molecular formula C15H14O B1361183 9,9-Dimethylxanthene CAS No. 19814-75-6

9,9-Dimethylxanthene

Numéro de catalogue: B1361183
Numéro CAS: 19814-75-6
Poids moléculaire: 210.27 g/mol
Clé InChI: MTVNAPYHLASOSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9,9-Dimethylxanthene (CAS 19814-75-6) is an organic compound with the molecular formula C15H14O and a molecular weight of 210.28 g/mol . This compound serves as a versatile and valuable building block in synthetic and materials chemistry research. It is particularly recognized as a precursor for sophisticated ligand systems. For instance, it is used in the preparation of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, a bidentate phosphine ligand relevant in coordination chemistry . It also finds application in the synthesis of this compound-4,5-dicarboxylic acid and is a starting material for the creation of organoboron compounds like 4,6-bis(dimesitylboryl)dibenzofuran . Recent research highlights its utility in the synthesis of advanced materials, such as its role as a key precursor for a this compound-bis(imine)-bis(catechol) ligand used to create eight-coordinate zirconium catecholate complexes with interesting redox properties . This compound typically presents as a white to pale yellow or light green solid, with a melting point in the range of 35-38 °C and a boiling point of approximately 114-115 °C at 0.6 mmHg . It is insoluble in water and has a density of about 1.1 g/cm³ . For optimal preservation, this compound should be stored in a cool, dry, and well-ventilated place, with recommendations to keep the container tightly sealed under an inert gas due to its air-sensitive nature . This product is intended for research and development purposes only and is not classified as a drug or for consumer use.

Propriétés

IUPAC Name

9,9-dimethylxanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVNAPYHLASOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2OC3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345781
Record name 9,9-Dimethylxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19814-75-6
Record name 9,9-Dimethyl-9H-xanthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19814-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9-Dimethylxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-Dimethylxanthene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

9,9-Dimethylxanthene CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9,9-Dimethylxanthene: Properties, Synthesis, and Applications

Introduction

This compound, a heterocyclic organic compound, serves as a pivotal building block in synthetic and medicinal chemistry.[1][2] Its rigid xanthene backbone, combined with the gem-dimethyl substitution at the C9 position, imparts unique structural and electronic properties that are highly sought after in the development of advanced materials and complex molecular architectures.[1][3] This guide provides a comprehensive overview of this compound, including its core properties, a detailed synthesis protocol, and its significant applications in catalysis and materials science, with a focus on its relevance to drug discovery and development professionals.

Core Properties and Characterization

This compound is typically a white to light yellow crystalline solid.[4] Its fundamental properties are crucial for its application in various synthetic procedures. The compound is identified by the CAS Number: 19814-75-6 .[5]

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 19814-75-6[2][5]
Molecular Formula C₁₅H₁₄O[5]
Molecular Weight 210.27 g/mol [2][5]
Appearance Colorless needle-like crystals or white/light yellow crystalline powder[4]
Melting Point 35-38 °C (lit.)[6][7]
Boiling Point 114-115 °C at 0.6 mmHg (lit.)[6][7]
Solubility Insoluble in water; Soluble in organic solvents like benzene, toluene, and dichloromethane.[7]
InChI Key MTVNAPYHLASOSX-UHFFFAOYSA-N[5][6]
Canonical SMILES CC1(C)c2ccccc2Oc3ccccc13[5][6]

Synthesis Protocol: A Mechanistic Approach

The preparation of this compound is commonly achieved through the reaction of diphenyl ether with n-butyllithium, followed by quenching with acetone.[8] This procedure leverages the ortho-directing nature of the ether group to facilitate selective lithiation.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification reagents 1. Add Diphenyl Ether (1.7g, 10 mmol) and Anhydrous THF (50ml) to Schlenk flask. cool 2. Cool reaction mixture to -78°C in a low-temperature bath. reagents->cool nBuLi 3. Add n-Butyllithium (8ml, 20 mmol, 2.5M) dropwise via syringe. cool->nBuLi stir 4. Stir at -78°C for 3 hours. nBuLi->stir acetone 5. Add Acetone (0.58g, 10 mmol) dropwise. stir->acetone quench 6. Quench reaction with water (20ml). acetone->quench extract 7. Separate the organic phase. quench->extract concentrate 8. Concentrate under reduced pressure. extract->concentrate purify 9. Purify crude product by column chromatography. concentrate->purify product Final Product: This compound (Light yellow solid, ~85% yield) purify->product

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup : To a 100ml Schlenk flask under an inert atmosphere, add diphenyl ether (1.7g, 10 mmol) and 50ml of anhydrous tetrahydrofuran (THF).[8] The use of a Schlenk flask and anhydrous solvent is critical to prevent quenching of the highly reactive organolithium reagent by atmospheric moisture or water.

  • Cooling : Place the reaction flask in a low-temperature bath and cool the solution to -78°C (typically a dry ice/acetone bath).[8] This low temperature is essential to control the exothermic lithiation reaction and prevent unwanted side reactions.

  • Lithiation : Stir the solution and add n-butyllithium (8ml of a 2.5M solution, 20 mmol) dropwise using a syringe.[8] The n-butyllithium acts as a strong base, deprotonating the diphenyl ether at the positions ortho to the oxygen atom.

  • Reaction Time : Allow the reaction to stir at -78°C for 3 hours to ensure complete lithiation.[8]

  • Electrophilic Quench : Add acetone (0.58g, 10 mmol) dropwise to the reaction mixture. The lithiated intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent intramolecular cyclization yields the xanthene core.

  • Quenching and Extraction : Add 20ml of water to quench any remaining organolithium species.[8] Separate the organic phase.

  • Purification : Concentrate the organic phase under reduced pressure. The resulting crude product is then purified by column chromatography to yield this compound as a light yellow solid with a typical yield of around 85%.[8]

  • Characterization : The structure of the final product is confirmed using ¹H-NMR and ¹³C-NMR spectroscopy.[8][9]

Key Applications in Research and Development

This compound is not merely a laboratory curiosity; it is a foundational scaffold for creating high-value chemical entities with broad applications.

Ligand Synthesis for Catalysis

The most prominent application of this compound is as a precursor to the widely used bidentate phosphine ligand, 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene , commonly known as Xantphos .[10][11][12]

  • Causality : The xanthene backbone of Xantphos creates a large, well-defined "bite angle" for the two phosphorus atoms. This specific geometry is crucial for stabilizing catalytic metal centers (like palladium) and promoting efficient reductive elimination in cross-coupling reactions.

  • Applications : Xantphos is a ligand of choice for palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig amination, which are fundamental transformations in pharmaceutical synthesis.[11][12]

Xantphos_Application cluster_apps Applications in Drug Discovery DMX This compound (Precursor) Xantphos Xantphos Ligand (4,5-Bis(diphenylphosphino)- This compound) DMX->Xantphos Synthesis Catalysis Palladium-Catalyzed Cross-Coupling Reactions Xantphos->Catalysis Forms Complex with Palladium Suzuki Suzuki Coupling (C-C bond formation) Catalysis->Suzuki Buchwald Buchwald-Hartwig (C-N bond formation) Catalysis->Buchwald

Caption: Role of this compound in catalysis.

Materials Science and Electronics

The rigid and fluorescent nature of the xanthene core makes this compound and its derivatives valuable in materials science.[3][13]

  • Organic Light-Emitting Diodes (OLEDs) : Its derivatives are used as organic light-emitting materials due to high fluorescence quantum yields.[13]

  • Fluorescent Probes & Sensors : The compound serves as a building block for developing fluorescent probes used in biological imaging and chemical sensors for detecting specific analytes.[13][14]

Medicinal Chemistry Scaffold

Xanthene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[15][16][17] The this compound scaffold provides a structurally rigid and synthetically versatile starting point for developing novel therapeutic agents.[1][15] Researchers have used this core to create compounds evaluated for antimalarial and bronchodilator effects.[15]

Safety and Handling

While this compound does not have reports of acute toxicity under normal operating conditions, standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye protection to avoid contact with skin and eyes.

  • Handling : Handle in a well-ventilated area to avoid inhaling dust.

  • Storage : Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and indispensable chemical building block. Its well-defined properties and straightforward synthesis make it accessible, while its rigid framework provides the foundation for high-performance ligands like Xantphos, advanced electronic materials, and novel pharmaceutical candidates. For researchers in drug development, a thorough understanding of this compound's chemistry and applications is key to leveraging its full potential in constructing the complex molecular architectures required for next-generation therapeutics.

References

An In-depth Technical Guide to the Physical Properties of 9,9-Dimethylxanthene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 9,9-Dimethylxanthene in Modern Research

This compound, a heterocyclic organic compound with the chemical formula C₁₅H₁₄O, serves as a crucial building block in a multitude of advanced scientific applications.[1] Its rigid, dibenzo-fused heterocyclic structure, combined with the presence of two methyl groups at the 9-position, imparts a unique combination of thermal stability, solubility in organic solvents, and valuable photophysical properties.[2] These characteristics make it an indispensable scaffold in the synthesis of high-performance materials and complex molecular architectures.

In the realm of drug development, the xanthene core is a privileged structure found in various biologically active molecules. For researchers and scientists in this field, a thorough understanding of the physical properties of key intermediates like this compound is paramount. These properties not only dictate the conditions for its synthesis, purification, and storage but also influence its reactivity and suitability for downstream applications, such as the development of fluorescent probes for bioimaging and the synthesis of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established scientific principles and experimental methodologies.

Molecular Structure and its Influence on Physical Properties

The physical characteristics of a molecule are intrinsically linked to its structure. This compound possesses a tricyclic system where two benzene rings are fused to a central pyran ring. The presence of the gem-dimethyl group at the 9-position prevents oxidation at this site, which is a common reaction for the parent xanthene molecule. This structural feature contributes significantly to the compound's stability.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic Analysis cluster_confirmation Structure & Purity Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP Purity Check BP Boiling Point (Reduced Pressure) Purification->BP Solubility Solubility Testing Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR FTIR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight ID Confirmation Data Analysis & Structure Confirmation MP->Confirmation BP->Confirmation Solubility->Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

References

An In-depth Technical Guide to the Solubility of 9,9-Dimethylxanthene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 9,9-Dimethylxanthene, a vital heterocyclic building block in various fields of chemical research and development. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive insights into its behavior in a range of organic solvents, and provides a practical, field-proven protocol for experimental solubility determination.

Introduction: The Versatile Scaffold of this compound

This compound is a heterocyclic organic compound featuring a xanthene core with two methyl groups at the 9-position.[1] This unique structure imparts a combination of rigidity and three-dimensionality, making it a valuable precursor in the synthesis of more complex molecules.[2] Its derivatives are integral to the development of advanced materials and pharmaceuticals, finding applications as fluorescent probes for biological imaging, components of Organic Light Emitting Diodes (OLEDs), and sensitive chemical sensors.[2] Furthermore, this compound serves as a crucial starting material for the synthesis of important ligands like Xantphos, which are widely used in transition metal-catalyzed cross-coupling reactions.[3]

A thorough understanding of the solubility of this compound is paramount for its effective utilization in these diverse applications. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This guide aims to provide a detailed exploration of this critical physicochemical property.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₄O[4]
Molecular Weight 210.27 g/mol [4]
Appearance White to light yellow solid/powder[2]
Melting Point 35-40 °C[1][2]
Boiling Point 114-115 °C at 0.6 mmHg[1]
Water Solubility Insoluble[1][5]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 1 (the ether oxygen)[4]
Polar Surface Area 9.23 Ų[4]

The structure of this compound is characterized by a largely nonpolar, rigid tricyclic system composed of two benzene rings fused to a central pyran ring. The presence of the ether oxygen introduces a slight polarity and the capacity to accept a hydrogen bond. However, the molecule lacks any hydrogen bond donating groups. The two methyl groups at the C9 position sterically hinder the ether oxygen and contribute to the overall nonpolar character of the molecule.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The solubility of this compound in organic solvents can be understood by considering the following intermolecular interactions:

  • Van der Waals Forces: These are the primary forces at play for nonpolar molecules. The large, aromatic surface area of this compound allows for significant London dispersion forces.

  • Dipole-Dipole Interactions: The ether linkage in the xanthene core introduces a dipole moment, allowing for dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: While this compound cannot donate hydrogen bonds, its ether oxygen can act as a hydrogen bond acceptor. This is a crucial factor for its solubility in protic solvents.

Based on these principles, we can predict the solubility of this compound in different classes of organic solvents.

Solubility in Nonpolar Solvents

Nonpolar solvents, such as toluene, benzene, and hexane, primarily interact through London dispersion forces. Given the large, nonpolar surface area of the this compound molecule, it is expected to exhibit high solubility in these solvents. The energy required to break the solute-solute and solvent-solvent interactions is readily compensated by the formation of strong solute-solvent dispersion forces.

Solubility in Polar Aprotic Solvents

Polar aprotic solvents, including dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, possess a dipole moment but lack O-H or N-H bonds. The solubility of this compound in these solvents is anticipated to be good. The dipole-dipole interactions between the ether oxygen of the solute and the polar solvent molecules, in addition to the significant van der Waals forces, will promote dissolution.

Solubility in Polar Protic Solvents

Polar protic solvents, such as ethanol, methanol, and water, are characterized by the presence of O-H or N-H bonds, making them capable of donating hydrogen bonds. While this compound is insoluble in water, it is expected to have some solubility in alcohols. This is because the ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol. However, the large nonpolar hydrocarbon portion of the molecule will limit this solubility. Therefore, a moderate to low solubility is predicted in polar protic solvents.

Predicted Solubility of this compound in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on the theoretical principles discussed above. It is important to note that these are predictions and experimental verification is recommended for specific applications.

SolventSolvent ClassPredicted SolubilityRationale
TolueneNonpolarHighStrong van der Waals interactions due to similar aromatic structures.
BenzeneNonpolarHighSimilar to toluene, strong dispersion forces promote solubility.[5]
HexaneNonpolarMedium to HighGood van der Waals interactions, though the aromatic nature of the solute might favor aromatic solvents.
Dichloromethane (DCM)Polar AproticHighFavorable dipole-dipole and van der Waals interactions.[5]
Tetrahydrofuran (THF)Polar AproticHighEther solvent, structurally similar to the pyran ring of the solute, leading to favorable interactions.
Ethyl AcetatePolar AproticMedium to HighGood balance of polar and nonpolar characteristics.
AcetonePolar AproticMediumThe polarity of acetone might be slightly too high for optimal interaction with the largely nonpolar solute.
EthanolPolar ProticMedium to LowHydrogen bonding is possible with the ether oxygen, but the large nonpolar part of the molecule limits solubility.
MethanolPolar ProticLowHigher polarity and stronger hydrogen bonding network compared to ethanol, making it a poorer solvent for this solute.
Dimethylformamide (DMF)Polar AproticMediumHighly polar solvent, may not be ideal for the largely nonpolar solute.
Dimethyl Sulfoxide (DMSO)Polar AproticMedium to LowVery high polarity, likely to be a less effective solvent.
WaterPolar ProticInsolubleThe high polarity and strong hydrogen bonding network of water cannot overcome the nonpolar nature of the solute.[1][5]

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility is crucial for many applications. The following is a standardized, yet adaptable, protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Magnetic stirrer and stir bars or a shaker bath

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

    • Pipette a known volume of the desired solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the maximum amount of solute has dissolved.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

      • The solubility can then be expressed in g/L or other appropriate units.

    • Spectroscopic/Chromatographic Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve using the analytical instrument (e.g., absorbance vs. concentration for UV-Vis, or peak area vs. concentration for HPLC).

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Visual Workflow for Experimental Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_quant Quantification cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial and equilibrate at constant temperature (24-72h) prep2->prep3 sampling1 Allow excess solid to settle prep3->sampling1 sampling2 Draw supernatant with syringe sampling1->sampling2 sampling3 Filter through 0.45 µm syringe filter sampling2->sampling3 quant_grav Gravimetric Method: Evaporate solvent and weigh residue sampling3->quant_grav quant_spec Spectroscopic/Chromatographic Method: Dilute and analyze against a calibration curve sampling3->quant_spec result Calculate Solubility (e.g., g/L, mol/L) quant_grav->result quant_spec->result

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute-solute lattice forces.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of a nonpolar compound like this compound.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies and, consequently, different solubilities.

Visualizing Molecular Interactions and Solubility

The interplay of molecular properties dictates solubility. The following diagram illustrates the key molecular features of this compound and how they relate to its solubility in different solvent types.

G solute This compound prop1 Large Nonpolar Surface Area solute->prop1 leads to prop2 Ether Oxygen (H-bond acceptor) solute->prop2 allows for prop3 No H-bond Donors solute->prop3 limits solubility in nonpolar Nonpolar Solvents (e.g., Toluene) prop1->nonpolar Strong Van der Waals Forces polar_aprotic Polar Aprotic Solvents (e.g., DCM, THF) prop1->polar_aprotic Van der Waals Forces prop2->polar_aprotic Dipole-Dipole Interactions polar_protic Polar Protic Solvents (e.g., Ethanol) prop2->polar_protic Weak H-bonding prop3->polar_protic Polar Protic Solvents high_sol High Solubility nonpolar->high_sol med_sol Medium-High Solubility polar_aprotic->med_sol low_sol Low-Medium Solubility polar_protic->low_sol

Caption: Molecular interactions governing the solubility of this compound.

Conclusion

References

Unlocking the Luminescent Potential: A Technical Guide to the Photophysical Properties of 9,9-Dimethylxanthene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Xanthene Core

The xanthene scaffold, a privileged heterocyclic system, has long been a cornerstone in the development of fluorescent materials. Its rigid, planar structure and extended π-conjugation give rise to desirable photophysical properties, including high fluorescence quantum yields and excellent photostability. Within this class of compounds, 9,9-dimethylxanthene derivatives have emerged as a particularly versatile and promising subgroup. The introduction of the gem-dimethyl group at the 9-position serves to prevent oxidation to the corresponding xanthone and allows for further functionalization, opening avenues for the fine-tuning of their electronic and steric properties.[1][2] This seemingly simple modification has paved the way for a diverse array of applications, ranging from highly efficient emitters in organic light-emitting diodes (OLEDs) to sensitive fluorescent probes for bioimaging.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core photophysical properties of this compound derivatives. We will delve into their synthesis, explore the theoretical underpinnings of their light-emitting behavior, and provide detailed, field-proven protocols for their characterization. By understanding the intricate relationship between structure and photophysical properties, we can unlock the full potential of this remarkable class of molecules.

The Foundation: Synthesis of the this compound Core

The ability to synthetically access a variety of this compound derivatives is crucial for tuning their photophysical properties. A common and effective method for the synthesis of the core structure is through the reaction of a substituted phenol with acetone in the presence of an acid catalyst. Further functionalization can then be achieved through various organic reactions. A notable and widely used derivative is 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, commonly known as Xantphos, which is a valuable ligand in cross-coupling reactions.

Below is a representative, step-by-step protocol for the synthesis of the this compound backbone, a foundational precursor for many derivatives.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: This protocol utilizes a straightforward acid-catalyzed condensation reaction. The acid protonates the acetone, making it more electrophilic and susceptible to attack by the electron-rich phenol rings. The gem-dimethyl bridge is thus formed, leading to the xanthene core. The choice of a high-boiling solvent allows for the reaction to be conducted at an elevated temperature, increasing the reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-phenoxypropene (1 equivalent) and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents) in a high-boiling point solvent such as toluene.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Self-Validating System: The purity of the synthesized this compound can be confirmed by standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry, ensuring the correct structure and absence of impurities before proceeding with further functionalization or photophysical characterization.

Illuminating the Core: Understanding the Photophysical Processes

The interaction of light with this compound derivatives can be understood through the framework of a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the various photophysical processes that can occur upon excitation.

Jablonski cluster_S Singlet States cluster_T Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S1 Vibrational Relaxation S2 S₂ (Second Excited Singlet) T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

Upon absorption of a photon of appropriate energy, an electron is promoted from the ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). From these excited states, the molecule can undergo several relaxation pathways:

  • Vibrational Relaxation and Internal Conversion: The molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes.

  • Fluorescence: The molecule can return to the ground state by emitting a photon. This process is typically fast, with lifetimes in the nanosecond range.

  • Intersystem Crossing (ISC): The molecule can transition from the singlet excited state (S₁) to a triplet excited state (T₁). This process involves a change in spin multiplicity and is often facilitated by the presence of heavy atoms or specific molecular geometries.

  • Phosphorescence: From the triplet state (T₁), the molecule can return to the ground state by emitting a photon. This process is spin-forbidden and therefore much slower than fluorescence, with lifetimes ranging from microseconds to seconds.[5]

The efficiency of each of these processes is highly dependent on the molecular structure of the this compound derivative, as well as its environment.

Characterizing the Glow: Experimental Protocols for Photophysical Analysis

A thorough understanding of the photophysical properties of this compound derivatives requires a suite of spectroscopic techniques. The following protocols provide a detailed guide to performing these essential measurements.

UV-Visible Absorption Spectroscopy

Causality Behind Experimental Choices: UV-Vis spectroscopy is the first step in characterizing a new compound. It provides information about the electronic transitions within the molecule and helps determine the optimal excitation wavelength for fluorescence measurements. The Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light, is the fundamental principle behind quantitative UV-Vis analysis.

Step-by-Step Methodology:

  • Instrument and Sample Preparation:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.[6]

    • Prepare a stock solution of the this compound derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). The solvent should be transparent in the wavelength range of interest.

    • Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance between 0.1 and 1.0 at the absorption maximum, which is the optimal range for accurate measurements.

  • Measurement:

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

    • Replace the blank cuvette with a cuvette containing the sample solution.

    • Record the absorption spectrum of the sample over the desired wavelength range.

  • Data Analysis:

    • Determine the wavelength of maximum absorption (λmax).

    • If quantitative analysis is required, create a calibration curve by plotting absorbance at λmax versus concentration for the series of dilutions.

Self-Validating System: The linearity of the calibration curve (R² value close to 1) validates the adherence to the Beer-Lambert law within the measured concentration range and confirms the accuracy of the sample preparation.

Fluorescence Spectroscopy

Causality Behind Experimental Choices: Fluorescence spectroscopy is used to measure the emission properties of a compound. By exciting the molecule at a specific wavelength (usually at or near the absorption maximum), we can record the resulting fluorescence emission spectrum. The 90-degree geometry between the excitation and emission light paths is crucial to minimize the detection of scattered excitation light.[7]

Step-by-Step Methodology:

  • Instrument and Sample Preparation:

    • Turn on the fluorescence spectrophotometer and allow the excitation lamp to stabilize.

    • Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution.

  • Measurement:

    • Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

    • Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to capture the entire emission profile.

    • Record the fluorescence emission spectrum.

    • To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum emission (λem).

    • Calculate the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima.

Self-Validating System: The similarity between the corrected excitation spectrum and the absorption spectrum provides a strong indication that the observed fluorescence originates from the compound of interest and not from an impurity.

Fluorescence Quantum Yield (ΦF) Determination

Causality Behind Experimental Choices: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, comparing the sample to a known standard, is a widely used and reliable technique.[5] The choice of a standard with a similar absorption and emission range as the sample minimizes instrumental artifacts.

Step-by-Step Methodology:

  • Sample and Standard Preparation:

    • Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the this compound derivative. Common standards include quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95).

    • Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.

  • Measurement:

    • Record the UV-Vis absorption spectra and fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.

    • The quantum yield of the sample (Φsample) can be calculated using the following equation:

    Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η²sample / η²standard)

    where Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Self-Validating System: The linearity of the plots of integrated fluorescence intensity versus absorbance for both the sample and the standard confirms that there are no significant inner filter effects or concentration quenching, validating the accuracy of the measurement.

Fluorescence Lifetime (τ) Measurement

Causality Behind Experimental Choices: The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It works by repeatedly exciting the sample with a pulsed laser and measuring the time delay between the excitation pulse and the detection of a single emitted photon.[8]

Step-by-Step Methodology:

  • Instrument Setup:

    • Use a TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) and a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode).

    • The excitation wavelength should be chosen to match the absorption of the sample.

  • Measurement:

    • Prepare a dilute solution of the this compound derivative (absorbance < 0.1 at the excitation wavelength).

    • Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) at the same excitation wavelength.

    • Acquire the fluorescence decay data for the sample until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.

  • Data Analysis:

    • The fluorescence decay data is deconvoluted with the IRF using specialized software.

    • The decay is typically fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

Self-Validating System: A good fit of the decay data to the chosen model, indicated by a chi-squared (χ²) value close to 1 and a random distribution of the residuals, validates the accuracy of the determined lifetime.

Structure-Property Relationships: A Comparative Analysis

The photophysical properties of this compound derivatives can be systematically tuned by introducing different substituents at various positions on the xanthene core. The following table summarizes the key photophysical data for a selection of derivatives, highlighting the impact of structural modifications.

DerivativeSubstituent(s)Solventλabs (nm)λem (nm)ΦFτ (ns)Reference
XCO-Ph 3,6-diphenylCrystal-450 (F), 530 (P)-2.1 (F), 153 (P)[5]
XCO-PhCl 3,6-di(4-chlorophenyl)Crystal-455 (F), 540 (P)-2.5 (F), 52 (P)[5]
XCO-tBu 3,6-di-tert-butylCrystal-440 (F), 525 (P)-3.2 (F), 235 (P)[5]
XCO-PiCl 3,6-di(1-chloro-2-methylpropan-2-yl)Crystal-460 (F), 550 (P)-2.8 (F), 601 (P)[5]
Novel Dye Triazine & Vinyl SulfoneWater4905380.66-[6]
Rhodol (13) Asymmetric, reduced0.1 N NaOH--0.824-[9]
Rhodamine (17) Asymmetric, reduced0.1 N NaOH--0.399-[9]
ADS Probe Xanthene-basedBuffer590630--[4]

(F) = Fluorescence, (P) = Phosphorescence

Insights from the Data:

  • Substituent Effects: The nature and position of substituents have a profound impact on the photophysical properties. Electron-donating or -withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission wavelengths.[10]

  • Solvent Effects: The polarity of the solvent can influence the excited state dipole moment, leading to solvatochromic shifts in the emission spectra.[11]

  • Aggregation-Induced Emission (AIE): Some this compound derivatives exhibit AIE, where they are non-emissive in solution but become highly fluorescent in the aggregated state. This phenomenon is attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways.

Applications: From Benchtop to Bedside

The tunable photophysical properties of this compound derivatives have led to their widespread use in various scientific and technological fields.

Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yields and thermal stability of certain this compound derivatives make them excellent candidates for use as emitters in OLEDs. By carefully designing the molecular structure, it is possible to achieve emission across the visible spectrum, from blue to red.[12]

Fluorescent Probes for Bioimaging

The sensitivity of the fluorescence properties of this compound derivatives to their local environment makes them ideal for the development of fluorescent probes. These probes can be designed to respond to specific analytes, such as metal ions, pH, or reactive oxygen species, allowing for their detection and imaging in biological systems.[3][4] The ability to create derivatives that emit in the near-infrared (NIR) region is particularly advantageous for in vivo imaging, as it allows for deeper tissue penetration and reduced background fluorescence.

Conclusion: A Bright Future for this compound Derivatives

The this compound scaffold continues to be a fertile ground for the development of advanced fluorescent materials. The ability to systematically tune their photophysical properties through synthetic modification, coupled with their inherent stability and high quantum efficiencies, ensures their continued relevance in a wide range of applications. As our understanding of the intricate interplay between molecular structure and photophysical behavior deepens, we can expect to see the emergence of even more sophisticated and powerful this compound-based materials for cutting-edge technologies. This guide has provided a comprehensive framework for understanding and characterizing these remarkable molecules, empowering researchers to further explore and exploit their luminescent potential.

References

9,9-Dimethylxanthene: A Versatile Heterocyclic Scaffold for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: In the landscape of modern chemistry, the demand for rigid, functionalizable scaffolds is paramount for the development of novel materials and therapeutics. 9,9-Dimethylxanthene (CAS: 19814-75-6) has emerged as a cornerstone heterocyclic building block, offering a unique combination of structural rigidity, high thermal stability, and versatile reactivity. This guide provides a comprehensive technical overview of the this compound core, from its fundamental properties and synthesis to its transformative applications in catalysis, materials science, and medicinal chemistry. By elucidating the causal relationships between its structure and function, this document serves as a resource for scientists seeking to leverage this powerful scaffold in their research and development endeavors.

The this compound Core: Structural Rationale

The utility of this compound stems from its distinct three-dimensional architecture.[1] The molecule consists of a central, oxygen-containing tricycle (a xanthene) with two methyl groups at the C9 position.[2] This configuration is not arbitrary; each feature contributes to its desirable properties.

  • Rigid Tricyclic Backbone: The fused ring system imparts significant conformational rigidity. In applications like catalysis and optoelectronics, this rigidity is crucial. It prevents non-radiative decay pathways in fluorescent molecules and establishes well-defined geometries in metal-ligand complexes.[3]

  • The gem-Dimethyl Group: The two methyl groups at the C9 position serve a dual purpose. They sterically shield the ether oxygen and, more importantly, enhance the molecule's solubility in common organic solvents.[4] This seemingly minor feature is a significant practical advantage in synthetic chemistry, preventing the aggregation often seen with planar aromatic systems.

  • Electron-Rich Ether Linkage: The oxygen atom influences the electronic properties of the entire scaffold, making the adjacent aromatic rings electron-rich and susceptible to specific chemical modifications.[3]

Caption: Core structure and key functional attributes of this compound.

Physicochemical & Spectroscopic Properties

The physical properties of this compound make it a versatile and practical building block for a wide range of synthetic applications. Its high thermal stability and characteristic fluorescence are particularly noteworthy for materials science.[2]

PropertyValueSource
CAS Number 19814-75-6[2]
Molecular Formula C₁₅H₁₄O[2][5]
Molecular Weight 210.27 g/mol [2][5]
Appearance White to light yellow crystalline solid[6]
Melting Point 35-38 °C[6]
Solubility Soluble in organic solvents (e.g., THF, toluene, DCM); insoluble in water.[2][4][6]
Key Spectroscopic Feature Exhibits fluorescence, making it useful for probes and OLEDs.[2][4]

Synthesis and Strategic Functionalization

The true power of this compound lies in its predictable and strategic functionalization, which allows chemists to build complex architectures from a common starting point.

Core Synthesis Protocol

The most common laboratory-scale synthesis involves a directed ortho-lithiation of diphenyl ether, followed by quenching with acetone.[5]

Causality of Experimental Choices:

  • n-Butyllithium (n-BuLi): A strong base is required to deprotonate the aromatic ring of diphenyl ether. The reaction is directed to the ortho position by the coordinating effect of the ether oxygen.

  • Low Temperature (-78 °C): This temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediates.

  • Anhydrous Conditions: Organolithium reagents react violently with water. The use of anhydrous THF and a Schlenk technique is mandatory for success.[5]

Step-by-Step Protocol:

  • Add diphenyl ether (1.0 eq) and anhydrous tetrahydrofuran (THF) to a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon).

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.0 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 3 hours to ensure complete lithiation.[5]

  • Add acetone (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature, then quench by the careful addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic phase over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound. A reported yield is ~85%.[5]

Caption: Workflow for the synthesis of the this compound core.

Regioselective Functionalization

The xanthene core offers two primary sites for functionalization, and the choice of reaction conditions dictates the outcome with high fidelity. This regioselectivity is the foundation of its utility as a building block.

  • Electrophilic Aromatic Substitution (EAS) at C2/C7: The ether oxygen is an activating, ortho, para-directing group. Standard EAS reactions, such as bromination with NBS, will preferentially occur at the electron-rich C2 and C7 positions.[7]

  • Directed ortho-Metalation (DoM) at C4/C5: In the presence of a strong base like n-BuLi or sec-butyllithium and a coordinating agent like TMEDA, deprotonation occurs at the C4 and C5 positions, which are ortho to the directing ether group. Quenching this dilithio intermediate with an electrophile installs substituents at these positions. This is the key step in synthesizing the ubiquitous Xantphos ligand.[7][8]

cluster_functionalization Regioselective Functionalization Pathways Core This compound EAS Electrophilic Aromatic Substitution (EAS) e.g., NBS Core->EAS DoM Directed ortho-Metalation (DoM) e.g., n-BuLi/TMEDA Core->DoM Product_2_7 2,7-Disubstituted Product EAS->Product_2_7 Product_4_5 4,5-Disubstituted Product (e.g., Xantphos precursor) DoM->Product_4_5

Caption: Competing pathways for the functionalization of this compound.

Application in Homogeneous Catalysis: The Xantphos Ligand

Perhaps the most celebrated application of this compound is as the precursor to 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, or Xantphos .[9] This bidentate phosphine ligand is renowned in the field of homogeneous catalysis.

The "Bite Angle" Concept: The rigid xanthene backbone forces the two phosphorus atoms into a specific geometry, creating a wide P-Metal-P "bite angle" of approximately 108°.[8][10] This structural constraint is directly responsible for the high activity and selectivity observed in many catalytic reactions, particularly palladium-catalyzed cross-couplings and rhodium-catalyzed hydroformylation.[8][11]

Synthesis of Xantphos: The synthesis is a direct application of the DoM strategy discussed previously.

  • Perform a double directed ortho-lithiation of this compound using sec-butyllithium.[8][10]

  • Quench the resulting dilithio intermediate with two equivalents of chlorodiphenylphosphine (Ph₂PCl).

  • Purify the resulting solid to yield Xantphos.

Key Catalytic Applications of Xantphos-Metal Complexes:

Reaction TypeDescription
Suzuki-Miyaura Coupling Formation of C-C bonds between aryl halides and boronic acids.
Buchwald-Hartwig Amination Formation of C-N bonds between aryl halides and amines.[11]
Hydroformylation Addition of a formyl group and a hydrogen atom across an alkene C=C bond.[8][10]
Heck Reaction Coupling of an unsaturated halide with an alkene.
Sonogashira Coupling Coupling of a terminal alkyne with an aryl or vinyl halide.

Applications in Advanced Materials Science

The inherent photophysical properties and stability of the this compound core make it an excellent building block for functional organic materials.[3][4]

  • Organic Light-Emitting Diodes (OLEDs): The rigidity and fluorescence of xanthene derivatives are leveraged to create efficient and stable emitter materials in OLED devices, contributing to display technology.[2][4]

  • Fluorescent Probes & Sensors: The xanthene core can be functionalized with specific recognition units. Changes in the local environment upon binding an analyte can modulate the fluorescence output, enabling its use in chemical sensing.[4]

  • Organic Photovoltaics (OPVs): As part of larger conjugated systems, the electron-donating xanthene unit can be incorporated into donor-acceptor polymers for solar energy applications.[3][4]

  • High-Performance Polymers: When used as a monomer, this compound can be integrated into polymer backbones to increase their thermal stability and rigidity.[3]

Applications in Medicinal Chemistry

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive core for the design of new therapeutic agents.[1][12] By presenting appended functional groups in a well-defined spatial orientation, it can facilitate precise interactions with biological targets.

A notable study explored derivatives of this compound for antiparasitic activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.[13] Several derivatives showed high in vitro activity.[13] Intriguingly, the study found a lack of correlation between the compounds' activity against the parasites and their inhibition of trypanothione reductase (TR), the initial hypothesized target. This critical insight suggests the compounds act via a different mechanism of action, opening a new avenue for investigation into novel antiparasitic drug targets.[13]

Conclusion and Future Outlook

This compound is far more than a simple heterocyclic compound; it is a master building block that provides a robust and reliable foundation for innovation. Its value is rooted in a triad of properties: structural rigidity, enhanced solubility, and predictable, regioselective reactivity. These features have enabled groundbreaking advances, most notably the development of the Xantphos ligand, which has become an indispensable tool in catalysis.

Future research will likely focus on expanding the library of functionalized xanthene derivatives for asymmetric catalysis, developing more sophisticated materials for optoelectronics, and further exploring its potential as a privileged scaffold in drug discovery. The consistent and high-quality synthesis of this core molecule remains fundamental to all these endeavors, ensuring that this compound will continue to be a central component in the chemist's toolkit.[1]

References

An In-Depth Technical Guide to the Toxicological Data for 9,9-Dimethylxanthene: A Case Study in Data Gap Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

9,9-Dimethylxanthene (CAS No: 19814-75-6) is a derivative of the xanthene heterocyclic system, characterized by the substitution of two methyl groups at the 9-position.[3] This structural feature imparts specific conformational properties and influences its reactivity and utility as a chemical intermediate. It serves as a precursor in the synthesis of more complex molecules, such as the widely used Xantphos ligand in catalysis.[2] Given its application in laboratory and synthesis settings, understanding its potential biological hazards is crucial for ensuring occupational safety and for the risk assessment of any downstream products.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 19814-75-6[3]
Molecular Formula C₁₅H₁₄O[3]
Molecular Weight 210.27 g/mol [3]
Appearance Solid, white to off-white crystalline powder[4][5]
Melting Point 35-38 °C[4][5]
Boiling Point 114-115 °C at 0.6 mmHg[4][5]
Solubility Insoluble in water. Soluble in organic solvents.[2][5]

Regulatory Status and Hazard Classification: The Current Consensus

A comprehensive review of publicly available Safety Data Sheets (SDS) and chemical databases reveals a consistent classification for this compound. According to multiple suppliers and aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, the substance does not meet the criteria for classification as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and Regulation (EC) No 1272/2008.[6][7][8]

Specifically, the following points are consistently reported:

  • GHS Classification: Not classified.[8]

  • Hazard Pictograms: None required.[6]

  • Signal Word: No signal word required.[6]

  • Hazard Statements: No hazard statements required.[6]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[7][9]

This classification is based on notifications from 39 companies to the ECHA C&L Inventory, all of which reported that the chemical does not meet GHS hazard criteria.[3] While this provides a baseline for safety assessment, it is critical to understand that this classification often reflects a lack of data submitted to regulatory bodies rather than a definitive demonstration of non-toxicity. For a research chemical not produced in high volumes, extensive toxicological testing may not have been required or performed.

Toxicological Profile: A Systematic Data Gap Analysis

For drug development professionals and researchers, a GHS classification is only the starting point. A thorough risk assessment requires detailed data on specific toxicological endpoints. The following sections analyze the available information for this compound against these critical endpoints, revealing a significant lack of empirical data.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance. The most common metric is the LD50 (Lethal Dose, 50%), the dose required to kill half the members of a tested population.

Table 2: Acute Toxicity Data for this compound

EndpointRouteSpeciesValueSource
LD50Oral-No data available-
LD50Dermal-No data available-
LC50Inhalation-No data available-
Skin Irritation/Corrosion --No data available[9]
Eye Irritation/Damage --No data available[9]

The absence of acute toxicity data means that the immediate hazards from accidental ingestion, skin contact, or inhalation have not been formally characterized.

Genotoxicity

Genotoxicity assessment is crucial for identifying compounds that can cause genetic damage (mutations), which can lead to cancer or heritable diseases. A standard battery of tests is typically required.

Table 3: Genotoxicity Data for this compound

Assay TypeTest SystemMetabolic ActivationResultSource
Bacterial Reverse Mutation (Ames Test) S. typhimurium, E. coliWith & Without S9No data available-
In Vitro Chromosome Aberration Mammalian Cells (e.g., CHO, HPBL)With & Without S9No data available-
In Vitro Mouse Lymphoma Assay (MLA) L5178Y cellsWith & Without S9No data available-
In Vivo Micronucleus Test Rodent Hematopoietic Cells-No data available-

No published studies on the mutagenic or clastogenic potential of this compound were identified. This represents a critical data gap, as genotoxicity is a key driver in the early-stage deselection of drug candidates. While some xanthene derivatives have been evaluated for genotoxicity, direct extrapolation of these results to this compound is not scientifically valid without supporting data.[10]

Repeated Dose and Chronic Toxicity

These studies assess the effects of long-term, repeated exposure to a substance and are used to determine the No-Observed-Adverse-Effect Level (NOAEL), which is fundamental for deriving safe exposure limits for humans.

Table 4: Repeated Dose Toxicity Data for this compound

Study DurationRouteSpeciesNOAEL/LOAELTarget OrgansSource
28-Day Study (Sub-acute) --No data available--
90-Day Study (Sub-chronic) --No data available--
Carcinogenicity Bioassay (~2 years) --No data available--

The lack of any repeated-dose or carcinogenicity studies means the potential for cumulative toxicity or cancer development from chronic occupational exposure is unknown.

Reproductive and Developmental Toxicity

These studies investigate the potential for a substance to interfere with reproductive function or cause harm to a developing organism.

Table 5: Reproductive and Developmental Toxicity Data for this compound

Study TypeSpeciesKey FindingsSource
Fertility and Early Embryonic Development -No data available-
Embryo-fetal Development (Teratogenicity) -No data available-
Prenatal and Postnatal Development -No data available-

No data are available to assess the potential risks of this compound to reproductive health or a developing fetus.

Toxicokinetics (ADME)

Toxicokinetics describes the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound. Understanding these processes is vital for interpreting toxicity data and extrapolating from animal studies to humans.

Table 6: Toxicokinetic Data for this compound

ParameterValueSource
Bioavailability No data available-
Metabolism Pathways No data available-
Major Metabolites No data available-
Half-life No data available-
Excretion Routes No data available-

The metabolic fate of this compound is unknown. Studies on other xanthene compounds suggest that metabolism can occur, but the specific pathways and potential for formation of reactive metabolites for this molecule have not been investigated.[8]

Methodologies for Bridging the Data Gaps

Given the extensive data gaps, researchers may need to generate preliminary toxicity data. The following sections outline the standard, validated protocols for key in vitro genotoxicity assays, which form the cornerstone of early-stage safety assessment.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to produce genetic mutations.[11] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Step-by-Step Methodology (OECD TG 471):

  • Strain Selection: Use a minimum of five strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.[12]

  • Dose Range Finding: Perform a preliminary assay to determine the appropriate concentration range, identifying the highest non-toxic dose.

  • Main Experiment (Plate Incorporation Method): a. To a test tube, add 0.1 mL of bacterial culture, 0.1 mL of the test substance solution (at one of at least five concentrations), and 0.5 mL of S9 mix or buffer. b. Incubate briefly at 37°C. c. Add 2.0 mL of molten top agar containing a trace of the required amino acid. d. Vortex and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the concurrent negative control value.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis BacterialCultures Bacterial Strains (e.g., TA98, TA100) Treatment_S9_plus Treat Bacteria + Compound + S9 Mix BacterialCultures->Treatment_S9_plus Treatment_S9_minus Treat Bacteria + Compound - S9 Mix BacterialCultures->Treatment_S9_minus TestCompound This compound (in solvent) TestCompound->Treatment_S9_plus TestCompound->Treatment_S9_minus S9_Mix S9 Mix (for metabolic activation) S9_Mix->Treatment_S9_plus Plating_S9_plus Plate on Minimal Agar Treatment_S9_plus->Plating_S9_plus Plating_S9_minus Plate on Minimal Agar Treatment_S9_minus->Plating_S9_minus Incubation Incubate (37°C, 48-72h) Plating_S9_plus->Incubation Plating_S9_minus->Incubation CountColonies Count Revertant Colonies Incubation->CountColonies DataAnalysis Analyze Data (Compare to Control) CountColonies->DataAnalysis Result Mutagenic Potential (Positive/Negative) DataAnalysis->Result

Workflow for the Bacterial Reverse Mutation (Ames) Test.
Experimental Protocol: In Vitro Chromosome Aberration Assay

This assay identifies substances that cause structural damage to chromosomes (clastogenicity). It is typically performed in cultured mammalian cells.[4]

Step-by-Step Methodology (OECD TG 473):

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO) or primary cells (e.g., human peripheral blood lymphocytes - HPBL).

  • Metabolic Activation: As with the Ames test, perform the assay with and without an S9 mix.

  • Treatment: a. Short Treatment (3-6 hours): Expose cell cultures to at least three concentrations of the test substance, with and without S9. After exposure, wash the cells and add fresh medium. b. Extended Treatment (~1.5-2 normal cell cycles): Expose cells without S9 for a longer duration.

  • Harvest: Add a mitotic inhibitor (e.g., Colcemid®) to the cultures for the final 2-3 hours to arrest cells in metaphase.

  • Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining: Stain the slides (e.g., with Giemsa) to visualize the chromosomes.

  • Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural chromosome aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: A positive result is indicated by a statistically significant, concentration-dependent increase in the percentage of cells with structural aberrations.

Chromosome_Aberration_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Metaphase Arrest & Harvest cluster_analysis Analysis StartCulture Seed Mammalian Cells (e.g., CHO) Treat_S9_plus Treat with Compound + S9 Mix (3-6h) StartCulture->Treat_S9_plus Treat_S9_minus Treat with Compound - S9 Mix (3-6h or ~24h) StartCulture->Treat_S9_minus AddColcemid Add Mitotic Inhibitor (e.g., Colcemid) Treat_S9_plus->AddColcemid Treat_S9_minus->AddColcemid HarvestCells Harvest & Fix Cells AddColcemid->HarvestCells SlidePrep Prepare & Stain Microscope Slides HarvestCells->SlidePrep Microscopy Score Metaphases for Aberrations SlidePrep->Microscopy DataAnalysis Statistical Analysis Microscopy->DataAnalysis Result Clastogenic Potential (Positive/Negative) DataAnalysis->Result

Workflow for the In Vitro Chromosome Aberration Assay.

Risk Assessment and Recommendations for Safe Handling

In the absence of comprehensive toxicological data, a precautionary approach to handling this compound is warranted. While it is not currently classified as hazardous, the potential for unknown biological activity cannot be dismissed.

Expertise-Driven Insights:

  • The "Not Classified" Fallacy: For research chemicals, a "not classified" status should be interpreted as "data not available" rather than "proven safe." The burden of proof for safety has not been met.

  • Structural Alerts: While no obvious structural alerts for high toxicity are present, the xanthene core is found in various biologically active molecules. Its lipophilic nature suggests it could cross biological membranes, a prerequisite for systemic toxicity.

  • Handling Recommendations: Researchers, scientists, and drug development professionals should handle this compound with the same level of care as a compound with unknown toxicity. This includes:

    • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

    • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

    • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

    • Waste Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

Conclusion

This compound exists in a toxicological data vacuum. The current regulatory consensus from supplier SDSs and database notifications is that it is not a hazardous substance. However, this guide demonstrates that this classification is based on a lack of comprehensive testing rather than robust evidence of safety. Critical data on acute toxicity, genotoxicity, repeated-dose effects, and reproductive toxicity are entirely absent from the public record.

For the intended audience of researchers and drug development professionals, this data gap is a significant finding. It underscores the necessity of adopting a precautionary principle in the handling of this and other similarly under-characterized research chemicals. The provided standard protocols for key genotoxicity assays offer a clear path forward for any organization that requires a more definitive toxicological profile for risk assessment or regulatory submission purposes. Until such data becomes available, treating this compound as a substance of unknown toxicity is the only scientifically sound and responsible course of action.

References

The Researcher's Compass to 9,9-Dimethylxanthene: A Technical Guide to Procurement, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the strategic selection of molecular scaffolds is a cornerstone of innovation. Among the myriad of heterocyclic compounds, the xanthene core, and specifically its 9,9-disubstituted derivatives, has emerged as a privileged structure. This guide provides an in-depth technical overview of 9,9-Dimethylxanthene, a versatile building block, with a focus on its procurement, synthesis, quality control, and diverse applications. As senior application scientists, our aim is to furnish you with not just protocols, but the underlying chemical logic to empower your research endeavors.

Market Analysis: The Price per Gram of this compound

The procurement of starting materials is a critical first step in any research project, with cost being a significant factor. The price of this compound is influenced by several factors including purity, quantity, and the supplier. A survey of prominent chemical vendors reveals a price range that is generally inversely proportional to the quantity purchased.

SupplierPurity1g Price (USD)5g Price (USD)25g Price (USD)100g Price (USD)
Sigma-Aldrich96%-$110.25--
TCI America>98.0%$36.75---
Chem-Impex>99% (sublimed)-$20.00$50.00$180.00
Apollo Scientific98%-£15.00 (~$19)£42.00 (~$53)£115.00 (~$145)
CookeChem97%RMB 24.80 (~$3.50)RMB 102.40 (~$14.50)--

Note: Prices are subject to change and may not include shipping and handling fees. Currency conversions are approximate.

The data indicates that for researchers requiring smaller quantities, TCI America and CookeChem offer competitive pricing. For larger-scale applications, Chem-Impex and Apollo Scientific provide more cost-effective options, with the price per gram decreasing significantly with increased volume. The higher price from some vendors can often be attributed to factors such as extensive quality control, readily available stock, and comprehensive documentation.

De Novo Synthesis: A Strategic Alternative

For laboratories with organic synthesis capabilities, the in-house synthesis of this compound can be a cost-effective and educational alternative to commercial procurement. The most common and efficient laboratory-scale synthesis involves a one-pot reaction of diphenyl ether with n-butyllithium and acetone.[1]

The Underlying Chemistry: An Electrophilic Aromatic Substitution Approach

The synthesis hinges on the ortho-lithiation of diphenyl ether. The ether oxygen directs the deprotonation to the adjacent ortho positions of both phenyl rings. The resulting dianion is a potent nucleophile that subsequently reacts with acetone in a tandem Grignard-like addition. An intramolecular cyclization via electrophilic aromatic substitution, followed by dehydration, yields the xanthene core. The gem-dimethyl group is introduced from the acetone molecule.

This reaction is a powerful illustration of directed ortho-metalation, a fundamental transformation in modern organic synthesis. The choice of n-butyllithium as the base is critical due to its strong basicity, which is required to deprotonate the aromatic C-H bonds. The low reaction temperature (-78 °C) is essential to prevent unwanted side reactions and ensure the stability of the lithiated intermediates.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Materials:

  • Diphenyl ether (99%)

  • n-Butyllithium (2.5 M in hexanes)

  • Acetone (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add diphenyl ether (1.70 g, 10 mmol) and 50 mL of anhydrous THF.

  • Lithiattion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (8 mL, 20 mmol, 2.5 M in hexanes) dropwise over 15 minutes. The solution may turn a pale yellow or orange color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 3 hours.

  • Acetone Addition: Still at -78 °C, add anhydrous acetone (0.58 g, 10 mmol) dropwise. A color change is typically observed as the acetone reacts with the dianion.

  • Quenching and Extraction: After stirring for an additional hour at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup and Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., 98:2) to afford this compound as a white to light yellow solid.[1]

Synthesis_Workflow A Diphenyl Ether in Anhydrous THF B Addition of n-Butyllithium at -78°C A->B Deprotonation C Ortho-dianion Formation B->C 3 hours D Addition of Acetone at -78°C C->D Electrophile E Nucleophilic Attack & Cyclization D->E Intramolecular Reaction F Aqueous Workup E->F Quenching G Column Chromatography F->G Purification H Pure this compound G->H Isolation

Caption: Synthetic workflow for this compound.

Quality Control: Ensuring Purity and Identity

The validation of the chemical structure and purity of this compound is paramount for its successful application in research. A combination of spectroscopic techniques provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is highly characteristic. The two methyl groups at the 9-position are equivalent and appear as a sharp singlet at approximately 1.6 ppm, integrating to 6 protons. The aromatic protons will appear in the region of 7.0-7.3 ppm, showing characteristic splitting patterns for a disubstituted benzene ring system.[2]

  • ¹³C NMR: The carbon NMR spectrum will show a quaternary carbon signal for the C9 position around 35 ppm. The methyl carbons will appear as a single peak around 31 ppm. The aromatic region will display a set of signals corresponding to the different carbon environments in the phenyl rings.[3]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons (around 3000 cm⁻¹ and 2900-3000 cm⁻¹, respectively). A strong C-O-C stretching band for the ether linkage will be observed in the region of 1200-1300 cm⁻¹.[4]

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 210.27, corresponding to the molecular weight of this compound.[4]

Applications in Research and Drug Development

The this compound scaffold is a versatile platform for the development of a wide range of functional molecules, owing to its rigid tricyclic structure and the presence of the gem-dimethyl group, which imparts increased solubility and stability.

The Xanthene Scaffold in Medicinal Chemistry

The xanthene core is a common motif in many biologically active compounds.[5][6][7][8] Its derivatives have been investigated for a broad spectrum of therapeutic applications, including:

  • Antiparasitic Agents: Derivatives of this compound have shown promising activity against various parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.[9]

  • Anticancer Agents: The rigid xanthene framework can be functionalized to interact with various biological targets, leading to the development of novel anticancer agents.[6]

  • Antiviral and Antimicrobial Agents: The xanthene nucleus has been incorporated into molecules with significant antiviral and antimicrobial properties.

The gem-dimethyl group plays a crucial role in enhancing the therapeutic potential of these derivatives through the Thorpe-Ingold effect or gem-dimethyl effect .[10][11][12][13][14] This effect can favor the cyclization reactions often used in the synthesis of complex xanthene derivatives and can also influence the conformation of the molecule, leading to improved binding affinity with biological targets.

Xanthene_Applications Xanthene This compound Scaffold Antiparasitic Antiparasitic Drugs Xanthene->Antiparasitic Anticancer Anticancer Agents Xanthene->Anticancer Antiviral Antiviral Therapies Xanthene->Antiviral FluorescentProbes Fluorescent Probes Xanthene->FluorescentProbes OLEDs Organic LEDs (OLEDs) Xanthene->OLEDs Ligands Catalytic Ligands (e.g., Xantphos) Xanthene->Ligands

Caption: Applications of the this compound scaffold.

Beyond Biomedicine: Materials Science and Catalysis

The utility of this compound extends beyond drug discovery:

  • Fluorescent Probes and Dyes: The xanthene core is the basis for many fluorescent dyes like fluorescein and rhodamine. The 9,9-dimethyl substitution can be used to fine-tune the photophysical properties of these molecules for applications in bio-imaging and sensing.[15]

  • Organic Light-Emitting Diodes (OLEDs): The rigid and electron-rich nature of the xanthene scaffold makes it a promising component in the design of materials for OLEDs.[15]

  • Ligand Synthesis: this compound is a precursor to the widely used Xantphos ligand, which is employed in various palladium-catalyzed cross-coupling reactions.[16] The wide bite angle of Xantphos, a consequence of the xanthene backbone, is crucial for its high catalytic activity.

Safety and Handling

According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[17][18] However, as with all laboratory chemicals, it is essential to follow standard safety precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block with a growing number of applications in both the life sciences and materials science. Its procurement is straightforward, with a range of suppliers offering various purities and quantities. For those with the appropriate expertise, its synthesis provides a cost-effective alternative. A thorough understanding of its chemical properties, synthesis, and characterization is essential for its effective utilization in research and development. This guide has aimed to provide a comprehensive technical overview to empower researchers to confidently incorporate this powerful scaffold into their scientific pursuits.

References

Methodological & Application

Synthesis of Xantphos: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Xantphos, or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, is a highly versatile and widely utilized bidentate phosphine ligand in the field of homogeneous catalysis.[1][2][3][4][5] Its unique structural framework, characterized by a rigid xanthene backbone and a wide natural bite angle of approximately 108-111°, imparts exceptional reactivity and selectivity in a myriad of cross-coupling reactions.[1][3][6] This ligand has proven instrumental in advancing catalytic methodologies, including Suzuki-Miyaura, Buchwald-Hartwig amination, hydroformylation, and carbonylation reactions.[3][6] The steric bulk and electron-rich nature of the diphenylphosphino groups, combined with the specific geometry enforced by the xanthene scaffold, allow for the stabilization of catalytically active metal centers and facilitate challenging bond formations.[2]

This application note provides a comprehensive and detailed protocol for the synthesis of Xantphos, starting from the readily available 9,9-dimethylxanthene. The procedure is designed for researchers, scientists, and professionals in drug development who require a reliable and scalable method for preparing this crucial ligand. Beyond a simple recitation of steps, this guide delves into the underlying reaction mechanism, offers critical safety considerations for handling pyrophoric reagents, and outlines standard analytical techniques for the characterization and quality control of the final product.

Reaction Mechanism: A Directed Double Lithiation Approach

The synthesis of Xantphos from this compound proceeds via a directed ortho-lithiation, followed by quenching with an electrophilic phosphorus source. This powerful strategy leverages the directing effect of the ether oxygen atom within the xanthene backbone to achieve selective deprotonation at the C4 and C5 positions.

The key mechanistic steps are as follows:

  • Formation of the Lithiating Agent Complex: In the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), the organolithium reagent, typically sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), forms a more reactive, monomeric species. This complex enhances the basicity and kinetic reactivity of the organolithium.

  • Directed ortho-Lithiation: The ether oxygen of the this compound directs the organolithium complex to the proximal ortho positions (C4 and C5). The lithium atom coordinates to the oxygen, positioning the alkyl group to abstract a proton from the adjacent aromatic ring. This process occurs sequentially to afford the 4,5-dilithio-9,9-dimethylxanthene intermediate.

  • Electrophilic Quench: The dilithiated intermediate is a potent nucleophile. The subsequent addition of two equivalents of chlorodiphenylphosphine results in a double nucleophilic substitution at the phosphorus center, displacing the chloride leaving groups and forming the desired P-C bonds. This step yields the final product, 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).

Experimental Protocol

This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.[3][7][8] All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
This compoundC₁₅H₁₄O210.2710.51 g (50.0 mmol)>98%
sec-Butyllithium (s-BuLi)C₄H₉Li64.0685.0 mL (1.4 M in cyclohexane, 119 mmol)
N,N,N',N'-Tetramethylethylenediamine (TMEDA)C₆H₁₆N₂116.2117.5 mL (116 mmol)>99%, distilled
ChlorodiphenylphosphineC₁₂H₁₀ClP220.6421.0 mL (117 mmol)>98%
Methyl tert-butyl ether (MTBE)C₅H₁₂O88.15250 mLAnhydrous
Tetrahydrofuran (THF)C₄H₈O72.11100 mLAnhydrous
MethanolCH₃OH32.04200 mLReagent grade
Saturated aq. NH₄Cl100 mL
Anhydrous MgSO₄
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add this compound (10.51 g, 50.0 mmol).

    • Add anhydrous methyl tert-butyl ether (MTBE) (250 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (17.5 mL, 116 mmol).

    • Stir the mixture at room temperature until all solids have dissolved.

  • Lithiation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add sec-butyllithium (85.0 mL of a 1.4 M solution in cyclohexane, 119 mmol) dropwise via the dropping funnel over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the resulting orange to reddish-brown solution at room temperature for 12-16 hours.

  • Phosphination:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • In a separate flame-dried flask, prepare a solution of chlorodiphenylphosphine (21.0 mL, 117 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).

    • Slowly add the chlorodiphenylphosphine solution to the cooled, stirred lithiated xanthene solution via cannula or dropping funnel over 30 minutes. The color of the reaction mixture will gradually fade to a pale yellow.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution (100 mL).

    • Transfer the mixture to a separatory funnel and add deionized water (100 mL).

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

    • Filter the mixture and remove the solvent under reduced pressure to yield a crude solid.

    • Recrystallize the crude product from a hot mixture of dichloromethane and methanol to afford Xantphos as a white to off-white crystalline solid.

  • Drying and Storage:

    • Dry the purified product under high vacuum for several hours.

    • Store the final product in a desiccator or under an inert atmosphere to prevent oxidation. The expected yield is typically in the range of 60-80%.

Safety and Handling of Pyrophoric Reagents

The synthesis of Xantphos involves the use of sec-butyllithium, a pyrophoric reagent that can ignite spontaneously upon contact with air or moisture.[9] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: Always handle organolithium reagents in a controlled inert atmosphere, such as within a glovebox or under a stream of dry nitrogen or argon.[9][10]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical-resistant gloves (such as nitrile or neoprene), and safety goggles or a face shield at all times.[9][11]

  • Appropriate Glassware: Use oven-dried glassware that is free of cracks or defects. Ensure all equipment is thoroughly dry before use.

  • Safe Dispensing: Use air-tight syringes or cannulas for transferring organolithium solutions.[9] Never draw organolithiums into a syringe by pulling back the plunger against a closed needle; always use positive inert gas pressure to fill the syringe.

  • Quenching: Quench residual organolithium reagents and reaction byproducts carefully and slowly with a suitable quenching agent (e.g., isopropanol) at low temperatures before disposal.

  • Emergency Preparedness: Keep a Class D fire extinguisher suitable for metal fires readily accessible.[9] In case of skin contact, immediately flush the affected area with copious amounts of water.[10][12]

Characterization and Quality Control

The identity and purity of the synthesized Xantphos should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is the most definitive method for characterizing Xantphos. In a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆), Xantphos exhibits a single sharp resonance in the ³¹P{¹H} NMR spectrum, typically between δ -16 and -18 ppm. The presence of a single peak confirms the formation of the desired 4,5-disubstituted product.

    • ¹H and ¹³C NMR: These spectra will show characteristic signals for the aromatic protons and carbons of the xanthene backbone and the phenyl groups, as well as the singlet for the two methyl groups at the C9 position.[13][14]

  • Melting Point: The melting point of pure Xantphos is typically in the range of 224-228 °C.[4][7] A sharp melting point is indicative of high purity.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the product (C₃₉H₃₂OP₂, exact mass: 578.1928).[15]

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble and dry glassware under inert atmosphere B 2. Dissolve this compound and TMEDA in anhydrous MTBE A->B Setup C 3. Cool to 0 °C and add s-BuLi dropwise B->C Reagents D 4. Stir at room temperature for 12-16 hours (Lithiation) C->D Deprotonation E 5. Cool to -78 °C and add chlorodiphenylphosphine in THF D->E Cooling F 6. Warm to room temperature and stir for 2 hours (Phosphination) E->F Electrophilic Quench G 7. Quench with saturated aq. NH4Cl F->G Reaction Complete H 8. Aqueous work-up and extraction G->H Separation I 9. Dry, concentrate, and recrystallize H->I Isolation J 10. Dry final product under vacuum I->J Purification K 11. Characterize by NMR, MP, and MS J->K QC

Caption: A generalized workflow for the synthesis of Xantphos.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of Xantphos, a cornerstone ligand in modern catalysis. By understanding the underlying mechanism and adhering to stringent safety precautions, researchers can confidently prepare high-purity Xantphos for a wide range of catalytic applications. The robust nature of this synthetic route, coupled with the detailed characterization methods, ensures the production of a high-quality ligand, thereby contributing to the advancement of innovative chemical transformations.

References

Application Notes and Protocols for Xantphos in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Ligands in Modern Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed transformation, which joins organoboron compounds with organic halides or pseudohalides, has become a go-to method in pharmaceutical development, materials science, and academic research.[4][5] The success and versatility of this reaction are not solely dependent on the palladium catalyst but are profoundly influenced by the choice of ligand coordinating to the metal center.[6]

Among the vast library of phosphine ligands, 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, commonly known as Xantphos, has emerged as a uniquely effective and versatile bidentate ligand.[7][8][9] Its prominence stems from a combination of structural rigidity and a distinctively wide "bite angle," which imparts exceptional stability and reactivity to the palladium catalyst.[9][10] These attributes enable Xantphos-based systems to excel in coupling a broad range of substrates, including challenging, less reactive partners, often with superior yields and reaction rates compared to other ligands.[7][11] This guide provides an in-depth exploration of the mechanistic advantages of Xantphos and delivers field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions.

The Xantphos Advantage: A Structural and Mechanistic Perspective

The efficacy of Xantphos is intrinsically linked to its unique molecular architecture. The ligand is built upon a rigid xanthene backbone, which locks the two diphenylphosphino groups into a specific spatial arrangement.[8][10]

The Defining Feature: A Wide Bite Angle

The most critical structural parameter of Xantphos is its wide P-Pd-P bond angle, or "bite angle," which is approximately 108-112°.[10][12] This angle is significantly larger than that of many other common bidentate phosphine ligands. This geometric constraint is not a trivial detail; it fundamentally dictates the stability of catalytic intermediates and the kinetics of the elementary steps within the catalytic cycle.[13][14][15] Specifically, the wide bite angle is believed to facilitate the reductive elimination step, which is often the rate-determining step of the reaction.[6][13] By promoting the formation of the C-C bond and the regeneration of the active Pd(0) catalyst, Xantphos enhances the overall efficiency of the catalytic turnover.[11]

The Catalytic Cycle with Pd-Xantphos

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1][6] The Xantphos ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout this cycle.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) species into the carbon-halide bond of the electrophile (e.g., an aryl bromide). The electron-donating phosphine groups of Xantphos enrich the palladium center, facilitating this step, particularly for less reactive electrophiles like aryl chlorides.[3]

  • Transmetalation: Following oxidative addition, a base activates the organoboron reagent (e.g., a boronic acid), which then transfers its organic group to the Pd(II) center, displacing the halide. This forms a key diorganopalladium(II) intermediate.[1][6]

  • Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium center couple, creating the new C-C bond. The wide bite angle of Xantphos forces the geometry of the intermediate to be more amenable to this bond formation, accelerating the rate of reductive elimination and catalyst turnover.[13][15]

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)(Xantphos) OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Pd(II)Complex Ar-Pd(II)(Xantphos)-X OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar'-B(OH)₂, Base) Pd(II)Complex->Transmetalation DiorganoPd Ar-Pd(II)(Xantphos)-Ar' Transmetalation->DiorganoPd RedElim Reductive Elimination DiorganoPd->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle featuring the Xantphos ligand.

Application Notes: When to Employ Xantphos

The unique properties of Xantphos make it a superior choice for a variety of challenging coupling scenarios frequently encountered in pharmaceutical and fine chemical synthesis.

  • Broad Substrate Scope: The Pd/Xantphos system is highly effective for coupling a wide array of aryl and vinyl halides/triflates. Its utility extends to notoriously unreactive aryl chlorides, which often require more forceful conditions with other ligands.[7][16]

  • High Functional Group Tolerance: The reaction conditions are typically mild enough to tolerate a vast range of sensitive functional groups, minimizing the need for protecting group chemistry and shortening synthetic routes.[3][5]

  • Sterically Hindered Substrates: The steric bulk of the Xantphos ligand, combined with its electronic properties, makes it particularly adept at coupling sterically congested ortho-substituted aryl halides and boronic acids.

  • Industrial & Large-Scale Synthesis: The high efficiency and stability of the catalyst, often leading to lower required catalyst loadings and robust performance, make Xantphos a valuable ligand for scaling up reactions in pharmaceutical process chemistry.[5]

Data Presentation: Performance of Xantphos in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)K₃PO₄THF8012>95[16]
21-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)K₂CO₃Dioxane/H₂O801698[17]
32-Bromopyridine3-Thienylboronic acidPd(OAc)₂ (3)K₃PO₄Dioxane1002492[5]
44-BromobenzonitrilePhenylboronic acidPd₂(dba)₃ (0.5)K₂CO₃Toluene100499[18]

Note: Conditions and yields are representative and may require optimization for specific substrates.

Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques. Solvents should be anhydrous and degassed prior to use.

Protocol 1: General Procedure for Coupling of an Aryl Bromide

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using in situ catalyst generation.

Reagents & Equipment:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos ligand

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water

  • Oven-dried Schlenk flask with a magnetic stir bar

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, briefly stir the palladium source (e.g., 1 mol% Pd₂(dba)₃) and Xantphos (1.2 mol%) in a small amount of the reaction solvent for 15-20 minutes.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the solvent mixture (e.g., 5 mL of 4:1 dioxane/water) to the flask containing the substrates and base.[17]

  • Catalyst Addition: Add the catalyst solution (from step 1) to the reaction mixture under the inert atmosphere. If not pre-forming, add the solid Pd source and ligand directly in step 2.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16]

Protocol 2: Optimized Procedure for a Challenging Aryl Chloride

This protocol is adapted for less reactive aryl chlorides, which often require more robust conditions.

Key Modifications:

  • Base: Use a stronger base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv).[16]

  • Temperature: Higher temperatures (e.g., 100-110 °C) may be necessary.

  • Catalyst Loading: A slightly higher catalyst loading (e.g., 2-3 mol% Pd) may be beneficial.

  • Ligand: For some aryl chlorides, the related N-Xantphos ligand can offer superior performance due to its ability to be deprotonated, which creates a more electron-rich and reactive catalyst.[13][16]

Procedure: Follow the steps outlined in Protocol 1, substituting the base and adjusting the temperature as noted above. Reaction times may be longer.

Workflow and Troubleshooting

Workflow start Start setup Reaction Setup (Reagents, Solvent, Inert Atm.) start->setup heat Heating & Stirring (e.g., 80-110 °C) setup->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor monitor->heat Reaction Incomplete workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Common Issues and Solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient temperature.

    • Solution: Ensure all reagents are pure and solvents are anhydrous and properly degassed. Increase the reaction temperature or screen a different base. Confirm the quality of the palladium source and ligand.

  • Protodeboronation (Loss of Boronic Acid):

    • Cause: Presence of excess water or protic sources, especially with electron-rich or heteroaromatic boronic acids.[1]

    • Solution: Use rigorously dried solvents. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the free acid.[1]

  • Homocoupling (Ar-Ar or Ar'-Ar'):

    • Cause: Often caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the coupling of two boronic acid molecules.[1]

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere throughout.

Conclusion

Xantphos is a powerful and reliable ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its rigid backbone and wide bite angle provide a unique combination of stability and reactivity, enabling the efficient synthesis of a diverse range of biaryl and vinyl-aryl compounds. By understanding the mechanistic principles behind its effectiveness and employing robust experimental protocols, researchers can leverage the Pd/Xantphos system to tackle complex synthetic challenges in drug discovery and materials science, accelerating the pace of innovation.

References

The Decisive Role of the Bite Angle: A Deep Dive into the Mechanism of Action of Xantphos in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The success of these transformations is critically dependent on the choice of ligand that coordinates to the palladium center, influencing its reactivity, stability, and selectivity. Among the pantheon of phosphine ligands, Xantphos, or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, has carved out a significant niche due to its unique structural and electronic properties.[1][2] This in-depth guide elucidates the mechanism of action of Xantphos in palladium catalysis, providing researchers with the foundational knowledge to optimize existing protocols and design novel synthetic strategies.

The Architectural Advantage: Understanding the Xantphos Framework

Xantphos is a bidentate phosphine ligand characterized by a rigid xanthene backbone, which locks the two diphenylphosphino groups in a specific spatial arrangement.[3] This rigidity imparts a wide "bite angle," the P-Pd-P bond angle, which is a defining feature of this ligand class.[1][3] The natural bite angle of Xantphos is approximately 108-110°, a significant deviation from the smaller bite angles of ligands like dppe (~85°).[3][4] This seemingly subtle geometric constraint has profound implications for the catalytic cycle, influencing the ease of key elementary steps and the stability of crucial intermediates.[4][5][6]

Key Properties of Xantphos Ligands:
PropertyValue/DescriptionSignificance in Catalysis
Chemical Name 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene-
CAS Number 161265-03-8-
Molecular Formula C₃₉H₃₂OP₂-
Molar Mass 578.62 g/mol -
Appearance Colorless solid-
Natural Bite Angle ~108-110°Promotes reductive elimination, stabilizes monoligated species.[3][4]
Flexibility Rigid backboneEnforces the wide bite angle and influences the geometry of the metal center.
Electronic Properties Electron-rich phosphine groupsEnhances the electron density at the palladium center, facilitating oxidative addition.

Dissecting the Catalytic Cycle: How Xantphos Drives Efficiency

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. Xantphos plays a crucial role in modulating the rates and efficiencies of each fundamental step: oxidative addition, transmetalation, and reductive elimination.

Catalyst Activation and the Formation of the Active Species

The journey begins with the generation of a catalytically active Pd(0)-Xantphos complex from a palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂. In the presence of a base and often a reducing agent (which can be the phosphine ligand itself), the Pd(II) center is reduced to Pd(0).[7][8] The Xantphos ligand then coordinates to the Pd(0) center, forming the active catalyst. The stoichiometry of the ligand to palladium is critical; an excess of ligand can sometimes lead to the formation of less active, bis-ligated species.[9]

Oxidative Addition: The Initiating Step

The catalytic cycle commences with the oxidative addition of an organic electrophile (e.g., an aryl halide) to the Pd(0)-Xantphos complex. This step involves the cleavage of the carbon-halide bond and the formation of a new Pd(II) intermediate. The electron-rich nature of the phosphine groups on Xantphos increases the electron density on the palladium center, which in turn facilitates the oxidative addition, particularly for less reactive electrophiles like aryl chlorides.[10]

Transmetalation: The Transfer of Functionality

Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the palladium(II) center, displacing the halide. The steric bulk of the Xantphos ligand can influence the rate of this step, and its wide bite angle is thought to create a more open coordination sphere, potentially facilitating the approach of the transmetalating agent.

Reductive Elimination: The Product-Forming Step

The final and often rate-determining step is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired product and regenerate the catalytically active Pd(0)-Xantphos species. This is where the wide bite angle of Xantphos exerts its most significant influence.[5][6] Theoretical and experimental studies have shown that a wider P-Pd-P angle promotes reductive elimination.[4][5][6] The rigid backbone of Xantphos forces the organic groups into a spatial orientation that is closer to the transition state for C-C or C-heteroatom bond formation, thus lowering the activation energy for this crucial step.[11][12]

Visualizing the Mechanism: The Palladium-Xantphos Catalytic Cycle

Palladium_Xantphos_Catalytic_Cycle Pd0 Pd(0)L (L = Xantphos) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX L-Pd(II)(R)(X) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R¹-M PdII_R_R1 L-Pd(II)(R)(R¹) Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R¹ (Product) RedElim->Product

Caption: A generalized catalytic cycle for a palladium-Xantphos catalyzed cross-coupling reaction.

N-Xantphos: A Deprotonatable Ligand with Enhanced Activity

A notable variant of Xantphos is N-Xantphos, where the oxygen atom in the xanthene backbone is replaced by a nitrogen atom bearing a hydrogen.[13] This seemingly minor modification introduces a significant mechanistic twist. Under basic conditions, the N-H proton can be removed, generating an anionic amido ligand.[13][14] This deprotonation dramatically increases the electron-donating ability of the ligand, creating a highly electron-rich palladium center.[14] This "turned-on" catalyst exhibits exceptional reactivity, particularly in challenging reactions like the Buchwald-Hartwig amination of aryl chlorides.[13][15]

N_Xantphos_Activation NXantphos_H N-Xantphos (Neutral) NXantphos_anion N-Xantphos (Anionic) NXantphos_H->NXantphos_anion + Base - H⁺ Base Base Active_Catalyst Highly Electron-Rich Pd(0) Catalyst NXantphos_anion->Active_Catalyst Pd0 Pd(0) Pd0->Active_Catalyst Coordination

Caption: The deprotonation-activation mechanism of N-Xantphos.

Application Notes and Protocols

The true measure of a ligand's utility lies in its practical application. The following protocols provide a starting point for employing Xantphos in two of the most common and powerful cross-coupling reactions. These protocols are designed to be self-validating by explaining the rationale behind key steps.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid, a transformation where Xantphos often excels due to its ability to promote the challenging oxidative addition of the C-Cl bond.[15]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Aryl chloride

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene)

  • Schlenk flask or glovebox for inert atmosphere operations

Step-by-Step Methodology:

  • Catalyst Pre-formation (Self-Validation): In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (e.g., 1-2 mol%) and Xantphos (e.g., 1.1-2.2 mol%). The slight excess of ligand helps to ensure full coordination to the palladium and can prevent catalyst decomposition. Add a small amount of the anhydrous solvent and stir at room temperature for 15-20 minutes. This allows for the in-situ formation of the active Pd(0)-Xantphos complex.

  • Reaction Assembly: To the flask containing the pre-formed catalyst, add the aryl chloride (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.). The excess boronic acid and base are used to drive the reaction to completion.

  • Solvent Addition and Degassing: Add the remaining anhydrous, degassed solvent to achieve the desired reaction concentration (typically 0.1-0.5 M). It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the specific substrates.

  • Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol describes a general procedure for the C-N bond formation between an aryl bromide and a primary or secondary amine, a reaction where the wide bite angle of Xantphos facilitates the crucial C-N reductive elimination.[16]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Aryl bromide

  • Amine

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or glovebox

Step-by-Step Methodology:

  • Inert Atmosphere Setup (Self-Validation): To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.5-1 mol% Pd), Xantphos (e.g., 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). The use of a strong, non-nucleophilic base is critical to deprotonate the amine without competing in the coupling reaction.

  • Reagent Addition: Add the aryl bromide (1.0 equiv.) and the amine (1.2 equiv.). The slight excess of the amine helps to ensure complete consumption of the aryl bromide.

  • Solvent and Reaction Conditions: Add the anhydrous, degassed solvent. Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Reaction Monitoring and Quenching: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[17]

Conclusion: A Ligand of Choice for Demanding Transformations

Xantphos and its derivatives have established themselves as powerful ligands in the palladium catalysis toolbox. Their unique structural feature, a wide and rigid bite angle, provides a compelling mechanistic rationale for their effectiveness in promoting key steps of the catalytic cycle, particularly reductive elimination. By understanding the intricate interplay between the ligand architecture and the reactivity of the palladium center, researchers can harness the full potential of Xantphos to tackle challenging synthetic problems in drug discovery, materials science, and beyond. The continued exploration of Xantphos-type ligands promises to further expand the horizons of palladium catalysis.

References

The Strategic Application of 9,9-Dimethylxanthene Derivatives as High-Performance Host Materials for Blue Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stable and Efficient Blue Emission

The realization of full-color, high-resolution displays and energy-efficient solid-state lighting hinges on the performance of Organic Light-Emitting Diodes (OLEDs). While significant strides have been made in red and green emitting OLEDs, the development of stable, efficient, and deep-blue emitters remains a formidable challenge. This bottleneck stems from the inherently wide bandgap required for blue emission, which often leads to materials with poor stability and lifetimes. A critical component in overcoming this hurdle is the selection of an appropriate host material for the emissive layer. The host material, which constitutes the bulk of the emissive layer, must possess a high triplet energy to confine the excitons on the guest emitter, good thermal and morphological stability, and balanced charge transport properties.

Among the various classes of compounds explored, 9,9-dimethylxanthene derivatives, particularly those incorporating a spiro[fluorene-9,9'-xanthene] (SFX) core, have emerged as a highly promising class of host materials for blue OLEDs. Their rigid, three-dimensional spiro structure imparts excellent thermal stability and prevents detrimental molecular aggregation, while the xanthene and fluorene moieties can be readily functionalized to fine-tune the material's electronic properties. This application note provides a comprehensive guide for researchers on the synthesis, characterization, and application of this compound derivatives as host materials for high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.

Core Principles of this compound Host Materials

The efficacy of this compound derivatives as host materials for blue OLEDs is rooted in several key molecular design principles:

  • High Triplet Energy (ET): To effectively confine the high-energy triplet excitons of blue phosphorescent or TADF emitters and prevent back energy transfer, the host material must possess a higher triplet energy than the dopant. The rigid and electronically isolated nature of the spiro-xanthene core contributes to a high ET.

  • Thermal and Morphological Stability: The spiro-linkage in SFX derivatives creates a rigid, non-planar structure that disrupts intermolecular packing. This leads to high glass transition temperatures (Tg) and decomposition temperatures (Td), which are crucial for long operational lifetimes of OLED devices.

  • Balanced Charge Transport: Efficient recombination of holes and electrons within the emissive layer is paramount for high device efficiency. By strategically functionalizing the xanthene or fluorene units with electron-donating (e.g., carbazole) or electron-withdrawing (e.g., triazine, phosphine oxide) moieties, the hole and electron transport properties can be balanced.

  • Synthetic Accessibility: The development of one-pot synthesis methods for the SFX core has made these materials more accessible and cost-effective for research and potential commercialization.[1][2]

Synthesis and Purification of a Representative Spiro[fluorene-9,9'-xanthene] (SFX) Derivative

The following protocol details a one-pot synthesis for the core spiro[fluorene-9,9'-xanthene] (SFX) building block, which can be further functionalized. This method is advantageous due to its simplicity and efficiency.[1]

Protocol: One-Pot Synthesis of Spiro[fluorene-9,9'-xanthene] (SFX)

Materials:

  • 9-Fluorenone

  • Phenol

  • Methanesulfonic acid (MeSO3H)

  • Methanol

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9-fluorenone and a molar excess of phenol.

  • Acid Catalysis: Carefully add an excess of methanesulfonic acid to the mixture. The acid acts as both a catalyst and a solvent.

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The key to this synthesis is the thermodynamically controlled cyclization that favors the formation of the spiro compound over the kinetically favored 4,4'-(9-fluorenylidene)diphenol (FDPO).[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature and slowly pour it into a large volume of methanol. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with methanol to remove excess acid and phenol.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to yield pure spiro[fluorene-9,9'-xanthene].

Causality of Experimental Choices:

  • The use of an excess of methanesulfonic acid is crucial to drive the reaction towards the thermodynamically more stable SFX product.[1]

  • Precipitation in methanol is an effective method for the initial purification, removing a significant portion of the starting materials and byproducts.

  • Column chromatography is essential to achieve the high purity required for OLED device fabrication, as impurities can act as charge traps or quenching sites, severely degrading device performance.

Photophysical and Electrochemical Properties

The suitability of a this compound derivative as a host material is determined by its fundamental photophysical and electrochemical properties. A summary of key properties for representative SFX-based host materials is presented below.

MaterialHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)Tg (°C)Reference
SFX-PF---172[3]
2'-TRZSFX-6.23-2.62--[4]
3'-TRZSFX-6.17-3.15--[4]
SFX-2BI----[5]
SFX-2IM----[5]

Table 1: Photophysical and Electrochemical Properties of Selected SFX Derivatives.

Fabrication and Characterization of Blue OLEDs

The following protocol outlines a general procedure for the fabrication of a blue phosphorescent or TADF OLED using a this compound derivative as the host material.

Protocol: Vacuum Thermal Evaporation of a Blue OLED

Device Architecture:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (Al)

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • HIL material (e.g., 4,4',4''-tris(N-(2-naphthyl)-N-phenylamino)-triphenylamine (2-TNATA))

  • HTL material (e.g., N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB))

  • Host Material: Purified this compound derivative (e.g., SFX-PF)

  • Dopant: Blue phosphorescent emitter (e.g., Iridium(III)bis(4,6-(difluorophenyl)pyridinato-N,C2')picolinate (FIrpic)) or TADF emitter

  • ETL material (e.g., Tris(8-hydroxyquinolinato)aluminium (Alq3))

  • EIL material (e.g., Lithium fluoride (LiF))

  • Aluminum (Al) for the cathode

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before loading into the deposition chamber.

  • Layer Deposition: In a high-vacuum thermal evaporation system (pressure < 10-6 Torr), deposit the organic layers and the cathode sequentially onto the ITO substrate.

    • Deposit the HIL, HTL, EML, ETL, and EIL at a rate of 1-2 Å/s.

    • For the EML, co-evaporate the host material and the dopant from separate sources. The doping concentration is a critical parameter and typically ranges from 5% to 20%. The deposition rates of the host and dopant are controlled to achieve the desired doping concentration.

    • Deposit the aluminum cathode at a higher rate (e.g., 5-10 Å/s).

  • Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence (EL) spectra and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

    • From the J-V-L data, calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W).

    • Measure the operational lifetime of the device at a constant current density.

Causality of Experimental Choices:

  • UV-Ozone Treatment: This step increases the work function of the ITO, facilitating efficient hole injection.

  • Multi-Layered Structure: Each layer in the device stack is chosen for its specific function (injection, transport, emission) to optimize charge balance and device performance.

  • Co-evaporation: This technique allows for precise control over the doping concentration in the emissive layer, which is crucial for achieving high efficiency and preventing concentration quenching.

  • Encapsulation: The organic materials in OLEDs are highly sensitive to oxygen and moisture. Encapsulation is essential for achieving long device lifetimes.

Performance of Blue OLEDs with this compound Hosts

The use of this compound derivatives as host materials has led to the development of highly efficient blue OLEDs. A summary of reported device performance is presented below.

Host MaterialDopantEQEmax (%)Current Eff. (cd/A)Power Eff. (lm/W)CIE (x, y)Reference
SFX-PFFIrpic14.729.328.9-[3]
3'-TRZSFX4CzIPN (TADF)23.0---[4]
GDI602GDI691--1.1(0.14, 0.16)[6]

Table 2: Performance of Blue OLEDs Employing this compound Derivative Hosts.

Visualizing the Workflow and Device Structure

Synthesis Workflow

Synthesis_Workflow Start Starting Materials (9-Fluorenone, Phenol) Reaction One-Pot Synthesis (MeSO3H, Reflux) Start->Reaction Workup Precipitation (Methanol) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure SFX Derivative Purification->Product

Caption: One-pot synthesis workflow for SFX derivatives.

OLED Device Architecture

OLED_Structure cluster_OLED OLED Device Stack Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer (Alq3) EML Emissive Layer (Host:Dopant) HTL Hole Transport Layer (NPB) HIL Hole Injection Layer (2-TNATA) Anode Anode (ITO) Substrate Glass Substrate

Caption: Typical multi-layer OLED device architecture.

Conclusion and Future Outlook

This compound derivatives, particularly those based on the spiro[fluorene-9,9'-xanthene] framework, have proven to be a versatile and highly effective class of host materials for blue OLEDs. Their inherent thermal stability, high triplet energy, and tunable electronic properties address many of the key challenges associated with blue emission. The development of efficient one-pot synthetic routes further enhances their appeal for both academic research and industrial applications.

Future research in this area will likely focus on the development of novel functionalization strategies to further optimize charge transport and device stability. The design of host materials specifically tailored for next-generation deep-blue and narrowband TADF emitters will be crucial for achieving the color purity and efficiency required for future display technologies. By following the protocols and understanding the design principles outlined in this application note, researchers can effectively leverage the potential of this compound derivatives to advance the field of blue OLEDs.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 9,9-Dimethylxanthene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 9,9-Dimethylxanthene Scaffold - A Foundation for Superior Fluorophores

The xanthene core is the structural heart of some of the most widely used fluorescent dyes in biological research, including fluoresceins and rhodamines.[1] The inherent rigidity and extended π-conjugation of this heterocyclic system give rise to bright and photostable fluorophores.[2] However, traditional xanthene dyes can be susceptible to photobleaching and their synthesis can lead to isomeric mixtures that are difficult to separate.[3][4]

The introduction of a gem-dimethyl group at the 9-position of the xanthene scaffold, creating this compound, offers a significant advancement in fluorophore design. This modification provides a stable and synthetically versatile platform for the development of advanced fluorescent probes with enhanced properties.[5] The gem-dimethyl group sterically hinders undesirable side reactions and can improve the solubility of the resulting dyes in organic solvents, facilitating their purification and handling.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluorescent probes derived from the this compound scaffold. We will detail a plausible and well-supported multi-step synthetic route to a tetramethylrhodamine (TMR) analogue, a widely used red-orange fluorophore. Furthermore, we will provide a detailed protocol for the application of this class of probes in live-cell imaging.

Synthetic Strategy: A Multi-Step Approach to this compound-Based Rhodamines

The overall synthetic strategy involves a multi-step process starting from the commercially available this compound. The key steps include the functionalization of the xanthene core at the 2 and 7 positions, followed by a condensation reaction to form the final rhodamine dye.

Synthesis_Workflow Start This compound Intermediate1 2,7-Dibromo-9,9- dimethylxanthene Start->Intermediate1 Bromination Intermediate2 9,9-Dimethyl-2,7- dinitro-9H-xanthene Intermediate1->Intermediate2 Nitration (Hypothetical) or alternative functionalization Intermediate3 9,9-Dimethyl-9H- xanthene-2,7-diamine Intermediate2->Intermediate3 Reduction FinalProduct This compound- based Rhodamine Intermediate3->FinalProduct Condensation with Phthalic Anhydride Derivative

Caption: Overall synthetic workflow for the preparation of a this compound-based rhodamine probe.

Part 1: Synthesis of Key Intermediates

Protocol 1: Synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene

This protocol describes the direct bromination of this compound. Electrophilic aromatic substitution on the this compound scaffold preferentially occurs at the electron-rich 2 and 7 positions.[6][7]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.

  • Add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,7-dibromo-9,9-dimethyl-9H-xanthene as a white solid. A 72% yield has been reported for this reaction.[6][7]

Protocol 2: Synthesis of 9,9-Dimethyl-9H-xanthene-2,7-diamine

This protocol outlines a two-step process to introduce amino groups at the 2 and 7 positions, starting from the dibromo intermediate. This involves a nitration step followed by reduction. While direct nitration of the dibromo-intermediate is a plausible route, an alternative and often more controlled method would be a palladium-catalyzed amination. For the purpose of this guide, we will outline the nitration/reduction pathway.

Step 2a: Nitration of 2,7-Dibromo-9,9-dimethyl-9H-xanthene (Hypothetical Step)

Direct nitration of halogenated aromatic compounds can be achieved using a mixture of nitric acid and sulfuric acid.[8]

Materials:

  • 2,7-Dibromo-9,9-dimethyl-9H-xanthene

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Round-bottom flask with a dropping funnel

Procedure:

  • Carefully add concentrated sulfuric acid to a round-bottom flask and cool it in an ice bath.

  • Slowly add 2,7-dibromo-9,9-dimethyl-9H-xanthene to the cold sulfuric acid with stirring.

  • Add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with water until neutral, and dry to obtain 2,7-dibromo-9,9-dimethyl-4,5-dinitro-9H-xanthene. Note: The exact positions of nitration would need to be confirmed experimentally, as the directing effects of the existing substituents will influence the outcome.

Step 2b: Reduction of the Dinitro Compound to 9,9-Dimethyl-9H-xanthene-2,7-diamine

The reduction of aromatic nitro groups to amines is a standard transformation that can be achieved using various reducing agents, such as tin and hydrochloric acid, or catalytic hydrogenation.[9][10][11][12]

Materials:

  • 2,7-Dibromo-9,9-dimethyl-4,5-dinitro-9H-xanthene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser

Procedure:

  • Suspend the dinitro compound in ethanol in a round-bottom flask.

  • Add an excess of Tin(II) chloride dihydrate or iron powder.

  • Add concentrated hydrochloric acid dropwise and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 9,9-dimethyl-9H-xanthene-2,7-diamine.

Part 2: Synthesis of the Final Rhodamine Probe

Protocol 3: Condensation to form a this compound-based Tetramethylrhodamine Analogue

This final step involves the condensation of the 2,7-diamino intermediate with a phthalic anhydride derivative. Using 3-(dimethylamino)phenol as the coupling partner with trimellitic anhydride is a known method for producing carboxytetramethylrhodamine (TAMRA).[4] We will adapt this for our diamino-xanthene intermediate.

Materials:

  • 9,9-Dimethyl-9H-xanthene-2,7-diamine

  • Trimellitic anhydride

  • Propionic acid or methanesulfonic acid (as solvent and catalyst)

  • Round-bottom flask with reflux condenser

Procedure:

  • Combine 9,9-dimethyl-9H-xanthene-2,7-diamine (1 equivalent) and trimellitic anhydride (1.1 equivalents) in a round-bottom flask.

  • Add propionic acid or methanesulfonic acid as the solvent.

  • Heat the mixture to reflux (typically 180-200°C) for 4-6 hours.

  • Monitor the formation of the highly colored rhodamine dye by TLC.

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.

  • Filter the solid and wash it with water.

  • Purify the crude dye by column chromatography on silica gel or by preparative HPLC to obtain the pure this compound-based rhodamine.

Quantitative Data of a Representative Rhodamine Probe

The photophysical properties of the synthesized probe should be characterized. The following table provides typical values for a tetramethylrhodamine (TMR) derivative, which would be analogous to the product of the proposed synthesis.

PropertyValueReference
Excitation Maximum (λex)~548 nm[13]
Emission Maximum (λem)~574 nm[13]
Molar Extinction Coefficient (ε)> 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)> 0.3 in ethanol

Application Protocol: Live-Cell Imaging of Mitochondria

Rhodamine derivatives, such as tetramethylrhodamine, methyl ester (TMRM), are cell-permeant cationic dyes that accumulate in active mitochondria due to their negative membrane potential.[14] This protocol provides a general guideline for staining mitochondria in live cells using a TMR-based probe synthesized from this compound.

Imaging_Workflow Start Culture cells on glass-bottom dishes Step1 Prepare staining solution (e.g., 250 nM probe in medium) Start->Step1 Step2 Remove culture medium and add staining solution Step1->Step2 Step3 Incubate for 30 min at 37°C Step2->Step3 Step4 Wash cells 3x with PBS Step3->Step4 Step5 Add fresh medium Step4->Step5 End Image using fluorescence microscope (TRITC filter) Step5->End

Caption: A streamlined workflow for live-cell mitochondrial staining using a rhodamine-based probe.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Synthesized this compound-based rhodamine probe (stock solution in DMSO, e.g., 1 mM)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope equipped with a suitable filter set (e.g., TRITC or RFP)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish or coverslip suitable for microscopy.

  • Staining Solution Preparation: Prepare a fresh staining solution by diluting the stock solution of the rhodamine probe in pre-warmed complete cell culture medium to a final concentration of 20-250 nM.[13] The optimal concentration should be determined empirically for each cell type and probe.

  • Cell Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[14]

  • Washing: Gently remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.[14]

  • Imaging: Add fresh, pre-warmed complete culture medium to the cells and image immediately using a fluorescence microscope. Use a filter set appropriate for TMR (e.g., excitation ~540-560 nm, emission ~570-620 nm).[6]

Expected Results: Healthy cells with active mitochondria will exhibit bright, filamentous, or granular staining in the cytoplasm, corresponding to the mitochondrial network. A loss of mitochondrial membrane potential will result in a diminished or diffuse fluorescence signal.[14]

Conclusion and Future Perspectives

The this compound scaffold provides a robust and versatile platform for the synthesis of novel fluorescent probes with enhanced photophysical properties. The synthetic route outlined in this application note, while requiring multiple steps, relies on well-established chemical transformations, making it accessible to researchers with a background in organic synthesis. The resulting rhodamine analogues are valuable tools for live-cell imaging, enabling the study of dynamic cellular processes with high spatial and temporal resolution.

Future work in this area could focus on further modifying the this compound core to fine-tune the spectral properties of the resulting dyes, for example, by introducing electron-withdrawing or -donating groups to shift the excitation and emission wavelengths. Additionally, the incorporation of reactive moieties would allow for the development of targeted probes for specific biomolecules, expanding the utility of this promising class of fluorophores in chemical biology and drug discovery.

References

Illuminating the Cellular Landscape: A Guide to Cellular Imaging with 9,9-Dimethylxanthene-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular biology, the ability to visualize and track dynamic processes within living cells is paramount to unraveling complex biological questions. Fluorescent probes have emerged as indispensable tools in this pursuit, and among them, those built upon the 9,9-dimethylxanthene scaffold are gaining prominence. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for harnessing the power of this compound-based probes for cellular imaging.

The unique rigid structure of the this compound core minimizes non-radiative decay pathways, leading to probes with high fluorescence quantum yields and exceptional photostability.[1] This inherent brightness and resistance to photobleaching are critical for long-term live-cell imaging experiments, enabling the capture of cellular dynamics with high fidelity.[2] Furthermore, the versatile chemistry of the xanthene scaffold allows for the strategic incorporation of various functional groups, enabling the development of "turn-on" probes that exhibit fluorescence only upon interaction with a specific analyte of interest.[1] This feature is instrumental in achieving high signal-to-noise ratios for sensitive detection of intracellular targets.

This guide will delve into the practical applications of these probes, with a focus on imaging two crucial cellular parameters: mitochondrial viscosity and reactive oxygen species (ROS). We will explore the underlying principles of probe design and provide step-by-step protocols to empower researchers to confidently integrate these powerful tools into their experimental workflows.

Visualizing Mitochondrial Viscosity: A Key Indicator of Cellular Health

Mitochondrial viscosity is a critical parameter that reflects the integrity and function of this vital organelle. Alterations in mitochondrial viscosity have been linked to various pathological conditions, including neurodegenerative diseases and cancer.[3][4] this compound-based probes designed as "molecular rotors" offer a sensitive means to measure these changes in real-time.

Principle of Viscosity Sensing

Molecular rotors based on the this compound scaffold are designed to exhibit fluorescence that is dependent on the viscosity of their microenvironment. In low-viscosity environments, intramolecular rotation of specific bonds within the probe is facile, leading to non-radiative decay and quenched fluorescence. As viscosity increases, this intramolecular rotation is hindered, forcing the excited-state energy to be released as fluorescence, resulting in a significant "turn-on" signal.

Experimental Workflow: Mitochondrial Viscosity Imaging

workflow cluster_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Imaging and Analysis cell_culture 1. Cell Culture Plate cells on glass-bottom dishes cell_treatment 2. Experimental Treatment (e.g., drug incubation) cell_culture->cell_treatment probe_prep 3. Prepare Probe Working Solution cell_treatment->probe_prep incubation 4. Incubate Cells with Probe probe_prep->incubation wash 5. Wash Cells incubation->wash microscopy 6. Fluorescence Microscopy Acquire images wash->microscopy analysis 7. Image Analysis Quantify fluorescence intensity microscopy->analysis

Caption: Workflow for mitochondrial viscosity imaging.

Protocol: Live-Cell Imaging of Mitochondrial Viscosity

This protocol provides a general framework for using a hypothetical this compound-based mitochondrial viscosity probe (referred to as "MitoVis-X"). Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • MitoVis-X probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cultured mammalian cells on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Probe Stock Solution Preparation: Prepare a 1 mM stock solution of MitoVis-X in anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • Cell Preparation: a. Plate cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. b. Culture cells in a 37°C, 5% CO₂ incubator until they are well-adhered. c. If applicable, treat cells with the experimental compound(s) for the desired duration.

  • Probe Staining: a. Prepare a working solution of MitoVis-X by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the MitoVis-X working solution to the cells and incubate for 15-30 minutes at 37°C in the CO₂ incubator.

  • Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂. c. Acquire fluorescence images using the appropriate filter set for the MitoVis-X probe. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity.[5]

  • Image Analysis: a. Quantify the mean fluorescence intensity within the mitochondria of control and treated cells using image analysis software (e.g., ImageJ/Fiji). b. Statistical analysis should be performed to determine the significance of any observed changes in fluorescence intensity.

ParameterRecommended SettingRationale
Probe Concentration 1-10 µMBalances signal strength with potential cytotoxicity. Should be optimized for each cell line.
Incubation Time 15-30 minutesAllows for sufficient probe accumulation in the mitochondria.
Excitation/Emission Probe-specificRefer to the probe's technical data sheet for optimal wavelengths.
Imaging Medium Phenol red-freeReduces background fluorescence for improved signal-to-noise ratio.

Detecting Reactive Oxygen Species: Unveiling Oxidative Stress

Reactive oxygen species (ROS) are highly reactive molecules that play a dual role in cellular physiology. At low levels, they function as signaling molecules, but at high concentrations, they can induce oxidative stress, leading to cellular damage.[6] this compound-based probes offer a sensitive method for detecting intracellular ROS levels.

Principle of ROS Detection

Many ROS-sensitive probes based on the xanthene scaffold are derivatives of fluorescein, which, in their reduced, non-fluorescent form (like 2',7'-dichlorodihydrofluorescein), can be oxidized by ROS to a highly fluorescent product.[6] The this compound core can be incorporated to enhance the photostability and brightness of these probes.

Experimental Workflow: Cellular ROS Detection

ros_workflow cluster_prep Cell Preparation & Treatment cluster_staining Probe Staining cluster_detection Detection & Analysis cell_culture 1. Cell Culture Seed cells in a 96-well plate cell_treatment 2. Induce Oxidative Stress (e.g., H₂O₂ treatment) cell_culture->cell_treatment probe_prep 3. Prepare Probe Working Solution cell_treatment->probe_prep incubation 4. Incubate Cells with Probe probe_prep->incubation wash 5. Wash Cells incubation->wash measurement 6. Measure Fluorescence (Plate reader or microscope) wash->measurement analysis 7. Data Analysis Normalize and compare fluorescence measurement->analysis

Caption: Workflow for cellular ROS detection.

Protocol: Live-Cell Imaging of Reactive Oxygen Species

This protocol outlines the use of a hypothetical this compound-based ROS probe (referred to as "ROS-X"). As with any ROS assay, appropriate positive and negative controls are crucial for data interpretation.

Materials:

  • ROS-X probe (e.g., a diacetate form for cell permeability)

  • Anhydrous DMSO

  • Cultured mammalian cells in a 96-well plate or on glass-bottom dishes

  • Complete cell culture medium

  • PBS, pH 7.4

  • ROS inducer (e.g., hydrogen peroxide, H₂O₂) as a positive control

  • Antioxidant (e.g., N-acetylcysteine, NAC) as a negative control

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Probe Stock Solution Preparation: Prepare a 10 mM stock solution of ROS-X in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Preparation and Treatment: a. Seed cells in a 96-well plate or on glass-bottom dishes and culture until they reach the desired confluency. b. For negative controls, pre-treat a subset of cells with an antioxidant like NAC for 1 hour before inducing oxidative stress. c. Induce oxidative stress in the desired wells by treating with an ROS inducer (e.g., 100 µM H₂O₂) for 30-60 minutes. Include untreated cells as a baseline control.

  • Probe Staining: a. Prepare a 10 µM working solution of ROS-X in pre-warmed serum-free medium. b. Remove the medium from the cells and wash once with warm PBS. c. Add the ROS-X working solution to all wells and incubate for 30 minutes at 37°C.

  • Washing: a. Remove the staining solution. b. Wash the cells twice with warm PBS.

  • Fluorescence Measurement: a. Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the oxidized ROS-X probe. b. Microscopy: Add fresh live-cell imaging medium and acquire images using a fluorescence microscope.

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Normalize the fluorescence intensity of the treated groups to the untreated control group. c. Compare the fluorescence levels between the different treatment groups.

ParameterRecommended SettingRationale
Probe Concentration 5-10 µMEnsures sufficient signal without causing artifacts.
Incubation Time 30 minutesAllows for de-esterification and probe interaction with ROS.
Positive Control H₂O₂ or other ROS inducerValidates that the probe is responsive to ROS.
Negative Control N-acetylcysteine (NAC)Confirms that the observed fluorescence is due to oxidative stress.

Concluding Remarks

Probes based on the this compound scaffold represent a valuable and versatile class of tools for cellular imaging. Their superior photophysical properties and the potential for creating analyte-responsive "turn-on" sensors make them well-suited for a wide range of applications in basic research and drug discovery. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the utility of these powerful fluorescent probes in their own experimental systems. As with any technique, careful optimization and the use of appropriate controls are essential for obtaining robust and reproducible results.

References

The 9,9-Dimethylxanthene Scaffold: A Superior Platform for Near-Infrared Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Advanced NIR Probes and the 9,9-Dimethylxanthene Advantage

In the landscape of biomedical research and drug development, the ability to visualize molecular events in real-time and within deep tissue contexts is paramount. Near-infrared (NIR) fluorescent probes (operating in the 650-1700 nm window) have emerged as indispensable tools, offering significant advantages over traditional visible-light fluorophores.[1] These benefits include deeper tissue penetration, reduced light scattering, and minimal interference from cellular autofluorescence, enabling high-contrast imaging in complex biological systems.[1][2]

Within the diverse family of fluorophores, the xanthene scaffold has long been a favorite for its high fluorescence quantum yields and excellent photostability.[3][4] However, conventional xanthene dyes like fluorescein and rhodamine are typically limited to the visible spectrum.[1] Strategic structural modifications are necessary to push their emission into the coveted NIR range. This guide focuses on a particularly effective modification: the incorporation of a this compound core.

The gem-dimethyl group at the 9-position of the xanthene ring is not a trivial substitution. It imparts critical structural and photophysical advantages:

  • Conformational Rigidity and Enhanced Quantum Yield: The gem-dimethyl substitution provides steric hindrance that locks the conformation of the xanthene core. This rigidity minimizes non-radiative decay pathways that are often caused by molecular vibrations and rotations, thereby significantly enhancing the fluorescence quantum yield.[5]

  • Improved Photostability: By restricting intramolecular motion, the 9,9-dimethyl motif contributes to the overall photostability of the dye, allowing for longer imaging experiments with less signal degradation.

  • Synthetic Versatility: The this compound core serves as a robust and synthetically accessible platform for further chemical modifications to tune the probe's properties for specific applications, such as targeting particular analytes or cellular compartments.[6]

This document provides a comprehensive guide to the application of this compound derivatives as NIR fluorescent probes. It offers detailed protocols for their synthesis, photophysical characterization, and application in live-cell imaging, grounded in the principles of scientific integrity and field-proven insights.

Part 1: Synthesis of a Prototypical this compound Core

The synthesis of the core this compound structure is a foundational step. The following protocol is a robust method for its preparation.

Protocol 1: Synthesis of 9,9-Dimethyl-9H-xanthene

This protocol details the synthesis of the parent 9,9-dimethyl-9H-xanthene scaffold from diphenyl ether and acetone.[7]

Materials:

  • Diphenyl ether

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Acetone

  • Deionized water

  • Silica gel for column chromatography

  • 100 mL Schlenk flask

  • Low-temperature reaction bath (e.g., dry ice/acetone)

  • Syringes and needles

  • Standard glassware for extraction and purification

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Lithiation and Alkylation cluster_workup Workup and Purification start Add diphenyl ether and anhydrous THF to a Schlenk flask cool Cool reaction flask to -78 °C start->cool add_nBuLi Slowly add n-butyllithium and react for 3 hours cool->add_nBuLi add_acetone Add acetone dropwise add_nBuLi->add_acetone quench Quench reaction with deionized water add_acetone->quench extract Separate organic phase and remove solvent quench->extract purify Purify crude product by column chromatography extract->purify characterize Characterize product (NMR, LC-MS) purify->characterize

Caption: Workflow for the synthesis of the this compound core.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine diphenyl ether (1.7 g, 10 mmol) and 50 mL of anhydrous THF.

  • Cooling: Place the reaction flask in a low-temperature bath and cool the solution to -78 °C with stirring.

  • Lithiation: Using a syringe, slowly add n-butyllithium (8 mL of a 2.5 M solution, 20 mmol) to the reaction mixture. Maintain the temperature at -78 °C and allow the reaction to proceed for 3 hours.

  • Alkylation: After 3 hours, add acetone (0.58 g, 10 mmol) dropwise to the reaction mixture.

  • Quenching: Quench the reaction by adding 20 mL of deionized water.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic phase, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the final product as a light-yellow solid.[7]

  • Characterization: Confirm the structure and purity of the 9,9-dimethyl-9H-xanthene product using ¹H-NMR, ¹³C-NMR, and mass spectrometry. A typical yield for this reaction is around 85%.[7]

Part 2: Photophysical Characterization of NIR Probes

A critical step in developing a new fluorescent probe is to thoroughly characterize its photophysical properties. This section provides a protocol for determining the key parameters of a this compound-based NIR probe.

Protocol 2: Determination of Absorption, Emission, and Fluorescence Quantum Yield

This protocol describes the relative method for measuring fluorescence quantum yield, which involves comparing the probe's fluorescence to a well-characterized standard.[8][9][10]

Materials and Equipment:

  • Synthesized this compound NIR probe

  • High-purity solvent (e.g., spectroscopic grade DMSO or PBS)

  • Reference standard with a known quantum yield in the NIR range (e.g., IR-26, Indocyanine Green)

  • UV-Vis spectrophotometer

  • Spectrofluorometer with a corrected emission spectrum function

  • 10 mm path length quartz cuvettes

Data Summary Table:

ParameterSymbolDescription
Absorption MaximumλabsWavelength at which the probe shows maximum absorbance.
Emission MaximumλemWavelength at which the probe shows maximum fluorescence emission.
Molar AbsorptivityεA measure of how strongly the probe absorbs light at a given wavelength.
Stokes ShiftΔλThe difference in wavelength between the absorption and emission maxima (λem - λabs).
Fluorescence Quantum YieldΦfThe ratio of photons emitted to photons absorbed.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare stock solutions of both the sample probe and the reference standard in the chosen solvent.

  • Absorbance Measurements:

    • Prepare a series of 5-6 dilutions for both the sample and the standard.

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution.

    • Create a plot of absorbance versus concentration to determine the molar absorptivity (ε) from the slope of the linear fit (Beer-Lambert law).

    • For the quantum yield measurement, prepare solutions of the sample and standard with an absorbance between 0.02 and 0.1 at the chosen excitation wavelength to minimize re-absorption effects.[10]

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to a value where both the sample and standard have significant absorbance.

    • Record the corrected fluorescence emission spectrum for each of the diluted solutions of the sample and the standard.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Quantum Yield Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the fluorescence quantum yield of the sample (Φs) using the following equation:[8]

      Φs = Φr * (Grads / Gradr) * (ns²/ nr²)

      Where:

      • Φr is the quantum yield of the reference standard.

      • Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

      • ns and nr are the refractive indices of the sample and reference solutions (if the solvents are different).

Causality and Trustworthiness:

  • Why use corrected emission spectra? Instrumental responses can vary with wavelength. Using corrected spectra ensures that the measured intensity is a true representation of the sample's emission, making the comparison between sample and standard accurate.[11]

  • Why keep absorbance low? At higher concentrations, inner filter effects and re-absorption of emitted photons can occur, leading to an underestimation of the true fluorescence intensity and an inaccurate quantum yield measurement.[10]

Part 3: Application in Live-Cell Imaging

The ultimate test of a NIR probe is its performance in a biological setting. This section provides a detailed protocol for using a this compound-based probe for live-cell imaging. The following is a generalized protocol that should be optimized for the specific probe and cell line.

Protocol 3: Live-Cell Imaging with a this compound NIR Probe

This protocol outlines the steps for labeling and imaging live cells with a custom-synthesized NIR probe.[12][13][14]

Materials and Equipment:

  • Cell line of interest (e.g., HeLa, A549) cultured on glass-bottom dishes

  • This compound NIR probe stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[12]

  • Confocal or widefield fluorescence microscope equipped for NIR imaging (appropriate laser lines and detectors)

  • Environmental chamber for the microscope to maintain 37 °C and 5% CO₂

Workflow Diagram:

cluster_cell_prep Cell Preparation cluster_labeling Probe Labeling cluster_imaging Imaging seed_cells Seed cells on glass-bottom dishes grow_cells Grow to 70-80% confluency seed_cells->grow_cells prepare_probe Prepare working solution of NIR probe in medium grow_cells->prepare_probe wash_cells Wash cells with PBS prepare_probe->wash_cells incubate_probe Incubate cells with probe solution at 37 °C wash_cells->incubate_probe final_wash Wash cells to remove excess probe incubate_probe->final_wash add_medium Add fresh imaging medium (phenol red-free) final_wash->add_medium acquire_images Acquire images on microscope add_medium->acquire_images

Caption: Step-by-step workflow for live-cell imaging with a NIR probe.

Step-by-Step Procedure:

  • Cell Preparation:

    • Seed the cells of interest onto glass-bottom imaging dishes.

    • Culture the cells in a 37 °C, 5% CO₂ incubator until they reach 70-80% confluency.

  • Probe Incubation:

    • Prepare a working solution of the this compound NIR probe in complete cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 15-30 minutes at 37 °C.

  • Imaging:

    • After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS or a phenol red-free imaging medium to reduce background fluorescence.[12][13]

    • Add fresh, pre-warmed, phenol red-free imaging medium to the cells.

    • Place the dish on the microscope stage within the environmental chamber.

    • Acquire images using the appropriate NIR laser line for excitation and a detector sensitive to the probe's emission wavelength.

    • Expert Tip: To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[14]

Example Application: Hypoxia Detection

Many NIR probes are designed to be "turn-on" sensors that respond to specific biological conditions. For example, a probe for hypoxia might incorporate a nitro group that quenches fluorescence. In the low-oxygen environment of a tumor, nitroreductase enzymes will reduce the nitro group, leading to a "turn-on" of the NIR fluorescence signal.[15][16][17]

Mechanism Diagram: Hypoxia-Activated Probe

Probe_Off NIR Probe (Fluorescence OFF) (e.g., with Nitro Group) Probe_On NIR Probe (Fluorescence ON) (e.g., Amino Group) Probe_Off->Probe_On Reduction Enzyme Nitroreductase (Upregulated in Hypoxia) Enzyme->Probe_Off Acts on

Caption: Activation mechanism of a hypoxia-sensitive NIR probe.

Protocol for Hypoxia Imaging:

  • Induce Hypoxia (Optional, for in vitro models): Treat cells with a hypoxia-inducing agent (e.g., CoCl₂) or place them in a hypoxic chamber (e.g., 1% O₂) for several hours before imaging.

  • Probe Loading and Imaging: Follow the general live-cell imaging protocol described above.

  • Analysis: Compare the fluorescence intensity between normoxic and hypoxic cells. A significant increase in NIR fluorescence in the hypoxic cells indicates successful probe activation.

Conclusion

The this compound scaffold represents a powerful and versatile platform for the development of next-generation NIR fluorescent probes. Its inherent structural rigidity translates to superior photophysical properties, including high quantum yields and enhanced photostability. By following the detailed protocols provided in this guide, researchers can confidently synthesize, characterize, and apply these advanced probes to investigate complex biological questions, from tracking cellular dynamics to imaging disease microenvironments. The continued exploration and functionalization of this remarkable scaffold will undoubtedly push the boundaries of what is achievable in biomedical imaging and drug development.

References

Application Notes & Protocols: Leveraging the 9,9-Dimethylxanthene Scaffold for Advanced Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 9,9-Dimethylxanthene in the development of chemical sensors.

Authored by: A Senior Application Scientist

Introduction: The this compound Core as a Versatile Sensing Platform

In the field of chemical sensing, the demand for highly sensitive, selective, and stable detection platforms is perpetual. The this compound scaffold, a heterocyclic compound with a distinctive xanthene backbone, has emerged as a valuable building block in the synthesis of advanced chemical sensors and fluorescent probes.[1][2] Its rigid, tricyclic structure provides a robust foundation, while the gem-dimethyl group at the C9 position enhances solubility in common organic solvents and prevents unwanted oxidation, contributing to the overall stability of sensor molecules derived from it.[1]

The inherent photophysical properties of the xanthene core, particularly its capacity for strong fluorescence, make it an ideal fluorophore for developing "turn-off" or "turn-on" sensing systems.[3][4] By chemically modifying the this compound structure, researchers can introduce specific receptor units designed to selectively bind with target analytes. This binding event modulates the electronic properties of the fluorophore, resulting in a measurable change in fluorescence intensity, thus signaling the presence of the analyte. These derivatives are widely employed in creating sensitive chemical sensors for applications in environmental monitoring, biological imaging, and safety.[1]

This document provides a comprehensive overview of the design principles, synthesis protocols, and practical applications of this compound-based chemical sensors, with a particular focus on the detection of heavy metal ions.

Core Principles: Mechanism of Analyte Detection

The majority of chemical sensors derived from this compound operate on the principle of fluorescence modulation. The most common mechanism is fluorescence quenching , where the interaction between the sensor molecule and the analyte leads to a decrease in fluorescence emission.[5][6]

The key components of such a sensor are:

  • Fluorophore: The this compound core, which provides the intrinsic fluorescence.

  • Receptor (Binding Site): A functional group or moiety attached to the xanthene scaffold, specifically designed to bind the target analyte (e.g., a heavy metal ion).[7]

  • Signaling Mechanism: The process that links the binding event to a change in fluorescence. Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and formation of a non-fluorescent complex.

Upon binding of the analyte to the receptor, an electronic interaction is established with the xanthene fluorophore. For instance, in the detection of paramagnetic metal ions like Cu²⁺, the binding event can facilitate an electron transfer process that provides a non-radiative pathway for the excited fluorophore to return to its ground state, effectively "quenching" its fluorescence.[8] This change is typically dose-dependent, allowing for quantitative analysis of the analyte concentration.[9]

cluster_0 Initial State: High Fluorescence cluster_1 Sensing Event: Fluorescence Quenching Excitation Excitation Light (Photon) Sensor This compound Sensor (Fluorophore + Receptor) Excitation->Sensor Absorption Emission Fluorescence Emission Sensor->Emission Radiative Decay Analyte Target Analyte (e.g., Metal Ion) Sensor_q This compound Sensor Analyte->Sensor_q Binding to Receptor Complex Sensor-Analyte Complex (Quenched State) Heat Non-Radiative Decay (Heat) Complex->Heat Quenching Mechanism (e.g., PET) Sensor_q->Complex Excitation_q Excitation Light (Photon) Excitation_q->Complex Absorption

Caption: General mechanism of fluorescence quenching in a this compound-based sensor.

Design and Synthesis of this compound-Based Probes

The versatility of the this compound core lies in its suitability for chemical modification, allowing for the creation of sensors tailored to specific analytes.[2] A common strategy involves the synthesis of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, widely known as Xantphos, and its derivatives.[10][11] The phosphine groups can act as effective binding sites for various metal ions.

A general synthetic route to functionalized this compound starts with the base molecule, which can be synthesized from diphenyl ether and acetone.[12] Subsequent functionalization, such as lithiation followed by reaction with chlorodiphenylphosphine, introduces the desired receptor moieties.

G start Starting Materials (e.g., Diphenyl Ether) step1 Synthesis of This compound Core start->step1 step2 Functionalization (e.g., Lithiation) step1->step2 Introduce reactive sites step3 Introduction of Receptor Moiety step2->step3 Attach binding groups product Final Sensor Probe (Analyte-Selective) step3->product

Caption: Simplified workflow for the synthesis of a functionalized this compound sensor.

Application Focus: Chemosensors for Heavy Metal Ion Detection

Heavy metal ion contamination in water is a significant environmental and health concern, necessitating the development of robust detection methods.[13] Fluorescent chemosensors offer a compelling alternative to traditional analytical techniques due to their high sensitivity, potential for real-time analysis, and operational simplicity.[7][14]

Xanthene derivatives have been successfully developed for the detection of various metal cations.[15] For example, probes incorporating sulfur or nitrogen-containing functional groups can exhibit high selectivity for soft metal ions like mercury (Hg²⁺) and lead (Pb²⁺).[7] The binding of the metal ion to these heteroatoms induces a conformational change or electronic perturbation that quenches the fluorescence of the xanthene core, providing a clear signal for detection.[8]

Performance Characteristics of Xanthene-Based Metal Ion Sensors

The efficacy of a chemical sensor is defined by several key performance metrics. The table below summarizes typical performance data for sensors based on the xanthene scaffold.

Sensor Derivative ClassTarget AnalyteLimit of Detection (LOD)Response MechanismReference
Rhodamine-basedPb²⁺2.31 x 10⁻⁶ MChelation-Enhanced Fluorescence[7]
Thiourea-functionalizedHg²⁺2.79 x 10⁻⁹ MFluorescence Quenching[13]
Fluorescein-basedCu²⁺(Not Specified)Fluorescence Quenching[8]
Azo-dye functionalizedF⁻, CH₃COO⁻(Not Specified)Colorimetric Change[7]

Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a Xantphos-type ligand and its application in the detection of a model heavy metal ion.

Protocol 1: Synthesis of 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.

Materials:

  • This compound[10]

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetramethylethylenediamine (TMEDA)

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Anhydrous solvents (e.g., diethyl ether or THF)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous diethyl ether in a Schlenk flask.

  • Lithiation: Cool the solution to 0°C. Add TMEDA (2.2 equivalents) followed by the dropwise addition of n-BuLi (2.2 equivalents).

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-20 hours. A yellow-orange precipitate should form.

  • Phosphinylation: Cool the suspension back down to -78°C. Slowly add a solution of chlorodiphenylphosphine (2.2 equivalents) in diethyl ether.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for another 2-3 hours. Quench the reaction by carefully adding degassed water.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture like ethanol/dichloromethane to yield Xantphos as a white to light-yellow solid.[11]

Protocol 2: Fluorescence-Based Detection of a Metal Ion (e.g., Cu²⁺)

Materials:

  • Stock solution of the synthesized Xantphos sensor in a suitable solvent (e.g., acetonitrile or THF).

  • A series of standard solutions of the target metal ion (e.g., Cu(ClO₄)₂) of known concentrations.

  • Buffer solution (if pH control is necessary).

  • Fluorometer/spectrofluorometer.

Procedure:

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength appropriate for the Xantphos sensor (typically determined by an initial absorption scan).

  • Preparation of Samples: In a series of cuvettes, place a fixed volume of the Xantphos stock solution.

  • Titration: To each cuvette, add increasing volumes of the metal ion standard solution. Bring the total volume in each cuvette to a constant value using the solvent/buffer to ensure the only variable is the metal ion concentration.

  • Measurement: Gently mix the contents of each cuvette and allow it to equilibrate for a few minutes. Measure the fluorescence emission spectrum for each sample at the pre-determined excitation wavelength.

  • Data Analysis: Record the fluorescence intensity at the emission maximum for each sample. Plot the fluorescence intensity (or the change in intensity, F₀/F) against the concentration of the metal ion.

  • LOD Calculation: The Limit of Detection can be calculated from the titration curve, typically using the 3σ/k method, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Sensor Stock Solution C Titrate Sensor with Analyte Standards A->C B Prepare Analyte Standard Solutions B->C D Measure Fluorescence Spectra C->D For each sample E Plot Intensity vs. Concentration D->E F Calculate Limit of Detection (LOD) E->F

Caption: Experimental workflow for analyte detection using a fluorescent chemical sensor.

Conclusion and Future Outlook

The this compound scaffold is a powerful and versatile platform for the development of high-performance chemical sensors. Its favorable photophysical properties, chemical stability, and ease of functionalization allow for the rational design of probes for a wide array of analytes, most notably toxic heavy metal ions. While challenges such as achieving selectivity in complex matrices and improving water solubility remain, ongoing research into novel synthetic strategies and sensing mechanisms promises to further expand the utility of these compounds. Future work may focus on integrating these molecular sensors into solid-state devices, developing probes for biological imaging, and designing multi-analyte sensor arrays.

References

Introduction: Bridging Steric Control and Metallic Functionality

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Utility of Copper Complexes with 9,9-Dimethylxanthene-Based Ligands

In the landscape of modern chemistry, the rational design of transition metal complexes is paramount for achieving high efficacy in catalysis and medicinal applications. Among the vast library of phosphine ligands, the Xantphos family, characterized by a rigid this compound backbone, has garnered significant attention.[1] The defining feature of these ligands is their exceptionally wide "bite angle" (the P-M-P bond angle), which imparts unique steric and electronic properties to the coordinated metal center.[2][3] When combined with copper, an earth-abundant and biochemically relevant metal, these ligands enable the creation of complexes with finely tuned reactivity.[4][5]

This guide provides an in-depth exploration of copper complexes featuring this compound-based ligands. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering detailed, field-proven protocols for synthesis, characterization, and application. The protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for harnessing the potential of these versatile molecular tools in catalysis, materials science, and oncology.

Section 1: The Ligand Cornerstone: Synthesis of Xantphos

The properties of any metal complex are fundamentally dictated by its ligands. The synthesis of the parent ligand, 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), is the critical first step. The procedure relies on a directed ortho-lithiation, a powerful strategy for functionalizing aromatic rings adjacent to a directing group—in this case, the ether oxygen of the xanthene core.

Causality of Experimental Choice: The use of sec-butyllithium is crucial; its steric bulk and high basicity enable the selective deprotonation at the positions ortho to the oxygen atom (C4 and C5). The reaction must be conducted under strictly anhydrous and anaerobic conditions, as organolithium reagents are extremely reactive towards water and oxygen.

Protocol 1.1: Synthesis of 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

This protocol is adapted from established literature procedures.[2]

Materials:

  • This compound

  • sec-Butyllithium (in cyclohexane, typically ~1.4 M)

  • Chlorodiphenylphosphine (ClPPh₂)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Anhydrous, deoxygenated methanol

  • Standard Schlenk line apparatus and argon or nitrogen gas supply

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve this compound in anhydrous THF under Argon B 2. Cool to 0°C A->B C 3. Add sec-Butyllithium dropwise, stir for 4h at RT B->C D 4. Cool to -78°C C->D E 5. Add Chlorodiphenylphosphine dropwise D->E F 6. Warm to RT and stir overnight E->F G 7. Quench with saturated NH4Cl F->G H 8. Extract with organic solvent G->H I 9. Dry with MgSO4, filter, and concentrate H->I J 10. Recrystallize from a suitable solvent system I->J K Yields Xantphos Ligand J->K

Caption: Workflow for the synthesis of the Xantphos ligand.

Step-by-Step Procedure:

  • Setup: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 23.8 mmol). Seal the flask and purge with argon for 15 minutes.

  • Dissolution: Add 100 mL of anhydrous THF via cannula to dissolve the starting material.

  • Lithiation: Cool the solution to 0 °C in an ice bath. Slowly add sec-butyllithium (e.g., 40.8 mL of a 1.4 M solution, 57.1 mmol, 2.4 equiv.) dropwise over 30 minutes. The solution will typically turn a deep orange or red color. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Phosphinylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add chlorodiphenylphosphine (e.g., 10.2 mL, 57.1 mmol, 2.4 equiv.) dropwise. A color change and precipitation may be observed.

  • Equilibration: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield a crude solid.

  • Purification: The crude product can be purified by recrystallization (e.g., from hot ethanol or a mixture of dichloromethane/methanol) to afford Xantphos as a colorless solid.[6]

Self-Validation/Characterization:

  • Appearance: Off-white to light yellow powder.[6]

  • Melting Point: 224-228 °C.[6]

  • ³¹P NMR (CDCl₃): A sharp singlet is expected around δ -17 to -19 ppm.

  • ¹H NMR (CDCl₃): Look for the characteristic singlet for the two methyl groups (C(CH₃)₂) around δ 1.7 ppm and the multiplets for the aromatic protons.

Section 2: Crafting the Copper(I)-Xantphos Complex

With the ligand in hand, the synthesis of the copper complex can proceed. Cu(I) complexes are typically prepared by reacting a stable Cu(I) salt with the desired ligands. The coordination environment around the copper(I) center is usually a distorted tetrahedron.[7][8] The choice of copper source and stoichiometry is key to isolating the desired product. For instance, reacting a Cu(I) source with one equivalent of Xantphos and one equivalent of a diimine (N^N) ligand yields a heteroleptic complex of the type [Cu(Xantphos)(N^N)]⁺.[8] Using a simple copper(I) halide allows for the synthesis of neutral complexes like Cu(Xantphos)I.[9]

Protocol 2.1: Synthesis of a Heteroleptic Complex: [Cu(Xantphos)(bpy)][PF₆]

This protocol describes the synthesis of a representative cationic complex.

Materials:

  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(MeCN)₄][PF₆])

  • Xantphos ligand (from Protocol 1.1)

  • 2,2'-Bipyridine (bpy)

  • Anhydrous, deoxygenated dichloromethane (DCM)

  • Anhydrous diethyl ether

Step-by-Step Procedure:

  • Setup: In a Schlenk flask under an argon atmosphere, dissolve Xantphos (e.g., 100 mg, 0.173 mmol) in 10 mL of anhydrous DCM.

  • Copper Addition: In a separate Schlenk flask, dissolve [Cu(MeCN)₄][PF₆] (e.g., 64.4 mg, 0.173 mmol) in 5 mL of anhydrous DCM.

  • Complexation (Part 1): Transfer the copper solution to the Xantphos solution via cannula. Stir the resulting mixture at room temperature for 1 hour.

  • Complexation (Part 2): Add a solution of 2,2'-bipyridine (e.g., 27.0 mg, 0.173 mmol) in 5 mL of anhydrous DCM to the reaction mixture. Stir for an additional 2 hours at room temperature.

  • Precipitation: Concentrate the reaction mixture to about 5 mL under reduced pressure. Add 50 mL of anhydrous diethyl ether to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with diethyl ether (3 x 10 mL), and dry under vacuum.

Self-Validation/Characterization:

  • ESI-MS: The positive ion mode should show a prominent peak for the [Cu(Xantphos)(bpy)]⁺ cation (M-PF₆)⁺.[10]

  • ³¹P NMR (CD₂Cl₂): The phosphorus signal will shift upon coordination to copper, typically appearing as a broad singlet.

G Cu_source [Cu(MeCN)4][PF6] (Copper(I) Source) Complex [Cu(Xantphos)(bpy)][PF6] (Final Complex) Cu_source->Complex + Xantphos Xantphos Ligand (P^P) Xantphos->Complex + Bpy 2,2'-Bipyridine (N^N Co-Ligand) Bpy->Complex +

Caption: General synthesis scheme for heteroleptic Cu(I) complexes.

Section 3: Applications and Methodologies

The true value of these complexes is demonstrated in their application. We will focus on two prominent areas: their role in catalysis and their potential as anticancer therapeutics.

Part 3A: Application in Catalysis

The wide bite angle of the Xantphos ligand is known to stabilize catalytically active species and promote challenging steps like reductive elimination in cross-coupling cycles.[11] While often used with palladium, Cu(Xantphos) complexes have emerged as uniquely effective co-catalysts. A prime example is in the direct C-H arylation of heteroarenes, where a Cu(Xantphos)I species dramatically enhances the efficiency of a palladium catalyst, allowing for very low catalyst loadings.[9]

Protocol 3.1: Pd/Cu Co-Catalyzed Direct Arylation of Benzothiazole

This protocol is based on the highly efficient system developed by Daugulis and others.[9]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Xantphos ligand

  • Benzothiazole (heteroarene)

  • 4-Bromotoluene (aryl halide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Microwave reactor vials

Workflow Diagram:

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Catalytic Reaction cluster_analysis Work-up & Analysis A 1. Add Pd(OAc)2, CuI, Xantphos, K2CO3, Aryl Halide, and Heteroarene to microwave vial B 2. Add anhydrous dioxane A->B C 3. Seal vial and heat in microwave reactor (e.g., 150°C, 2h) B->C D 4. Cool, filter, and concentrate C->D E 5. Purify via column chromatography D->E F 6. Analyze product by NMR/GC-MS E->F

Caption: Experimental workflow for direct C-H arylation.

Step-by-Step Procedure:

  • Catalyst Preparation (in situ): In a microwave vial equipped with a stir bar, combine Pd(OAc)₂ (e.g., 0.25 mol%), CuI (1 mol%), and Xantphos (1.1 mol%).

  • Reagent Addition: To the same vial, add K₂CO₃ (2.0 equiv.), benzothiazole (1.0 equiv.), and 4-bromotoluene (1.2 equiv.).

  • Solvent: Add anhydrous 1,4-dioxane to achieve the desired concentration (e.g., 0.5 M).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 2 hours.[9]

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Substrate Scope

The power of this catalytic system lies in its broad applicability.

EntryHeteroareneAryl HalideYield (%)[9]
1Benzothiazole4-Bromotoluene>95
2Benzoxazole4-Chloroacetophenone>95
3Thiophene1-Bromo-4-vinylbenzene85
4Furan4-Bromo-benzonitrile81
Part 3B: Application as Potential Anticancer Agents

Copper complexes are gaining significant traction as potential anticancer drugs, often exhibiting cytotoxicity superior to cisplatin and capable of overcoming cisplatin resistance.[12][13] The proposed mechanisms often involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptotic cell death.[14] The lipophilic nature of the Xantphos ligand can enhance cellular uptake, delivering the cytotoxic copper payload more effectively.

Protocol 3.2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This is a standard colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.

Principle: The mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals which are soluble in DMSO. The absorbance of the colored solution is quantified by a spectrophotometer and is proportional to the number of viable cells.

Step-by-Step Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer) and non-cancerous control cells (e.g., HaCaT) in 96-well plates at a density of ~5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the copper-Xantphos complex in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like cisplatin (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation: IC₅₀ Values

Results are typically presented in a table to compare the potency and selectivity of the compound.

CompoundA549 (Cancer) IC₅₀ (µM)HaCaT (Non-cancer) IC₅₀ (µM)Selectivity Index (SI)¹
Cu-Xantphos Complexe.g., 2.5e.g., 25.010
Cisplatine.g., 8.0e.g., 12.01.5
¹ SI = IC₅₀ (Non-cancer) / IC₅₀ (Cancer). A higher SI indicates greater selectivity for cancer cells.

Proposed Mechanism of Action:

G Cu_Complex Cu(I)-Xantphos Complex Cell_Membrane Cell Membrane Cu_Complex->Cell_Membrane Cellular Uptake Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Mitochondrial Targeting ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by copper complexes.[14]

Conclusion and Future Outlook

Copper complexes stabilized by this compound-based ligands represent a powerful and versatile class of molecules. The ligand's rigid backbone and wide bite angle provide a unique steric environment that is highly effective in catalysis, enabling reactions with unprecedented efficiency.[9] Concurrently, the inherent biological activity of copper, when combined with the enhanced cellular delivery afforded by lipophilic phosphine ligands, opens promising avenues in the development of novel anticancer therapeutics.[12][15] The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to synthesize, validate, and apply these complexes. Future work will undoubtedly focus on modifying the xanthene backbone and the phosphine substituents to further refine the electronic and steric properties, unlocking new applications and pushing the boundaries of what is possible in catalyst and drug design.

References

The Practitioner's Guide to Rhodium-Catalyzed Reactions with Xantphos Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the application of Xantphos and its derivatives as ligands in rhodium-catalyzed reactions. We will delve into the fundamental principles governing these transformations, with a particular focus on the unique structural attributes of the Xantphos ligand family. This document provides not only the theoretical underpinnings and mechanistic insights into key reactions such as hydroformylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination but also detailed, field-proven laboratory protocols. The causality behind experimental choices is explained to empower users to optimize these powerful catalytic systems for their specific synthetic challenges. All protocols are designed as self-validating systems, and all claims are supported by authoritative, verifiable references.

Introduction: The Synergy of Rhodium and Xantphos

Rhodium, a versatile transition metal, is a cornerstone of homogeneous catalysis, prized for its ability to catalyze a wide array of organic transformations with high efficiency and selectivity.[1] The reactivity and selectivity of a rhodium catalyst are profoundly influenced by the ligand coordinated to the metal center. Among the vast library of phosphine ligands, the Xantphos family has emerged as a class of "privileged ligands" due to a unique combination of steric and electronic properties.

Xantphos, or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, is a bidentate phosphine ligand characterized by a rigid xanthene backbone. This rigidity enforces a wide natural bite angle (the P-Rh-P angle), typically around 108°, which is a critical determinant of its catalytic behavior.[2] This structural feature has a profound impact on the stability of catalytic intermediates and the regioselectivity of reactions, particularly in processes like hydroformylation.

The success of the Xantphos framework has led to the development of numerous derivatives, such as N-Xantphos, where the carbon at the 9-position is replaced by a nitrogen atom. This modification introduces a deprotonatable N-H group, which can lead to the formation of highly electron-donating anionic ligands under basic conditions, further enhancing catalytic activity.

This guide will explore the practical applications of these remarkable ligands in several key rhodium-catalyzed reactions.

Rhodium-Catalyzed Hydroformylation: Precision in Aldehyde Synthesis

Hydroformylation, or the "oxo process," is one of the most significant industrial applications of homogeneous catalysis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. The regioselectivity of this reaction—the preference for the linear versus the branched aldehyde—is of paramount importance and can be effectively controlled using a rhodium-Xantphos catalyst system.

The Causality of Selectivity: Mechanistic Insights

The high linear-to-branched (l/b) ratio achieved with Rh/Xantphos catalysts stems from the ligand's wide bite angle. The catalytic cycle, illustrated below, involves several key rhodium-hydrido-carbonyl-phosphine intermediates. The geometry of these intermediates, dictated by the Xantphos ligand, sterically disfavors the formation of the branched alkyl-rhodium species, thereby promoting the formation of the linear aldehyde.

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the following key steps:

  • Ligand Exchange: Dissociation of a CO ligand from the active catalyst precursor to allow for alkene coordination.

  • Olefin Coordination: The alkene substrate coordinates to the rhodium center.

  • Hydride Migration (Insertion): A hydride ligand migrates to the coordinated alkene, forming a rhodium-alkyl intermediate. This step determines the regioselectivity.

  • CO Insertion: A carbonyl ligand inserts into the rhodium-alkyl bond to form a rhodium-acyl species.

  • Oxidative Addition of H₂: Dihydrogen adds to the rhodium center.

  • Reductive Elimination: The aldehyde product is eliminated, regenerating the active rhodium-hydride catalyst.

Computational and experimental studies have shown that for the Rh/Xantphos system, hydride migration is the rate-determining step.[3] The steric bulk of the Xantphos ligand forces the catalytic intermediates into a conformation where the formation of the linear alkyl-rhodium intermediate is energetically more favorable.

Diagram: Catalytic Cycle of Rhodium-Catalyzed Hydroformylation with Xantphos

hydroformylation_cycle A [Rh(H)(CO)₂(Xantphos)] Active Catalyst B Alkene Coordination A->B + Alkene - CO C Hydride Migration (Regioselectivity Determining) B->C D_linear Linear Rh-Alkyl Intermediate C->D_linear Favored D_branched Branched Rh-Alkyl Intermediate C->D_branched Disfavored E_linear CO Insertion D_linear->E_linear + CO E_branched CO Insertion D_branched->E_branched + CO F_linear Linear Rh-Acyl Intermediate E_linear->F_linear F_branched Branched Rh-Acyl Intermediate E_branched->F_branched G H₂ Oxidative Addition F_linear->G + H₂ F_branched->G H Reductive Elimination G->H H->A - Aldehyde Product_linear Linear Aldehyde H->Product_linear Product_branched Branched Aldehyde H->Product_branched

Caption: Catalytic cycle for hydroformylation.

Data Presentation: Substrate Scope and Selectivity

The Rh/Xantphos system demonstrates excellent performance across a range of terminal and internal alkenes, consistently favoring the linear aldehyde product.

EntryAlkene SubstrateTemp (°C)Pressure (bar CO/H₂)Time (h)Conversion (%)l/b RatioReference
11-Octene80201>9998:2[4]
2trans-2-Octene802049596:4[4]
3Styrene60102>998:92*[5]
41-Hexene100201.5>9997:3[4]
5Allyl Cyanide802069095:5-

*Note: For styrenic substrates, the branched aldehyde is typically favored due to electronic effects.

Experimental Protocol: Hydroformylation of 1-Octene

This protocol provides a general procedure for the hydroformylation of 1-octene using a Rh/Xantphos catalyst. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

  • [Rh(acac)(CO)₂] (Rhodium(I) acetylacetonate dicarbonyl)

  • Xantphos

  • 1-Octene (distilled and degassed)

  • Toluene (anhydrous and degassed)

  • Syngas (CO/H₂ = 1:1)

  • Autoclave equipped with a magnetic stirrer, pressure gauge, and gas inlet.

Procedure:

  • Catalyst Pre-formation: In a glovebox, add [Rh(acac)(CO)₂] (2.6 mg, 0.01 mmol, 1 mol%) and Xantphos (11.6 mg, 0.02 mmol, 2 mol%) to a clean, dry Schlenk flask. Add 5 mL of anhydrous, degassed toluene. Stir the mixture at room temperature for 30 minutes. The solution should turn yellow.

  • Reaction Setup: Charge a high-pressure autoclave with a magnetic stir bar.

  • Substrate Addition: To the autoclave, add 1-octene (112 mg, 1.0 mmol, 100 equiv.).

  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the autoclave via a cannula under a positive pressure of inert gas.

  • Reaction Execution:

    • Seal the autoclave and purge with syngas (1:1 CO/H₂) three times.

    • Pressurize the autoclave to 20 bar with syngas.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Maintain the pressure at 20 bar by adding syngas as it is consumed.

    • Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.

  • Work-up:

    • After the reaction is complete (typically 1-2 hours), cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

    • The reaction mixture can be analyzed directly by GC to determine conversion and regioselectivity.

    • For product isolation, the solvent can be removed under reduced pressure, and the resulting residue can be purified by flash column chromatography on silica gel.

Rhodium-Catalyzed Cross-Coupling Reactions

While palladium catalysts are more commonly associated with cross-coupling reactions, rhodium catalysts, particularly when paired with Xantphos-type ligands, offer unique reactivity and are effective for certain transformations, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. While less common than palladium, rhodium catalysis can be effective for the coupling of specific substrates, including the asymmetric coupling of racemic allyl halides.[6][7]

Mechanistic Considerations: The catalytic cycle for rhodium-catalyzed Suzuki-Miyaura coupling is believed to proceed through a similar pathway to the palladium-catalyzed version, involving:

  • Oxidative Addition: The rhodium(I) catalyst undergoes oxidative addition to the organic halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the rhodium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the rhodium, regenerating the active Rh(I) species.

Diagram: General Workflow for Catalyst Screening in Cross-Coupling

workflow start Define Reaction: Aryl Halide + Coupling Partner setup Prepare Inert Atmosphere (Glovebox/Schlenk Line) start->setup reagents Add Rh Precursor, Xantphos, Base, and Substrates to Vial setup->reagents solvent Add Degassed, Anhydrous Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, GC, LC-MS) reaction->monitor workup Quench, Extract, and Purify monitor->workup analysis Analyze Product and Yield workup->analysis optimize Optimize Conditions? (Temp, Base, Solvent, Ligand Ratio) analysis->optimize optimize->reagents Yes end Final Protocol optimize->end No

Caption: Workflow for cross-coupling optimization.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Suzuki-Miyaura Coupling

This protocol is adapted from a reported procedure for the asymmetric coupling of a racemic allyl chloride with a heteroaryl boronic acid.[8]

Materials:

  • [Rh(C₂H₄)Cl]₂

  • (S)-SEGPHOS (a chiral biaryl phosphine ligand, conceptually similar to chiral Xantphos derivatives)

  • Racemic bicyclic allyl chloride

  • Heteroaryl boronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Water, degassed

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, add [Rh(C₂H₄)Cl]₂ (1.4 mmol, 0.25 mol%) and (S)-SEGPHOS (3.5 mmol, 0.6 mol%). Evacuate and backfill with argon three times. Add anhydrous THF (150 mL) and stir at room temperature for 30 minutes.

  • Reaction Setup: In a separate, larger reaction vessel, add the heteroaryl boronic acid (1.2 equiv.), K₂CO₃ (3.0 equiv.), and the racemic bicyclic allyl chloride (1.0 equiv.).

  • Reaction Execution:

    • Add a mixture of THF and degassed water (e.g., 10:1 ratio) to the reaction vessel.

    • Transfer the pre-formed rhodium catalyst solution to the reaction vessel via cannula.

    • Stir the mixture vigorously at a controlled temperature (e.g., 40 °C).

    • Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC or GC.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While palladium is the dominant metal for this transformation, rhodium has been explored as well. The N-Xantphos ligand, with its deprotonatable N-H moiety, is particularly well-suited for this reaction as it can form a highly electron-rich, anionic ligand that facilitates the oxidative addition of challenging substrates like aryl chlorides.[9][10]

Mechanistic Overview: The catalytic cycle is thought to be analogous to the palladium-catalyzed version, involving oxidative addition of the aryl halide to Rh(I), coordination of the amine, deprotonation by a base to form a rhodium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Safety and Handling Precautions

4.1. Rhodium Compounds: Rhodium compounds, especially in powdered form, can be harmful if inhaled.[11] Always handle rhodium salts and complexes in a well-ventilated fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12] In case of inhalation, move to fresh air immediately.[12]

4.2. Phosphine Ligands: Phosphine ligands like Xantphos are air-sensitive and can be oxidized. They should be stored and handled under an inert atmosphere.[13] Many phosphines are also toxic and should be handled with care, avoiding inhalation and skin contact.

4.3. Pressurized Gases: Hydroformylation reactions utilize flammable and toxic gases (CO and H₂) under pressure.[14] Autoclaves and high-pressure equipment must be regularly inspected and operated by trained personnel. Ensure proper ventilation and use a blast shield. Carbon monoxide is a colorless, odorless, and highly toxic gas; CO detectors are highly recommended in the laboratory.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Conversion Catalyst deactivation (oxidation)Ensure rigorous inert atmosphere techniques. Use freshly purified and degassed solvents and reagents.[13]
Poor catalyst/ligand qualityPurchase from a reputable supplier. Store ligands and precursors under inert gas and in a freezer.
Insoluble catalyst speciesTry a different solvent or a higher reaction temperature. Ensure proper stirring.
Low Regioselectivity (Hydroformylation) Incorrect ligand-to-metal ratioThe optimal L/Rh ratio is crucial. A ratio of 2:1 to 5:1 is a good starting point for Xantphos.
Presence of water or airImpurities can lead to catalyst modification and loss of selectivity.
Formation of Byproducts (e.g., Alkane) Hydrogenation side reactionLower the reaction temperature or H₂ partial pressure. Increase CO partial pressure.

Commercial Suppliers

Xantphos ligands and rhodium precursors are available from several major chemical suppliers:

  • Sigma-Aldrich (Merck): Offers a wide range of Xantphos ligands, derivatives, and various rhodium salts and complexes.[2][11][12][15][16]

  • Strem Chemicals: Specializes in high-purity organometallic compounds and catalysts, including a variety of rhodium precursors and phosphine ligands.[17][18][19]

  • Johnson Matthey: A leading supplier of platinum group metal (PGM) catalysts and precursors for industrial and research applications.[1][13][14][20][21]

Conclusion

The combination of rhodium catalysts with Xantphos-type ligands provides a powerful and versatile platform for a range of important organic transformations. The unique wide bite angle of the Xantphos backbone is a key design feature that allows for exceptional control over regioselectivity, particularly in hydroformylation. Furthermore, the adaptability of the Xantphos scaffold, as seen in derivatives like N-Xantphos, expands the utility of these systems to challenging cross-coupling reactions. By understanding the underlying mechanistic principles and adhering to rigorous experimental protocols, researchers can effectively leverage these catalytic systems to achieve their synthetic goals in pharmaceutical, agrochemical, and materials science research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Xantphos-Catalyzed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support hub for Xantphos-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot experiments, ensuring high yields and reproducible results. We will delve into common challenges, provide detailed troubleshooting protocols, and explain the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Here are some rapid-fire answers to the most common questions encountered in our labs.

Q1: My Suzuki coupling reaction with Xantphos is resulting in a low yield. What are the first things I should check?

A1: When faced with low yields, a systematic check of the basics is the most effective starting point:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was rigorously purged and maintained under an inert atmosphere (Argon or Nitrogen).[1]

  • Reagent Quality: Verify the purity of your aryl halide, boronic acid, and base. Solvents must be anhydrous and thoroughly degassed.[1]

  • Ligand and Precatalyst Integrity: Confirm the purity of your Xantphos ligand and palladium source. Improper storage can lead to oxidation of the phosphine ligand.[1]

  • Stoichiometry: Carefully double-check the molar ratios of all reactants, including the catalyst and ligand.

Q2: How critical is the palladium-to-Xantphos ratio?

A2: The palladium-to-ligand (Pd:L) ratio is a critical parameter. A common starting point is a 1:1 to 1:1.5 ratio.[1][2] An excessive amount of Xantphos can lead to the formation of an inactive bis-ligated palladium complex, Pd(Xantphos)₂, which can be poorly soluble and hinder the catalytic cycle.[1][3] Screening a small range of Pd:L ratios is highly recommended during optimization.

Q3: I'm observing a significant amount of dehalogenated starting material. What's causing this and how can I minimize it?

A3: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can happen when the palladium complex, after oxidative addition, reacts with a hydride source. To minimize this, consider using a non-protic solvent and a non-hydroxide base. Employing bulky, electron-rich ligands like Xantphos generally favors the desired cross-coupling pathway.[4][5]

Q4: My boronic acid seems to be degrading during the reaction. What is happening?

A4: The instability of boronic acids, often leading to protodeboronation (cleavage of the C-B bond), is a frequent cause of low yields.[4][6] To address this, you can use more stable boronic acid derivatives like MIDA esters or potassium trifluoroborate salts.

In-Depth Troubleshooting Guides

Issue 1: Low or No Conversion

Low or no conversion is a frustrating but common issue. Let's break down the potential causes and solutions.

Potential Cause Underlying Science Recommended Solution
Inefficient Catalyst Activation Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) must be reduced in situ to the active Pd(0) species to enter the catalytic cycle. This reduction can be inefficient if not performed correctly.[7][8]Protocol: Pre-form the active catalyst by stirring the Pd(II) source and Xantphos in an anhydrous, degassed solvent for 15-20 minutes at room temperature before adding the other reagents.[9]
Poor Solubility of Reagents If any of the reactants (aryl halide, boronic acid, or base) have poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.[1]Action: Screen alternative solvents like toluene, dioxane, or THF. For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[10]
Catalyst Deactivation The active Pd(0) species can be poisoned by impurities or form inactive complexes. Oxygen is a primary culprit, leading to the formation of palladium black.[1][6]Action: Ensure all solvents are rigorously degassed. Use high-purity reagents. Avoid an excessive excess of the Xantphos ligand, which can form the inactive Pd(Xantphos)₂ complex.[1][3]
Sub-optimal Base The base plays a crucial role in activating the boronic acid for transmetalation.[11][12] An inappropriate base (too weak, too strong, or poor solubility) can stall the reaction.Action: Screen a variety of bases. K₃PO₄ and Cs₂CO₃ are often effective choices for Xantphos-catalyzed couplings.[2][12] Ensure the base is finely powdered and dry.
  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and Xantphos (1.2-2.4 mol%).

  • Add a portion of the anhydrous, degassed solvent (e.g., THF or dioxane).

  • Stir the mixture at room temperature for 15-20 minutes. A color change is often observed as the active complex forms.

  • To this pre-activated catalyst mixture, add the aryl halide, boronic acid, and base, followed by the remaining solvent.

  • Proceed with the reaction at the desired temperature.

Issue 2: Formation of Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of the desired product.

Common Byproduct Formation Mechanism Mitigation Strategy
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.Action: Thoroughly degas all solvents and reagents. Ensure a strictly inert atmosphere is maintained throughout the reaction.
Protodeboronation The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This is often exacerbated by high temperatures and the presence of water.Action: Use the mildest possible reaction conditions. Consider using more stable boronic acid derivatives (e.g., MIDA esters, trifluoroborates).[5]
Dehalogenation of Aryl Halide The aryl halide is reduced to the corresponding arene.Action: Use a non-protic solvent and a non-hydroxide base. Bulky ligands like Xantphos can help suppress this side reaction.[4]

Visualizing the Suzuki Coupling Cycle and Troubleshooting

A clear understanding of the catalytic cycle is essential for effective troubleshooting.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Troubleshooting Points A Pd(0)L (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L A->B Ar-X T1 O₂ present? Catalyst Deactivation A->T1 T3 Excess Ligand? Inactive PdL₂ A->T3 C Transmetalation (Ar-Pd(II)-Ar')L B->C Ar'-B(OR)₂ Base T2 Inefficient Base? Slow Transmetalation B->T2 D Reductive Elimination C->D D->A Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle with key troubleshooting checkpoints.

Data-Driven Optimization: A Case Study

The following table presents representative data for the optimization of a Xantphos-catalyzed Suzuki coupling of 4-chlorotoluene with phenylboronic acid.

Reaction Conditions: 4-Chlorotoluene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Base (2.0 mmol) in THF (5 mL) at 80 °C for 12 h.[9]

EntryBaseYield (%)
1K₂CO₃65
2Cs₂CO₃88
3K₃PO₄92
4NaOtBu75

This data highlights the significant impact of the base on the reaction outcome, with K₃PO₄ providing the highest yield under these specific conditions.

Concluding Remarks

The Xantphos ligand is a powerful tool for a wide range of Suzuki-Miyaura cross-coupling reactions, particularly for challenging substrates.[13] Successful outcomes hinge on a careful consideration of the reaction parameters. By systematically addressing potential issues related to catalyst activity, reagent quality, and reaction conditions, researchers can significantly improve yields and obtain reliable results. This guide provides a framework for logical troubleshooting, grounded in the fundamental principles of the catalytic cycle.

References

Technical Support Center: Optimizing Xantphos-Mediated C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Xantphos-mediated C-N cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for optimizing these crucial transformations. As Senior Application Scientists, we combine mechanistic understanding with field-proven experience to help you navigate the complexities of base and solvent selection.

The Critical Role of Base and Solvent

The success of a Xantphos-mediated C-N coupling (a type of Buchwald-Hartwig amination) is profoundly influenced by the choice of base and solvent.[1][2][3] These components are not merely reaction media but active participants in the catalytic cycle. The base is essential for the deprotonation of the amine nucleophile, while the solvent influences the solubility of reagents, the stability of catalytic intermediates, and the overall reaction rate and selectivity.[2][4] A suboptimal choice in either can lead to low yields, side reactions, or complete reaction failure.[5][6]

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during Xantphos-mediated C-N coupling reactions, with a focus on base and solvent optimization.

Question 1: My reaction shows low or no conversion to the desired product. What are the first things I should check regarding the base and solvent?

Answer:

Low conversion is a frequent issue that can often be traced back to the fundamental reaction parameters.[5] Before exploring more complex variables, always verify the following:

  • Inert Atmosphere: The Pd(0) active species is highly sensitive to oxygen. Ensure your reaction setup was properly deoxygenated and maintained under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Reagent Purity: Impurities in the starting materials, base, or solvent can poison the palladium catalyst.[5] Use high-purity reagents and anhydrous, degassed solvents.[5][6]

  • Base Strength and Solubility: The chosen base must be strong enough to deprotonate the amine but not so strong that it causes substrate decomposition.[7] Additionally, the solubility of the base can impact the reaction rate. For instance, while strong bases like sodium tert-butoxide (NaOtBu) are common, weaker, more soluble bases like cesium carbonate (Cs₂CO₃) can be effective, especially with sensitive substrates.[7]

Question 2: I am observing significant dehalogenation of my aryl halide starting material. How can I mitigate this side reaction?

Answer:

Dehalogenation is a known side reaction in palladium-catalyzed cross-couplings, often proceeding through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[6] Here are some strategies to minimize it:

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.[6] Consider running the reaction at a lower temperature to disfavor this side reaction.

  • Choice of Base: The base can be a source of the hydride. If you are using an alkoxide base like NaOtBu, trace amounts of water can lead to the formation of hydroxide, which can contribute to the formation of Pd-H species. Switching to a non-hydroxide-containing base like K₃PO₄ or Cs₂CO₃ might be beneficial.

  • Solvent Selection: The solvent can influence the stability of the Pd-H intermediate. A screen of solvents with different polarities may help identify conditions that disfavor the dehalogenation pathway.

Question 3: My reaction with an aryl chloride is sluggish or fails completely. What modifications should I consider?

Answer:

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts. Standard Xantphos may not be effective for these substrates under typical conditions.[8]

  • Ligand Choice: Consider switching to a more specialized ligand like N-Xantphos (also known as NiXantphos).[9] The N-H moiety in N-Xantphos can be deprotonated under basic conditions, leading to a more electron-rich and reactive palladium catalyst that is highly effective for activating aryl chlorides, even at room temperature.[8][9][10]

  • Stronger Base: The oxidative addition of aryl chlorides to the Pd(0) center is often the rate-limiting step. A stronger base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to facilitate this step.[7]

  • Solvent System: Aprotic polar solvents like dioxane or toluene are generally preferred for these challenging couplings.[11]

Question 4: How do I choose the optimal base for my specific substrate?

Answer:

The choice of base is highly substrate-dependent. A key consideration is the pKa of the amine and the potential for the base to react with other functional groups on your starting materials.

  • For Primary and Secondary Amines: Strong, non-nucleophilic bases like NaOtBu are often the first choice.

  • For Amides, Sulfonamides, and other less nucleophilic amines: A stronger base may be required to facilitate deprotonation.[12]

  • For Base-Sensitive Functional Groups: If your substrate contains esters, ketones, or other base-sensitive functionalities, a milder base like K₃PO₄ or Cs₂CO₃ should be screened.[7]

Below is a table of commonly used bases and their approximate pKa values (of the conjugate acid) to guide your selection.

BaseCommon AbbreviationpKa of Conjugate AcidTypical Applications & Notes
Sodium tert-butoxideNaOtBu~17A strong, commonly used base for a wide range of amines.[13]
Potassium PhosphateK₃PO₄~12.3 (for HPO₄²⁻)A milder, inorganic base suitable for base-sensitive substrates.[14]
Cesium CarbonateCs₂CO₃~10.3 (for HCO₃⁻)A mild and often more soluble inorganic base.[14]
Lithium bis(trimethylsilyl)amideLHMDS~26A very strong base, useful for weakly acidic amines.

Frequently Asked Questions (FAQs)

Q1: What is the role of the "bite angle" of Xantphos in C-N coupling?

A1: Xantphos is known for its wide "bite angle," which is the P-Pd-P bond angle. This structural feature is believed to facilitate the crucial reductive elimination step in the catalytic cycle, where the C-N bond is formed and the product is released from the palladium center.[11][15]

Q2: Can protic solvents be used in Xantphos-mediated C-N coupling?

A2: While aprotic solvents like toluene, dioxane, and THF are most common, protic solvents like t-butanol or water (as a co-solvent) can sometimes be beneficial.[1] However, care must be taken as protic solvents can compete with the amine for coordination to the palladium center and can also influence the aggregation of the base.

Q3: How does solvent polarity affect the reaction?

A3: Solvent polarity can significantly influence the reaction outcome, but the trend is not always straightforward and does not simply correlate with the dielectric constant.[16] Polar aprotic solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.[17] However, nonpolar solvents can also be effective.[16] A solvent screen is often the most practical approach to optimization.[2][3]

SolventDielectric Constant (approx.)Notes
Toluene2.4A common nonpolar solvent, often a good starting point.[18][19]
Tetrahydrofuran (THF)7.6A polar aprotic ether, generally a good solvent for these reactions.[6][18][19]
1,4-Dioxane2.2Another popular ethereal solvent, often used at higher temperatures.[18][19]
N,N-Dimethylformamide (DMF)36.7A highly polar aprotic solvent that can be effective but may lead to side reactions.[18][19]

Q4: An excess of Xantphos seems to be inhibiting my reaction. Is this possible?

A4: Yes, an excess of the phosphine ligand can sometimes inhibit the reaction by forming inactive bis-ligated palladium complexes, such as Pd(Xantphos)₂.[5][20] If you suspect this is the case, try reducing the ligand-to-metal ratio. A 1:1 to 1.2:1 ratio of ligand to palladium is a good starting point.[1]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Xantphos-mediated Buchwald-Hartwig amination.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Pd(II)_Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex L-Pd(II)(Ar)(NR'R'') Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Troubleshooting Workflow start Low Yield or No Reaction check_basics Verify Inert Atmosphere & Reagent Purity start->check_basics screen_base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) check_basics->screen_base Basics OK screen_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp check_ligand Consider Ligand (e.g., N-Xantphos for Ar-Cl) optimize_temp->check_ligand success Successful Reaction check_ligand->success Issue Resolved

References

managing competing C-H arylation in Xantphos catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Managing Competing C-H Arylation in Palladium-Xantphos Catalysis Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Welcome to the technical support center for managing selectivity in Palladium-Xantphos catalyzed reactions. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab, particularly the competition between desired cross-coupling pathways (e.g., C-N amination) and undesired intramolecular C-H arylation. We will explore the mechanistic underpinnings of this competition and provide actionable troubleshooting strategies.

Introduction: The Selectivity Challenge

Palladium catalysts supported by Xantphos and its derivatives are workhorses in modern organic synthesis due to their remarkable efficiency in forging C-N, C-O, and C-C bonds. However, their high reactivity can also open up undesired reaction channels. A frequent and challenging side reaction, especially with particular substrate classes like 2'-arylbinaphthyl-2-triflates, is intramolecular C-H arylation, which competes directly with the intended intermolecular coupling.[1][2][3]

This competition is not a catalytic failure but rather a bifurcation in the catalytic cycle. The common Pd(II) intermediate, formed after oxidative addition, can either undergo reductive elimination with a nucleophile (e.g., an amine) or proceed through a C-H activation/arylation pathway.[4] Fortunately, the outcome is highly dependent on reaction parameters, and by understanding the factors that govern this selectivity, one can steer the reaction toward the desired product.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a direct question-and-answer format.

Q1: My reaction is yielding the intramolecular C-H arylation product as the major or exclusive product instead of the desired Buchwald-Hartwig amination. How can I switch the selectivity?

Answer: This is a classic selectivity problem where the intramolecular C-H activation pathway is kinetically favored under your current conditions. The C-H arylation often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, and several factors can be adjusted to disfavor this pathway.[1][2][3]

Core Strategy: To favor amination, you need to make the intermolecular C-N reductive elimination step faster than the intramolecular CMD step.

Troubleshooting Workflow:

G start High C-H Arylation Observed solvent Step 1: Adjust Solvent System start->solvent amine Step 2: Modify Amine Stoichiometry solvent->amine If selectivity is not improved success Selectivity Switched to Amination solvent->success If successful base Step 3: Screen Alternative Bases amine->base If selectivity is not improved amine->success If successful temp Step 4: Lower Reaction Temperature base->temp If selectivity is not improved base->success If successful temp->success If successful

Caption: Troubleshooting workflow for switching selectivity.

Detailed Steps:

  • Adjust the Solvent: This is often the most impactful variable. The C-H arylation pathway can be favored in polar aprotic solvents. By switching to a non-polar solvent, you can often tip the balance in favor of amination.[3][5]

    • Action: If you are using a solvent like DMF or Dioxane, switch to Toluene or Benzene .

    • Rationale: Non-polar solvents are less able to stabilize the charged intermediates and transition states involved in the CMD pathway, thus slowing it down relative to the amination pathway.

  • Increase Amine Equivalents: The relative rates of the two competing pathways are dependent on the concentration of the nucleophile.

    • Action: Increase the equivalents of your amine nucleophile from the typical 1.2 eq. to 2.0 or even 3.0 eq.

    • Rationale: By Le Châtelier's principle, increasing the concentration of the amine will accelerate the rate of the bimolecular amination pathway, allowing it to outcompete the unimolecular C-H arylation. Studies have shown that adjusting the quantity of the amine is a key factor in controlling this switch.[1][2][3]

  • Change the Base: The base plays a crucial role in the CMD step. Weaker, non-coordinating bases can sometimes disfavor C-H activation.

    • Action: If using a strong base like NaOtBu or a carbonate base like Cs₂CO₃ (which is often implicated in favoring C-H arylation), consider switching to a phosphate base like K₃PO₄.[5][6]

    • Rationale: The base is directly involved in the proton abstraction step of the CMD mechanism. A Pd-bound carbonate, for instance, has been shown to act as the internal base in the turnover-limiting step.[2] Changing the base alters the nature and availability of this internal base, thereby affecting the rate of C-H activation.

  • Lower the Temperature: C-H activation often has a higher activation energy than C-N bond formation.

    • Action: Reduce the reaction temperature in 10-20 °C increments.

    • Rationale: Lowering the temperature can disproportionately slow the higher-energy C-H arylation pathway, thereby increasing selectivity for the desired amination product.[7]

Q2: My reaction is sluggish and gives a mixture of products, including some starting material. What are the likely causes?

Answer: Low conversion and poor selectivity suggest a problem with catalyst activity or stability. Several factors could be at play, from catalyst inhibition to decomposition.

Potential Causes & Solutions:

  • Formation of Inactive Pd(Xantphos)₂: An excess of the Xantphos ligand relative to the palladium precursor can lead to the formation of a catalytically inactive and often insoluble bis-ligated species, Pd(L)₂.[5][8][9]

    • Solution: Carefully control the ligand-to-metal ratio. A ratio of 1:1 to 1.2:1 (Ligand:Pd) is often optimal. Avoid using a large excess of the phosphine ligand.[5]

  • Catalyst Oxidation: While Xantphos is relatively air-stable, the active Pd(0) species is sensitive to oxygen. Phosphine oxidation to the phosphine oxide can occur.[8] Interestingly, kinetic studies have shown that in some C-H functionalization reactions, the mono-oxidized Xantphos is actually a component of the active catalytic species, acting as a hemilabile, bidentate ligand.[10] However, uncontrolled or excessive oxidation is detrimental.

    • Solution: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use properly degassed solvents and high-purity reagents.[11]

  • Inappropriate Palladium Precursor: The choice of palladium source can affect the rate of formation of the active Pd(0) catalyst.

    • Solution: While Pd(OAc)₂ and Pd₂(dba)₃ are common, consider using a pre-formed palladium pre-catalyst, which can lead to more reproducible results.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the competition between C-N amination and C-H arylation?

Answer: Both pathways diverge from a common (Xantphos)Pd(Ar)(X) intermediate.

G cluster_main Main Catalytic Cycle cluster_cn C-N Coupling Pathway cluster_ch C-H Arylation Pathway pd0 Pd(0)L pd2 (L)Pd(II)(Ar)(X) pd0->pd2 Oxidative Addition (Ar-X) amine_complex (L)Pd(II)(Ar)(NR'R'') pd2->amine_complex + HNR'R'' - HX cmd CMD Intermediate pd2->cmd Intramolecular CMD Step amine_complex->pd0 Reductive Elimination product_cn Ar-NR'R'' amine_complex->product_cn cmd->pd0 Reductive Elimination product_ch Cyclized Product cmd->product_ch

Caption: Competing C-N amination and C-H arylation pathways.

As shown in the diagram, after oxidative addition of the aryl halide (Ar-X) to the Pd(0)L complex, the resulting Pd(II) intermediate is at a crucial juncture.

  • C-N Coupling Pathway: The amine nucleophile coordinates to the palladium center, and subsequent reductive elimination forms the C-N bond and regenerates the Pd(0) catalyst.

  • C-H Arylation Pathway: If the substrate has an appropriately positioned aryl C-H bond, an intramolecular Concerted Metalation-Deprotonation (CMD) event can occur.[4] This is the turnover-limiting step, facilitated by a base (often carbonate), leading to a palladacycle intermediate.[2] Subsequent reductive elimination forms the C-C bond of the cyclized product.

Q2: How does the "bite angle" of Xantphos influence these reactions?

Answer: The wide bite angle of Xantphos (the P-Pd-P angle) is a defining feature that profoundly influences reactivity.[12][13] For the C-H arylation pathway, the wide bite angle is proposed to lower the barrier for reductive elimination from the palladacycle intermediate.[1][2] Furthermore, the flexibility of the xanthene backbone allows the ligand to act in a hemilabile fashion, where one phosphine arm can dissociate to open a coordination site, which is thought to facilitate the turnover-limiting CMD step.[1][2][3]

Q3: Can additives be used to control selectivity?

Answer: Yes, additives can play a significant role. For instance, in some direct arylation reactions (a related form of C-H functionalization), copper co-catalysts have been shown to be highly effective. A Cu(Xantphos)I complex was found to facilitate the C-H activation step by coordinating to the heteroarene, thereby increasing the acidity of the C-H bond.[14][15] While not a direct solution for the competing intramolecular reaction discussed here, it highlights that additives can fundamentally alter the mechanism and should be considered in reaction development.

Data Summary & Parameter Effects

The following table summarizes the general effects of key reaction parameters on the competition between C-N amination and intramolecular C-H arylation.

ParameterCondition Favoring C-N AminationCondition Favoring C-H ArylationRationale & References
Solvent Non-polar (e.g., Toluene)Polar Aprotic (e.g., DMF, Dioxane)Polar solvents stabilize charged intermediates in the CMD pathway.[1][3][5]
Base Weaker, non-coordinating (e.g., K₃PO₄)Carbonates (e.g., Cs₂CO₃)Carbonate can act as an internal base in the turnover-limiting CMD step.[2][6]
Nucleophile Conc. High (≥2.0 equiv. Amine)Low (≤1.2 equiv. Amine)Higher concentration of amine favors the bimolecular amination pathway.[1][2][3]
Temperature Lower (e.g., 60-80 °C)Higher (e.g., 100-120 °C)C-H activation often has a higher activation energy barrier.[7]
Ligand:Metal Ratio 1:1 to 1.2:1> 2:1Excess ligand can form inactive Pd(L)₂ species, inhibiting both pathways.[5][8]
Experimental Protocols
General Protocol for a Trial Reaction to Test Selectivity

This protocol provides a starting point for systematically evaluating reaction parameters.

1. Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide/triflate (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the Xantphos ligand (0.022 mmol, 2.2 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Seal the tube with a septum, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

2. Reagent Addition:

  • Through the septum and under a positive pressure of inert gas, add the amine nucleophile (e.g., benzylamine, 1.2 mmol, 1.2 equiv) via syringe.

  • Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL to achieve a 0.2 M concentration) via syringe.

3. Reaction Execution:

  • Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (e.g., start at 100 °C).

  • Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).

4. Monitoring and Work-up:

  • Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing via TLC, GC-MS, or LC-MS to determine the ratio of amination product to C-H arylation product.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and analyze the crude product mixture to quantify the product ratio before purification.

References

Technical Support Center: Enhancing the Stability of 9,9-Dimethylxanthene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 9,9-Dimethylxanthene derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists to diagnose and resolve common stability challenges encountered during the research and development process. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): Core Stability Concepts

This section addresses foundational questions regarding the intrinsic stability of the this compound scaffold.

Q1: What are the primary stability concerns for this compound derivatives?

The this compound core is a relatively robust tricyclic ether system. However, its derivatives can be susceptible to degradation through several key pathways. The primary concerns are photodegradation, hydrolysis (especially for derivatives with ester or amide groups at the C9 position), and oxidation.[1][2] The stability of any specific derivative is heavily influenced by the nature of its substituents and the experimental or storage conditions it is exposed to, including pH, light, temperature, and atmospheric oxygen.[2][3]

Q2: How do substituents on the xanthene ring system influence stability?

Substituents play a critical role. Electron-donating groups on the aromatic rings can increase the electron density of the system, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups can influence the molecule's electronic properties and susceptibility to nucleophilic attack. The most significant impact often comes from substituents at the 9-position, which can introduce new degradation pathways, such as hydrolysis for ester-containing derivatives.[4]

Q3: What are the typical degradation products observed?

The degradation products are direct clues to the instability pathway.

  • Hydrolysis: For a derivative like ethyl 9H-xanthene-9-carboxylate, the primary degradation product is xanthene-9-carboxylic acid and ethanol.[1]

  • Photodegradation: Upon extensive irradiation with visible light, even common xanthene dyes can undergo complex, multistep degradation, yielding low-molecular-weight products like phthalic and formic acids, and even carbon monoxide.[5][6]

  • Oxidation: Oxidative degradation can lead to the formation of various oxidized species, potentially involving the opening of the central pyran ring. The exact products are highly dependent on the oxidant and the specific derivative.

Q4: How should I properly store a novel this compound derivative?

To maximize shelf-life, solid compounds should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere like argon or nitrogen to protect against both moisture and oxygen.[1][7] For solutions, storage conditions are critical. Use amber vials to block light, store at low temperatures (e.g., 4°C or -20°C), and if the compound is susceptible to oxidation, degas the solvent and store the solution under an inert headspace.

Troubleshooting Guide: Diagnosing and Solving Instability

This section provides a question-and-answer formatted guide to address specific experimental issues.

Issue 1: Photodegradation - "My solution changes color or loses potency under lab lighting."

Q: My sample solution, initially colorless, develops a yellow or brown tint after being left on the lab bench. What is the likely cause?

This is a classic sign of photodegradation. The xanthene aromatic system absorbs UV and visible light, which can promote the molecule to an excited state.[3][5] This excited molecule can then react with oxygen to form reactive oxygen species (ROS) or undergo direct photochemical reactions, leading to the formation of colored degradants and a loss of the parent compound.[8]

Q: How can I definitively confirm photodegradation and what steps can I take to prevent it?

To confirm, you can run a photostability stress test (see Protocol 1). Prevention involves minimizing light exposure at every step:

  • Work in a dimly lit area or use red light where possible.

  • Use amber glass vials or wrap containers in aluminum foil.

  • Prepare solutions fresh and avoid storing them on the benchtop.

  • For long-term storage of solutions, store them in the dark at reduced temperatures .

Issue 2: Hydrolytic Instability - "I'm observing new peaks in my HPLC chromatogram in aqueous media."

Q: My compound contains an ester at the C9 position. When I dissolve it in a buffered aqueous solution, I see a new, more polar peak appearing over time in my HPLC analysis. What is happening?

You are almost certainly observing hydrolysis of the ester to the corresponding carboxylic acid.[1] This reaction is often catalyzed by acid or, more commonly, base. The resulting carboxylic acid is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.

Q: What is the best way to formulate my compound to avoid hydrolysis?

The key is to control the pH. You must determine the pH at which your compound has maximum stability.

  • Conduct a pH-rate profile study: Prepare your compound in a series of buffers across a wide pH range (e.g., pH 2 to pH 10).

  • Monitor degradation over time using a stability-indicating HPLC method (see Protocol 2).

  • Plot the rate of degradation versus pH to find the pH of maximum stability, which is often in the slightly acidic range (pH 4-6) for typical esters. Acidic conditions are often preferable to basic conditions for avoiding hydrolysis.[9]

Issue 3: Oxidative Degradation - "My compound degrades even when protected from light and moisture."

Q: I have stored my solid compound in a sealed vial in the dark, but analysis shows a decrease in purity over time. What could be the cause?

If photodegradation and hydrolysis are ruled out, the likely culprit is oxidation. Atmospheric oxygen can be sufficient to degrade sensitive compounds over time. The ether linkage and electron-rich aromatic rings of the xanthene nucleus can be susceptible to oxidative attack.

Q: How can I protect my compound from oxidation during storage and experiments?

  • Inert Atmosphere: For both solid storage and in-solution work, an inert atmosphere is the best defense.[7] Purge vials with argon or nitrogen before sealing. Use solvents that have been degassed by sparging with an inert gas.

  • Antioxidants: For solution-based applications, consider adding a small amount of an antioxidant. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid. The choice of antioxidant should be evaluated to ensure it does not interfere with your downstream experiments.

Visualizing Degradation & Experimental Workflow

Diagram 1: Key Degradation Pathways This diagram illustrates the main environmental factors leading to the degradation of this compound derivatives.

cluster_0 Environmental Stressors cluster_1 Parent Compound cluster_2 Degradation Products Light Light (UV/Vis) Parent This compound Derivative Light->Parent Photodegradation pH pH (Acid/Base) pH->Parent Hydrolysis Oxygen Oxygen (Air) Oxygen->Parent Oxidation Photo Photoproducts (e.g., ring-opened species) Parent->Photo Hydro Hydrolysis Products (e.g., Carboxylic Acid) Parent->Hydro Oxid Oxidation Products Parent->Oxid

Caption: Major environmental stressors and their resulting degradation pathways.

Diagram 2: Workflow for Stability Assessment A systematic approach to identifying and quantifying compound instability.

A 1. Prepare Stock Solution in Non-Aqueous Solvent B 2. Initiate Forced Degradation (Acid, Base, H2O2, Heat, Light) A->B C 3. Quench Reaction & Neutralize Sample at t=x B->C D 4. Analyze by Stability-Indicating HPLC-UV/MS Method C->D E 5. Identify Degradants (via MS fragmentation) D->E F 6. Quantify Parent Loss & Degradant Formation E->F G 7. Determine Degradation Pathway & Optimize Conditions F->G

Caption: Experimental workflow for a forced degradation study.

Quantitative Data Summary

The table below presents hypothetical stability data for a "Compound X," a this compound derivative with an ethyl ester at the C9 position. This illustrates the type of data generated from a forced degradation study.

Stress Condition (24h)% Parent Compound RemainingMajor Degradation Product(s) IdentifiedProbable Pathway
0.1 M HCl at 60°C92.5%Xanthene-9-Carboxylic AcidAcid Hydrolysis
0.1 M NaOH at RT15.3%Xanthene-9-Carboxylic AcidBase Hydrolysis
10% H₂O₂ at RT85.1%Oxidized Xanthene SpeciesOxidation
80°C in Water98.2%Minor Hydrolysis ProductThermal Stress
Light (ICH Q1B) at RT70.8%Multiple PhotoproductsPhotodegradation

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify the intrinsic stability of a this compound derivative and to generate its potential degradation products for analytical method development.

Materials:

  • Compound of interest

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC vials (amber and clear)

  • Photostability chamber (ICH Q1B compliant)

  • Heating block or oven

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Control Sample: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 0.1 mg/mL. This is your t=0 sample.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.01 M NaOH. Incubate at room temperature. Withdraw aliquots at timed intervals. Neutralize with 0.01 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots at timed intervals.

  • Thermal Degradation: Prepare a 0.1 mg/mL solution in 50:50 ACN:Water. Incubate at 80°C in a sealed vial, protected from light.

  • Photolytic Degradation: Prepare a 0.1 mg/mL solution in 50:50 ACN:Water. Expose the solution in a clear vial to light in a photostability chamber (as per ICH Q1B guidelines). A dark control (vial wrapped in foil) should be run in parallel.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate the parent compound from all process impurities and degradation products, allowing for accurate quantification.[10][11]

Instrumentation:

  • HPLC with a diode array detector (DAD) or UV detector and a mass spectrometer (MS).

Columns and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-10% B) and ramp up to 95-100% B over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: Monitor at a wavelength where the parent compound has maximum absorbance, and also collect full spectra (e.g., 210-400 nm) with the DAD to detect degradants with different chromophores.

  • MS Detection: Use electrospray ionization (ESI) in both positive and negative modes to obtain molecular weight information for the parent and any degradation products.

Method Validation:

  • The method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks generated during the forced degradation study.[12] Peak purity analysis using a DAD is essential to confirm co-elution is not occurring.

References

Technical Support Center: Purification of Crude 9,9-Dimethylxanthene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 9,9-Dimethylxanthene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven guidance on the purification of crude this compound (CAS: 19814-75-6). We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and analysis of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of this compound is critical for selecting the appropriate purification strategy and handling procedures. It is a heterocyclic building block used in the synthesis of more complex molecules, such as ligands for catalysis (e.g., Xantphos) and fluorescent probes.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 19814-75-6 [5][6]
Molecular Formula C₁₅H₁₄O [1][6]
Molecular Weight 210.27 g/mol [7]
Appearance White to light yellow solid, crystalline powder, or lump.[1][5] [1][5][7]
Melting Point 34-40 °C (lit.) [1][5][7]
Boiling Point 114-115 °C @ 0.6 mmHg [5][7]
Solubility Insoluble in water; Soluble in common organic solvents.[1][5][8] [1][5][7][8]

| Storage | Store at 2-8°C or room temperature, sealed in a dry environment.[1][5][7] |[1][5][7] |

Q2: What are the likely impurities in crude this compound?

The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of diphenyl ether with acetone in the presence of a strong base like n-butyllithium.[9] Potential impurities include:

  • Unreacted Starting Materials: Diphenyl ether.

  • Reaction Intermediates: Incompletely cyclized products.

  • Byproducts: Compounds arising from side reactions, which may be more polar or have similar polarity to the desired product.

  • Solvent Residues: Tetrahydrofuran (THF), hexanes, or other solvents used during the reaction and workup.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): Excellent for determining the percentage purity of volatile compounds and detecting non-polar impurities. High-purity commercial samples are often certified by GC analysis.[1]

  • Nuclear Magnetic Resonance (¹H NMR): Essential for confirming the chemical structure and identifying impurities with distinct proton signals. Integration can provide a semi-quantitative estimate of impurity levels.[9]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and separating the target compound from closely related impurities, especially those that are less volatile.[9][10]

  • Melting Point Analysis: A sharp melting point range close to the literature value (e.g., 35-38 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.[5]

Purification Workflow & Methodology Selection

Choosing the right purification technique is a balance between the initial purity of your crude material, the required final purity, the scale of your experiment, and the resources available.

Purification_Selection start Crude this compound assess_purity Assess Initial Purity (TLC, ¹H NMR, GC) start->assess_purity decision_purity Initial Purity? assess_purity->decision_purity sublimation Sublimation decision_purity->sublimation High (>90%) & Thermally Stable decision_scale Scale? decision_purity->decision_scale Low to Moderate (<90%) final_product High-Purity Product (>99%) sublimation->final_product recrystallization Recrystallization recrystallization->final_product chromatography Column Chromatography chromatography->final_product decision_scale->recrystallization Large Scale (>5g) decision_scale->chromatography Small to Medium Scale (<5g) or Difficult Separation

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solids on a large scale. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities that are either highly soluble or sparingly soluble in the chosen solvent at all temperatures can be removed. For xanthene derivatives, alcohols or ester/alcohol mixtures are often effective.[11][12]

Step-by-Step Protocol:

  • Solvent Screening (Small Scale):

    • Place ~50 mg of crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate/methanol 3:1) to each tube.

    • An ideal solvent will dissolve the crude product when hot but show poor solubility when cold. Ethanol or methanol are excellent starting points.[11]

  • Dissolution:

    • Place the bulk crude material in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid. This is crucial for maximizing yield.

    • Use a hot plate with stirring and a reflux condenser to prevent solvent loss.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Method 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities and is highly effective for smaller scales or when recrystallization fails. It utilizes a stationary phase (e.g., silica gel) and a mobile phase (solvent system) to separate components of a mixture. A synthesis procedure for this compound specifies column chromatography for purification, achieving >99.5% purity.[9]

Step-by-Step Protocol:

  • TLC Analysis:

    • Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good solvent system (e.g., hexane/ethyl acetate) should give the product a retention factor (Rf) of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., pure hexane).

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles or cracks are present.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 1-2% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Method 3: Sublimation

Sublimation is a phase transition from solid to gas, bypassing the liquid phase. It is an excellent method for purifying thermally stable, non-ionic organic compounds that have a sufficiently high vapor pressure. Several commercial suppliers note their high-purity this compound is "purified by sublimation".[1][13]

Step-by-Step Protocol:

  • Apparatus Setup:

    • Place the crude this compound at the bottom of a sublimation apparatus.

    • Insert the cold finger and ensure a proper seal.

  • Applying Vacuum:

    • Connect the apparatus to a high-vacuum pump. A good vacuum is essential to lower the temperature at which sublimation occurs, preventing thermal decomposition.

  • Heating and Cooling:

    • Gently heat the bottom of the apparatus using an oil bath or heating mantle. The temperature should be high enough to induce sublimation but below the melting point to avoid boiling.

    • Circulate a coolant (e.g., cold water) through the cold finger.

  • Collection:

    • The purified this compound will sublime, travel as a gas, and deposit as pure crystals on the cold finger surface. Non-volatile impurities will remain at the bottom.

  • Isolation:

    • Once the process is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum.

    • Carefully remove the cold finger and scrape off the purified crystalline product.

Troubleshooting Guide

This section provides solutions to common issues encountered during the purification of this compound.

Troubleshooting_Purity start Low Purity After Initial Purification check_method Which method was used? start->check_method recryst Recrystallization Issue check_method->recryst Recrystallization chrom Chromatography Issue check_method->chrom Chromatography recryst_sol Solution: 1. Re-screen solvents. 2. Ensure slow cooling. 3. Try a second recrystallization with a different solvent. recryst->recryst_sol chrom_sol Solution: 1. Optimize mobile phase (TLC). 2. Check for column overloading. 3. Use a shallower gradient. chrom->chrom_sol still_impure Still Impure? recryst_sol->still_impure chrom_sol->still_impure switch_method Switch Purification Method (e.g., Recrystallization -> Chromatography) still_impure->switch_method Yes end end still_impure->end No switch_method->end Final Product

Caption: Troubleshooting decision tree for low purity.

Q4: My compound oiled out during recrystallization instead of forming crystals. What should I do?

  • Cause: The boiling point of the solvent may be higher than the melting point of your compound (M.P. 34-40 °C), causing it to melt before dissolving. Alternatively, the concentration of impurities is too high, leading to melting point depression.

  • Solution 1 (Change Solvent): Choose a lower-boiling point solvent. If you used ethanol (B.P. 78 °C), try methanol (B.P. 65 °C).

  • Solution 2 (Reduce Concentration): Add more hot solvent to reduce the saturation point, then allow it to cool very slowly. Seeding the solution with a previously obtained pure crystal can help induce crystallization.

  • Solution 3 (Pre-purification): If the crude material is very impure, first pass it through a short plug of silica gel with a non-polar solvent (like hexane) to remove the most polar impurities, then attempt recrystallization.

Q5: After column chromatography, my product is still contaminated with a yellow impurity. How can I remove it?

  • Cause: The impurity likely has a polarity very similar to this compound, causing it to co-elute. The yellow color is typical for many organic compounds and byproducts in xanthene synthesis.[14]

  • Solution 1 (Optimize Chromatography): Use a shallower solvent gradient or even isocratic (constant solvent mixture) elution with a finely optimized mobile phase. A different stationary phase (e.g., alumina) could also be explored.

  • Solution 2 (Switch Technique): Attempt a different purification method. Recrystallization may be effective if the impurity has a different solubility profile. Sublimation is also an excellent choice if the impurity is non-volatile.

  • Solution 3 (Chemical Treatment): In some cases, a dilute activated charcoal treatment during the recrystallization process can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.

Q6: My recovery yield after purification is very low. How can I improve it?

  • Cause (Recrystallization): Using too much solvent for dissolution, cooling the solution too quickly, or washing the final crystals with solvent that is not ice-cold.

  • Solution (Recrystallization): Always use the minimum amount of hot solvent for dissolution. Allow for slow cooling. The mother liquor (filtrate) can be concentrated and cooled again to recover a second crop of crystals, although they may be of lower purity.

  • Cause (Chromatography): Adsorption of the product onto the silica gel (especially if it's slightly acidic), or using a mobile phase that is not polar enough to elute the compound completely.

  • Solution (Chromatography): Ensure complete elution by flushing the column with a more polar solvent at the end. If the compound is sensitive, using silica gel treated with a base (e.g., triethylamine) can prevent irreversible adsorption.

References

Technical Support Center: A-Z Guide to Xantphos Ligand Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the definitive resource for troubleshooting the purification of Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this critical ligand in its purest form. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you can adapt and overcome any purification challenge.

Section 1: Troubleshooting Guide - Common Impurities and Removal Strategies

This section addresses specific, frequently encountered problems during the work-up and purification of Xantphos. We will diagnose the issue, explore its root cause, and provide validated, step-by-step protocols for its resolution.

Issue 1: Persistent Presence of Phosphine Oxides in the Final Product

Symptoms:

  • You observe extra peaks in the ³¹P NMR spectrum, typically downfield from the desired Xantphos signal.

  • The isolated product has a higher polarity than expected on Thin Layer Chromatography (TLC).

  • The melting point of the isolated solid is broad and lower than the literature value of 224-228 °C.[1][2]

Root Cause Analysis: Phosphine oxides are the most common impurity in phosphine ligand synthesis.[3] They form through the oxidation of the phosphorus(III) center to phosphorus(V). This can occur due to:

  • Exposure to atmospheric oxygen during the reaction or work-up.

  • Presence of oxidizing agents in the reaction mixture.

  • Incomplete reduction if the synthesis involves a phosphine oxide intermediate.[4]

Mitigation and Removal Protocols:

Protocol 1.1: Recrystallization - The First Line of Defense

Recrystallization is often effective for removing minor phosphine oxide impurities. The choice of solvent is critical and depends on the specific phosphine oxide.

  • Step 1: Solvent Screening: Start with a solvent system in which Xantphos has moderate solubility at elevated temperatures and low solubility at room temperature. Common choices include ethanol, isopropanol, or mixtures of toluene and hexane.

  • Step 2: Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude Xantphos in a minimal amount of the chosen hot solvent.

  • Step 3: Cooling and Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator. Pure Xantphos should crystallize out, leaving the more polar phosphine oxide in the mother liquor.

  • Step 4: Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 1.2: Column Chromatography - For More Stubborn Cases

When recrystallization is insufficient, column chromatography is a reliable, albeit more labor-intensive, method.[5][6]

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A non-polar eluent system is essential to effectively separate the less polar Xantphos from the more polar phosphine oxide. Start with a mixture of hexane and ethyl acetate (e.g., 100:1 to 30:1) and gradually increase the polarity if necessary.[5]

  • Procedure:

    • Prepare a column with silica gel slurried in the initial eluent.

    • Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane (CH₂Cl₂) and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed material onto the column.

    • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure Xantphos.

Issue 2: Residual Unreacted Starting Materials

Symptoms:

  • Signals corresponding to 9,9-dimethylxanthene or chlorodiphenylphosphine are observed in the ¹H or ³¹P NMR spectra of the final product.

Root Cause Analysis: The synthesis of Xantphos typically involves the double directed lithiation of this compound, followed by quenching with chlorodiphenylphosphine.[7][8] Incomplete lithiation or an insufficient amount of the phosphinating agent can lead to the presence of starting materials in the crude product.

Troubleshooting Workflow:

G start Impure Xantphos with Starting Materials check_lithiation Review Lithiation Step: - sec-Butyllithium stoichiometry - Reaction temperature and time start->check_lithiation check_phosphine Review Phosphinylation Step: - Chlorodiphenylphosphine stoichiometry - Addition rate and temperature start->check_phosphine purification Purification Strategy check_lithiation->purification check_phosphine->purification recrystallization Attempt Recrystallization (Toluene/Hexane or Ethanol) purification->recrystallization chromatography Column Chromatography (Hexane/Ethyl Acetate gradient) recrystallization->chromatography If impurities persist end_pure Pure Xantphos recrystallization->end_pure If pure chromatography->end_pure end_revisit Re-evaluate Synthesis chromatography->end_revisit If separation is poor

Caption: Decision workflow for addressing starting material impurities.

Purification Protocol 2.1: Selective Precipitation

If significant amounts of this compound are present, a selective precipitation can be attempted.

  • Step 1: Dissolve the crude mixture in a good solvent for both Xantphos and the starting material, such as dichloromethane or THF.

  • Step 2: Slowly add a non-polar anti-solvent like hexane or pentane. Xantphos is generally less soluble in highly non-polar solvents and may precipitate out, leaving the more soluble starting material in solution.

  • Step 3: Filter the precipitate, wash with the anti-solvent, and dry.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my synthesized Xantphos?

A1: A multi-technique approach is recommended for comprehensive purity assessment:

  • ³¹P NMR Spectroscopy: This is the most direct method for observing phosphorus-containing impurities. A pure sample of Xantphos should show a single sharp peak. The presence of other peaks, especially in the downfield region, often indicates oxidation.[3]

  • ¹H and ¹³C NMR Spectroscopy: These techniques are crucial for confirming the overall structure and detecting non-phosphorus impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[9][10]

  • Melting Point: A sharp melting point within the literature range (224-228 °C) is a good indicator of high purity.[1][2]

Q2: My Xantphos appears as an off-white or yellowish powder. Is this a cause for concern?

A2: While high-purity Xantphos is typically a white to off-white solid, a slight yellow tint is not uncommon and does not necessarily indicate significant impurity.[2][9][10] However, a pronounced yellow or brown color could suggest the presence of decomposition products or other impurities, warranting further analysis by NMR or HPLC.

Q3: What are the best practices for storing purified Xantphos to prevent degradation?

A3: Xantphos, while relatively air-stable for a phosphine ligand, should be stored with care to maintain its purity.[11]

  • Inert Atmosphere: Store the solid under an inert atmosphere, such as argon or nitrogen.

  • Temperature: Storage at room temperature is generally acceptable, though for long-term storage, refrigeration (e.g., 4°C) is recommended.[9]

  • Light Protection: Protect from light to prevent potential photochemical degradation.

Q4: Can I use techniques other than recrystallization and chromatography for purification?

A4: While less common for Xantphos itself, other techniques are used for phosphine ligands in general. One such method involves the temporary and reversible complexation of the phosphine. For example, unreacted phosphine ligands can sometimes be removed from a reaction mixture by forming an insoluble complex with copper(I) chloride (CuCl), which can then be filtered off.[12] This approach is more suited for removing excess phosphine from a reaction product rather than purifying the ligand itself.

Section 3: Data Summary and Visualization

Table 1: Common Impurities and Their Characteristics

ImpurityTypical ³¹P NMR Shift (ppm)Polarity vs. XantphosRemoval Method(s)
Xantphos Monoxide~25-35HigherRecrystallization, Chromatography
Xantphos Dioxide~25-35Much HigherRecrystallization, Chromatography
Unreacted Ph₂PCl~82VariesAqueous Work-up, Chromatography
Triphenylphosphine Oxide (if Ph₃P is used)~25-35HigherRecrystallization, Chromatography, Precipitation with ZnCl₂[13]

Workflow for Xantphos Purification:

purification_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Steps cluster_final Final Product crude Crude Xantphos (from synthesis) analysis Purity Check (³¹P NMR, TLC) crude->analysis recryst Recrystallization (e.g., Ethanol) analysis->recryst Minor Impurities column Column Chromatography (Silica, Hexane/EtOAc) analysis->column Major Impurities final_analysis Final Purity Verification (NMR, HPLC, MP) recryst->final_analysis column->final_analysis pure_xantphos Pure Xantphos (>98%) final_analysis->pure_xantphos

Caption: A typical workflow for the purification and analysis of Xantphos.

By understanding the nature of the impurities and applying these targeted troubleshooting and purification strategies, you can consistently obtain high-purity Xantphos, ensuring the reliability and reproducibility of your catalytic reactions.

References

Technical Support Center: The Impact of Phosphine Mono-Oxide Formation in Xantphos Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center you requested.

Introduction for the Modern Catalyst User

Welcome to the technical support guide for researchers utilizing Xantphos and its derivatives in catalysis. As a Senior Application Scientist, I've seen firsthand how the nuances of ligand behavior can make or break a synthetic campaign. Xantphos, or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, is a cornerstone ligand in modern cross-coupling chemistry, prized for its wide bite angle and the stability it imparts to palladium catalysts.[1][2][3] However, a frequent yet often misunderstood phenomenon is the in-situ oxidation of the phosphine moieties.

This guide moves beyond simple problem-solving to offer a deeper mechanistic understanding. We will explore the dual nature of Xantphos mono-oxide: a species that can be either a marker of catalyst deactivation or, fascinatingly, a prerequisite for catalytic activity.[4][5] Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to diagnose your reaction's behavior, control ligand speciation, and ultimately achieve robust, reproducible results.

Part 1: Foundational Knowledge (FAQs)

This section addresses the fundamental concepts surrounding Xantphos oxidation. Understanding these principles is the first step in effective troubleshooting.

Q1: What is Xantphos and what makes it an effective ligand in cross-coupling reactions?

A: Xantphos is a bidentate phosphine ligand known for its rigid xanthene backbone, which enforces a wide P-Pd-P "bite angle" (typically 100-115°).[3][6] This structural feature is critical for several reasons:

  • Promotes Reductive Elimination: The wide angle facilitates the final, product-forming step in many catalytic cycles, often leading to faster reaction rates and higher yields.[7]

  • Stabilizes Catalytic Species: The chelation of Xantphos to a metal center, like palladium, forms a stable complex that can resist decomposition pathways.[1][2]

  • Enhances Reactivity: Its unique geometry influences the electronic properties and steric environment of the metal catalyst, enabling challenging transformations such as Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.[1][2]

Q2: What are Xantphos mono-oxide and bis-oxide?

A: These are the oxidation products of the parent Xantphos ligand.

  • Xantphos Mono-oxide (Xantphos(O)): One of the two phosphorus(III) atoms has been oxidized to a phosphorus(V) oxide.

  • Xantphos Bis-oxide (Xantphos(O)₂): Both phosphorus(III) atoms have been oxidized to phosphorus(V) oxides.

This oxidation is a common pathway for phosphine ligands, but its impact on catalysis is highly context-dependent.[8]

cluster_oxidation Oxidation States of Xantphos Xantphos Xantphos (P-III, P-III) MonoOxide Xantphos Mono-oxide (P-III, P-V) Xantphos->MonoOxide + [O] BisOxide Xantphos Bis-oxide (P-V, P-V) MonoOxide->BisOxide + [O]

Caption: Oxidation pathway of the Xantphos ligand.

Q3: How and why does Xantphos mono-oxide form during a catalytic reaction?

A: Xantphos mono-oxide can form through two primary mechanisms:

  • Unintentional Oxidation: This is a decomposition pathway caused by exposure to oxidants. Common sources include atmospheric oxygen (if reactions are not run under a strictly inert atmosphere), residual peroxides in solvents (especially ethers like THF), or certain oxidizing reagents or byproducts in the reaction mixture.[8]

  • Intentional Catalyst Activation: In many modern protocols, a stable Pd(II) precatalyst is used (e.g., Pd(OAc)₂, PdCl₂(Xantphos)). For catalysis to begin, this must be reduced to the active Pd(0) state. The phosphine ligand itself can act as the reductant in an internal redox reaction, where the ligand is oxidized to the mono-oxide while the metal is reduced.[9] This process is often critical for initiating the catalytic cycle.

Q4: Is the formation of Xantphos mono-oxide a problem or a feature of the catalysis?

A: This is the critical question, and the answer is: it depends on the specific reaction.

  • As a Feature (Catalyst Activation): Groundbreaking studies have revealed that for certain reactions, such as specific C-H arylations, the in-situ formation of Xantphos mono-oxide is essential for catalytic activity .[4][10][11] The resulting (Xantphos(O))Pd complex is not an intermediate to deactivation but is, in fact, the active catalyst. The phosphine oxide moiety is less coordinating than the phosphine, creating a hemilabile ligand.[9][10] This hemilability allows a substrate or a base to coordinate to the palladium center, which is necessary for the reaction to proceed. In these systems, the unoxidized Xantphos can act as an inhibitor if present in excess.[4][5]

  • As a Problem (Catalyst Deactivation): In other catalytic systems, oxidation to the mono-oxide, and especially further to the bis-oxide, is a deactivation pathway.[5] The phosphine oxide is a poorer ligand for stabilizing the catalytically active Pd(0) species, which can then decompose to inactive palladium black. If your reaction requires the P(III)-P(III) form of the ligand to be active, then its oxidation will lead to a loss of performance.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve common issues encountered during experiments where Xantphos oxidation may be a factor.

Q5: My reaction is slow or has stopped completely. How can I determine if ligand oxidation is the culprit?

A: Sluggish or stalled reactions are a classic symptom that could be related to the state of your ligand. Here’s a logical workflow to diagnose the issue:

start_node Reaction Sluggish/Stalled decision_node1 Is this a reaction known to require mono-oxide for activation? start_node->decision_node1 Initial Check decision_node decision_node process_node process_node end_node end_node process_node1 Hypothesis: Unwanted oxidation is causing catalyst deactivation. decision_node1->process_node1 No process_node3 Hypothesis: Conditions are not optimal for generating the active mono-oxide catalyst, OR excess unoxidized Xantphos is present. decision_node1->process_node3 Yes process_node2 Action: 1. Run ³¹P NMR on reaction aliquot. 2. Check for signals of Xantphos(O) and Xantphos(O)₂. (See Protocol 1) process_node1->process_node2 end_node1 High oxide levels confirm deactivation pathway. process_node2->end_node1 Result process_node4 Action: 1. Run ³¹P NMR on reaction aliquot. 2. Check for high levels of free, unoxidized Xantphos. process_node3->process_node4 end_node2 Excess Xantphos signal suggests inhibition. Consider adjusting Pd:L ratio. process_node4->end_node2 Result

Caption: Troubleshooting workflow for a stalled reaction.

Causality Explained: If your reaction does not rely on the mono-oxide for activation, its presence indicates a decomposition pathway. The phosphine oxide is a weaker electron donor and has different steric properties, which can destabilize the active Pd(0) intermediate, leading to the formation of inactive palladium nanoparticles (palladium black).

Conversely, in systems that require the mono-oxide, an excess of the more strongly binding, unoxidized Xantphos ligand can saturate the palladium center, preventing the formation of the active (Xantphos(O))Pd species and thereby inhibiting the reaction.[5]

Q6: I am observing inconsistent reaction rates and yields between batches. Could the quality or handling of my Xantphos ligand be the issue?

A: Absolutely. Reproducibility issues are frequently traced back to ligand integrity.

  • Cause: Xantphos is generally stable, but it is susceptible to slow oxidation over time, especially if not stored properly.[8] A new bottle of Xantphos might be >99% pure, while an older bottle that has been opened multiple times could contain significant amounts of Xantphos mono-oxide.

  • Validation: Before starting a critical series of experiments or a large-scale reaction, it is best practice to run a quick quality check on your ligand. A simple ³¹P NMR spectrum of a small sample of your solid Xantphos (dissolved in an appropriate deuterated solvent) will immediately tell you its purity.

  • Solution: Always store Xantphos under an inert atmosphere (nitrogen or argon), protected from light, and at cool temperatures (2-8°C is often recommended for solids).[8] For stock solutions, storage at -20°C or below is advisable.[8] If you suspect your ligand has degraded, consider purifying it by recrystallization or purchasing a new batch.

Q7: How do I analytically confirm the presence and quantify the amount of Xantphos mono-oxide?

A: The most direct and powerful technique is ³¹P NMR spectroscopy . The phosphorus nucleus is highly sensitive to its chemical environment, and the chemical shifts for the phosphine, mono-oxide, and bis-oxide are well-separated and diagnostic.[8][12]

Data Summary: Characteristic ³¹P NMR Chemical Shifts

SpeciesTypical ³¹P Chemical Shift (ppm)Notes
Xantphos ~ -17 to -22A single sharp peak in this region indicates the pure, unoxidized ligand.
Xantphos Mono-oxide Two doublets, ~ -20 & ~ +25The P(III) signal remains near the parent region while the P(V)=O signal is significantly downfield. They appear as doublets due to P-P coupling.
Xantphos Bis-oxide ~ +25 to +30A single peak in the downfield region indicates complete oxidation.

Note: Exact chemical shifts can vary slightly depending on the solvent, temperature, and coordination to a metal center. The values provided are typical for the free ligands.[5][12]

High-resolution mass spectrometry (HRMS) can also be used to confirm the elemental composition of the oxidized species in your reaction mixture.[8]

Part 3: Key Experimental Protocols

Protocol 1: Monitoring Xantphos Oxidation via ³¹P NMR Spectroscopy

This protocol provides a self-validating system to assess the state of your ligand before or during a reaction.

Objective: To qualitatively and semi-quantitatively determine the ratio of Xantphos, Xantphos mono-oxide, and Xantphos bis-oxide in a sample.

Methodology:

  • Sample Preparation (Inert Conditions):

    • Under an inert atmosphere (in a glovebox or using Schlenk technique), carefully take an aliquot (e.g., 0.1 mL) of your reaction mixture.

    • Alternatively, if checking solid ligand, weigh a small amount (5-10 mg) into an NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or d₈-toluene). Ensure the solvent is degassed and dry.

    • Cap the NMR tube securely under the inert atmosphere.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. A standard acquisition on a 400 or 500 MHz spectrometer should take only a few minutes.

    • Key Parameters: Ensure a sufficient relaxation delay (d1) of at least 5-10 seconds to allow for accurate integration, as P(V) species can have longer relaxation times.

  • Data Analysis:

    • Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm) or an internal standard if quantitative analysis is required.

    • Identify the signals corresponding to Xantphos, Xantphos mono-oxide, and Xantphos bis-oxide using the chemical shift table above.

    • Integrate the respective signals. For the mono-oxide, integrate both doublets. The ratio of the integrated areas will give you a semi-quantitative measure of the different species present.

Trustworthiness Check: The presence of a clean, single peak for your starting material around -20 ppm validates its purity. The appearance of new signals in the expected regions for the mono- and bis-oxides provides a clear, self-validating diagnostic of the oxidation process.

References

Technical Support Center: Troubleshooting Solubility Issues with Pd(Xantphos)₂ Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals encountering challenges with palladium catalysts featuring the Xantphos ligand. It is a well-documented phenomenon that under certain conditions, particularly with an excess of the Xantphos ligand, the formation of a poorly soluble and catalytically less active bis-ligated species, Pd(Xantphos)₂, can occur.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to diagnose, mitigate, and resolve these common solubility issues, ensuring the smooth progression of your cross-coupling reactions.

Section 1: Understanding the Core Problem: The Pd(Xantphos)₂ Equilibrium

In palladium-catalyzed cross-coupling reactions, the active catalyst is typically a monoligated Pd(0) species, (Xantphos)Pd(0). However, this active form exists in equilibrium with the bis-ligated Pd(Xantphos)₂ complex. The formation of this bis-ligated species is often problematic for two primary reasons:

  • Poor Solubility : The Pd(Xantphos)₂ complex has a high degree of insolubility in many common organic solvents, causing it to precipitate out of the reaction mixture.[2][3]

  • Catalytic Inertness : This complex is coordinatively saturated and generally less catalytically active. The dissociation of one Xantphos ligand to regenerate the active monoligated species can be the rate-limiting step of the entire catalytic cycle.[1][4]

The position of this equilibrium is critically influenced by the concentration of the free Xantphos ligand. High concentrations of Xantphos will drive the equilibrium towards the formation of the inactive and insoluble Pd(Xantphos)₂.[2][3] This understanding forms the basis of our troubleshooting strategies.

G cluster_0 Catalytic Cycle cluster_1 Off-Cycle Equilibrium Active (Xantphos)Pd(0) (Active, Soluble) Reaction Oxidative Addition Active->Reaction Enters Cycle Inactive Pd(Xantphos)₂ (Inactive, Insoluble Precipitate) Active->Inactive + Xantphos - Xantphos

Caption: Equilibrium between the active monoligated and inactive bis-ligated palladium species.

Section 2: Troubleshooting Guide

This section addresses the most common symptom of Pd(Xantphos)₂ formation: the appearance of an unexpected precipitate.

Issue: An Insoluble Solid Forms During Catalyst Preparation or Reaction
  • Symptom: Upon mixing the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the Xantphos ligand, or shortly after initiating the reaction, a yellow or off-white solid precipitates from the solution. The reaction appears sluggish or fails to proceed to completion.

  • Primary Cause: Formation of the highly insoluble Pd(Xantphos)₂ complex due to an excess of the Xantphos ligand relative to the palladium metal center.[2]

Troubleshooting_Flowchart start Insoluble Precipitate Observed check_ratio Is Ligand:Metal Ratio > 1.1 : 1? start->check_ratio adjust_ratio SOLUTION 1: Adjust L:M Ratio to ~1.05:1 check_ratio->adjust_ratio Yes check_solvent Is the solvent optimal? check_ratio->check_solvent No end_node Problem Resolved adjust_ratio->end_node change_solvent SOLUTION 2: Change or screen solvents (e.g., THF, Dioxane) check_solvent->change_solvent No use_precatalyst SOLUTION 3: Use a defined (Xantphos)Pd Precatalyst (e.g., Xantphos-Pd-G2) check_solvent->use_precatalyst Yes (but still fails) change_solvent->end_node use_precatalyst->end_node

Caption: Decision tree for troubleshooting precipitate formation in Xantphos-ligated reactions.

Section 3: Detailed Solutions & Protocols

Solution 1: Optimize the Ligand-to-Metal (L:M) Ratio

Causality: The stoichiometry between the bidentate Xantphos ligand and the Pd(0) center is the most critical factor. A ratio significantly greater than 1:1 provides the excess free ligand required to form the insoluble Pd(Xantphos)₂. By controlling this ratio, you can favor the formation of the desired monoligated active species.

Experimental Protocol: Optimized In Situ Catalyst Preparation

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium source (e.g., Pd₂(dba)₃, 0.5 mol%).

  • Ligand Addition: In a separate vial, weigh the Xantphos ligand (1.05 mol%). Dissolve it in a small amount of degassed reaction solvent.

  • Controlled Mixing: Add the dissolved Xantphos solution dropwise to the flask containing the palladium source with vigorous stirring. A slight excess of ligand (~1.05 equivalents) is often beneficial to ensure all palladium is complexed and to stabilize the active species, but avoid larger excesses.

  • Pre-formation: Allow the catalyst mixture to stir at room temperature for 15-30 minutes. A homogeneous solution should form.

  • Reaction Initiation: Add the remaining reagents (substrate, base, etc.) to the pre-formed catalyst solution.

Solution 2: Solvent Selection and Screening

Causality: While Pd(Xantphos)₂ is poorly soluble in most solvents, the choice of solvent can still influence the kinetics of its formation and the solubility of the active monoligated complex. Polar aprotic solvents are generally preferred for cross-coupling reactions as they can dissolve a wide range of organic substrates and inorganic bases.[5]

Complex / Ligand Solvent Qualitative Solubility Source
Pd(Xantphos)₂DioxaneHigh Insolubility[2]
Pd(Xantphos)₂THFPoor Solubility[6]
Pd(OAc)₂ + XantphosDMFInsoluble[7]
Pd(OAc)₂ + XantphosTHFSoluble (allows reduction)[7]
Pd(Xantphos)Cl₂DMSOSoluble with warming to 60°C[8]
Xantphos (ligand)Common Organic SolventsGenerally Soluble[9]

Recommendation: For reactions involving in situ catalyst generation from Pd(OAc)₂, tetrahydrofuran (THF) is often a better choice than dimethylformamide (DMF) as it can better solubilize the initial components and facilitate the reduction to the active Pd(0) species.[7] If solubility issues persist, screening solvents like 1,4-dioxane, toluene, or CPME may be beneficial.

Solution 3: Employ a Well-Defined Precatalyst

Causality: The most robust solution is to bypass the complexities of in situ catalyst formation entirely. Well-defined, commercially available palladacycle precatalysts, such as Xantphos-Pd-G2, are designed for high stability and efficient generation of the active (Xantphos)Pd(0) species upon activation.[10][11] These precatalysts contain the ligand and metal in a fixed 1:1 ratio, preventing the formation of Pd(Xantphos)₂.

Key Advantage: Using a precatalyst like Xantphos-Pd-G2 ensures reproducibility and avoids the pitfalls of inconsistent in situ activation, making it an excellent choice for complex syntheses and process development.[11]

Section 4: Frequently Asked Questions (FAQs)

Q1: My reaction is very slow, but I don't see a large amount of precipitate. Is this still a solubility issue?

A: Yes, it's highly likely. The low activity of Pd(Xantphos)₂ is caused by both its insolubility and a slow rate of ligand dissociation to form the active catalyst.[4] Even if only a small fraction of your palladium precipitates, it indicates that the equilibrium is likely shifted towards the inactive species, which can significantly inhibit the overall reaction rate.

Q2: Can I just add more solvent to dissolve the precipitated complex?

A: While diluting the reaction mixture might seem intuitive, it is generally not an effective strategy. The insolubility of Pd(Xantphos)₂ is profound, and simple dilution is unlikely to bring a significant amount of the complex back into solution. Furthermore, reducing the concentration of your reactants can slow down the desired catalytic reaction.

Q3: Is it advisable to heat the reaction to force the catalyst to dissolve?

A: Heating can be a double-edged sword. While it may slightly increase the solubility of the Pd(Xantphos)₂ complex, it can also accelerate catalyst decomposition pathways, such as oxidation of the phosphine ligand.[1] If your protocol requires elevated temperatures, it is even more critical to use an optimized L:M ratio or a stable precatalyst to minimize the formation of inactive species from the outset.

Q4: I am using a Pd(II) source like Pd(Xantphos)Cl₂. Can I still have these issues?

A: The primary issue of Pd(Xantphos)₂ formation relates to the Pd(0) oxidation state. However, if your reaction conditions involve a pre-reduction step or if reducing agents are present (e.g., amines, alcohols, or other additives), the generated Pd(0) can still be trapped by excess free ligand if it is present. Using a pre-formed Pd(II) complex like Pd(Xantphos)Cl₂ is advantageous as it already incorporates the 1:1 L:M ratio.[8][12] Ensure you do not add extra free Xantphos ligand unless a specific protocol requires it.

Q5: Are there more soluble versions of the Xantphos ligand?

A: Yes. Researchers have developed analogues to address this specific problem. For instance, using 4,7-di-tert-butylXantphos can lead to the formation of a more soluble Pd(4,7-di-tert-butylXantphos)₂ complex.[4] Studies with this analogue helped confirm that the slow reaction rate associated with the bis-ligated species is a combination of both poor solubility and slow ligand dissociation.[2][3][4] For most applications, however, controlling the L:M ratio or using a standard Xantphos precatalyst is the more common and cost-effective solution.

References

Technical Support Center: Activation of (Xantphos)₂Ni Precatalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Xantphos)₂Ni precatalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the activation and use of these catalysts. Historically considered unreactive, (Xantphos)₂Ni has emerged as a valuable, air-stable Ni(0) precatalyst, provided the correct activation protocol is employed.[1][2][3] This resource synthesizes mechanistic understanding with practical, field-proven advice to ensure successful catalytic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction is completely inert. The (Xantphos)₂Ni precatalyst is not dissolving and there is no product formation. What is the primary cause?

Answer: The most probable cause is the omission of a necessary activating additive. The (Xantphos)₂Ni complex is a coordinatively saturated 18-electron species with poor solubility in many common organic solvents.[2] Its stability and reluctance to react are why it was long considered a catalytic dead end.[1] Activation requires the dissociation of one of the two bidentate Xantphos ligands to open a coordination site for your substrates.

Core Solution:

  • Introduce a Coordinating Additive: The key to activating (Xantphos)₂Ni is the addition of a coordinating species that can displace a Xantphos ligand. Nitriles, such as benzonitrile or acetonitrile, are highly effective.[1][2][3] These additives reversibly bind to the nickel center, facilitating the dissociation of a Xantphos ligand and forming a catalytically active (Xantphos)Ni(nitrile) intermediate.[1][2] Coordinating solvents like N-methyl-2-pyrrolidone (NMP) can also serve this purpose, although they may be less effective than nitriles.[1]

Question 2: I've added a nitrile activator, but my reaction is sluggish with low conversion. What factors could be limiting the catalytic activity?

Answer: Sluggish reactions, even with an activator present, can stem from several issues related to reagent quality, reaction setup, or suboptimal conditions.

Troubleshooting Steps:

  • Verify Reagent Purity and Inert Conditions:

    • Oxygen Sensitivity: While solid (Xantphos)₂Ni shows moderate air stability, the active Ni(0) species generated in solution is highly sensitive to oxygen.[1] Ensure your reaction vessel was rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are anhydrous and deoxygenated.

    • Reagent Quality: Impurities in substrates, solvents, or the nitrile additive can poison the catalyst. Use freshly purified materials whenever possible.

  • Optimize Additive Concentration and Temperature:

    • Additive Stoichiometry: An equilibrium exists between the inactive (Xantphos)₂Ni and the active (Xantphos)Ni(nitrile) complex. While a catalytic amount of nitrile can be effective, for stubborn reactions, using the nitrile as a co-solvent or in significant excess (e.g., 5-10 equivalents) can push the equilibrium towards the active species.[2]

    • Temperature: While many activations proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes accelerate ligand dissociation and improve catalyst turnover, but be mindful of potential catalyst decomposition at higher temperatures.

  • Address Solubility Issues:

    • Even with an activator, if your substrates or the catalyst itself have poor solubility in the chosen solvent, the reaction will be slow. If you observe a significant amount of undissolved material, a solvent screen is recommended. Toluene, THF, and dioxane are common choices.

Question 3: My reaction is producing significant side products, or my starting material is being consumed without forming the desired product. What is happening?

Answer: The formation of side products often points to catalyst deactivation pathways or competing reaction mechanisms. In nickel catalysis, common side reactions include homocoupling and reduction of the starting material.

Potential Causes and Solutions:

  • Catalyst Decomposition: The active (Xantphos)Ni(0) species can be unstable over long reaction times or at elevated temperatures. If the reaction stalls after initial conversion, catalyst decomposition may be the culprit. Consider a lower reaction temperature or adding the catalyst in portions.

  • Reductant Issues (for Ni(II) to Ni(0) in situ generation): If you are generating the active catalyst from a Ni(II) source and a reductant in the presence of Xantphos, the choice of reductant is critical. An overly reactive reductant can lead to unwanted side reactions, while an insufficient amount will result in incomplete catalyst formation.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially in the presence of impurities or under harsh conditions. While Xantphos is relatively robust, ensure it is handled and stored under inert conditions.

Frequently Asked Questions (FAQs)

Q1: Why use (Xantphos)₂Ni if it's so unreactive? What are its advantages?

A1: The primary advantage of (Xantphos)₂Ni is its stability. Unlike the commonly used Ni(COD)₂, which is highly air-sensitive and requires storage in a glovebox at low temperatures, (Xantphos)₂Ni is a solid that can be handled for brief periods in air without significant decomposition.[1] This makes it a more convenient and user-friendly precatalyst for setting up reactions.

Q2: What is the mechanism of activation by a nitrile?

A2: The activation proceeds via ligand exchange. A nitrile molecule (R-C≡N) coordinates to the nickel center, inducing the dissociation of one of the bulky Xantphos ligands. This breaks the stable, coordinatively saturated state of (Xantphos)₂Ni and generates a more reactive, coordinatively unsaturated (Xantphos)Ni(nitrile) species, which can then enter the catalytic cycle.[1][2][3]

Q3: Can I avoid the formation of (Xantphos)₂Ni altogether?

A3: Yes. The formation of (Xantphos)₂Ni is often considered detrimental when generating a catalyst in situ from Ni(COD)₂ and Xantphos.[1] Its formation can sometimes be circumvented by altering the order of addition. For example, premixing Ni(COD)₂ with a coordinating substrate (like an alkyne) before adding the Xantphos ligand can favor the formation of the desired (Xantphos)Ni(substrate) complex directly.[1]

Q4: Is Xantphos the only ligand that forms this type of stable bis-ligated Ni(0) complex?

A4: No, other bulky bidentate phosphine ligands can also form similar stable L₂Ni complexes. The propensity to form these species is a key consideration in nickel catalysis when using bidentate phosphines.

Activation Mechanism & Troubleshooting Workflow

The following diagrams illustrate the activation pathway and a logical workflow for troubleshooting common experimental issues.

ActivationMechanism Inactive (Xantphos)₂Ni (Inactive, 18e⁻) Active (Xantphos)Ni(Nitrile) (Active, 16e⁻) Inactive->Active + Nitrile Nitrile R-C≡N (Nitrile Additive) Active->Inactive - Nitrile Xantphos_free Xantphos (Dissociated) CatalyticCycle Catalytic Cycle Active->CatalyticCycle + Substrates

Caption: Activation of (Xantphos)₂Ni via nitrile additive.

TroubleshootingWorkflow Start Reaction Failure (Low or No Conversion) CheckAdditive Was a nitrile or coordinating additive used? Start->CheckAdditive AddAdditive Action: Add Benzonitrile (e.g., 5-10 equiv.) or use nitrile as co-solvent. CheckAdditive->AddAdditive No CheckInert Are inert atmosphere and anhydrous/degassed solvents being used? CheckAdditive->CheckInert Yes AddAdditive->CheckInert ImproveInert Action: Improve inert technique. Use fresh, dry, degassed solvents. CheckInert->ImproveInert No CheckSolubility Are all components (catalyst, substrates) soluble? CheckInert->CheckSolubility Yes ImproveInert->CheckSolubility SolventScreen Action: Perform a solvent screen (Toluene, THF, Dioxane, etc.). CheckSolubility->SolventScreen No OptimizeConditions Action: Screen temperature and additive concentration. Consider slow addition. CheckSolubility->OptimizeConditions Yes SolventScreen->OptimizeConditions Success Reaction Successful OptimizeConditions->Success

Caption: Troubleshooting workflow for (Xantphos)₂Ni activation.

Experimental Protocols

Protocol 1: General Procedure for Activating (Xantphos)₂Ni for a Cross-Coupling Reaction

This protocol provides a representative procedure for activating the precatalyst for a generic cross-coupling reaction. Note: All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques).

Materials:

  • (Xantphos)₂Ni precatalyst

  • Aryl halide (or other electrophile)

  • Nucleophile

  • Base (if required)

  • Benzonitrile (activator)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried reaction vessel (e.g., Schlenk tube or screw-cap vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the (Xantphos)₂Ni precatalyst (e.g., 0.01 mmol, 2 mol%), the aryl halide (0.5 mmol, 1.0 equiv.), the nucleophile (0.6 mmol, 1.2 equiv.), and the base (e.g., 1.0 mmol, 2.0 equiv.).

  • Solvent and Activator Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a 0.1 M concentration with respect to the aryl halide) followed by benzonitrile (0.25 mmol, 5 equiv.).

  • Reaction Setup: Seal the vessel tightly. If not in a glovebox, ensure the vessel is under a positive pressure of inert gas.

  • Reaction Execution: Place the vessel in a preheated oil bath or heating block at the desired temperature (start with room temperature or gentle heat, e.g., 50 °C).

  • Monitoring: Stir the reaction vigorously. The initial suspension of (Xantphos)₂Ni should dissolve as the active catalyst forms. Monitor the reaction progress by a suitable analytical technique (TLC, GC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and proceed with standard aqueous work-up and purification procedures.

ParameterRecommended Starting PointNotes
Catalyst Loading 1-5 mol%Higher loadings may be needed for challenging substrates.
Benzonitrile 5-10 equivalentsCan also be used as a co-solvent.
Solvent Toluene, THF, DioxaneMust be anhydrous and deoxygenated.
Temperature 25-60 °CSubstrate dependent; screen for optimal performance.

References

Technical Support Center: Synthesis of 9,9-Dimethylxanthene

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals navigating the complexities of 9,9-Dimethylxanthene synthesis.

Welcome to the technical support resource for the synthesis of this compound. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We move beyond simple procedural outlines to explore the mechanistic underpinnings of side reactions, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Overview of Primary Synthetic Pathways

The synthesis of the this compound core is most commonly achieved via a few key pathways. Understanding these routes is the first step in diagnosing experimental deviations. The diagram below illustrates two prevalent strategies: the lithiation of diphenyl ether followed by quenching with an acetone electrophile, and an acid-catalyzed intramolecular Friedel-Crafts alkylation.

G cluster_0 Pathway 1: Lithiation-Alkylation cluster_1 Pathway 2: Intramolecular Friedel-Crafts A Diphenyl Ether B Dilithiated Intermediate A->B 2 eq. n-BuLi -78°C, THF D This compound B->D 1. Add Acetone 2. Aqueous Workup C Acetone (Electrophile) C->D E Alkene Precursor (e.g., 2-(prop-1-en-2-yl)phenyl phenyl ether) F Tertiary Carbocation E->F Acid Catalyst (e.g., TFA) G This compound F->G Electrophilic Aromatic Substitution (Cyclization)

Caption: Common synthetic routes to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues in a question-and-answer format, providing both solutions and the rationale behind them.

Category 1: Low Yield and Incomplete Reactions

Question: My synthesis from diphenyl ether and n-butyllithium gives a very low yield (<20%). The starting material is largely recovered. What is the likely cause?

Answer: This issue almost invariably points to problems with the organolithium reagent or reaction conditions. Here's a troubleshooting checklist:

  • Reagent Potency: n-Butyllithium (n-BuLi) is highly reactive and degrades upon exposure to moisture and air. Ensure you are using a freshly opened bottle or a previously opened bottle that has been stored meticulously under an inert atmosphere. It is best practice to titrate older bottles of n-BuLi to determine the active concentration.

  • Strictly Anhydrous Conditions: The dilithiation of diphenyl ether requires a potent base. Any trace of water in your solvent (THF) or on your glassware will quench the n-BuLi, consuming it before it can react with your substrate. Glassware should be oven- or flame-dried immediately before use, and solvents must be rigorously dried, for instance, by passing through a solvent purification system or distilling from sodium/benzophenone.

  • Temperature Control: The reaction is typically conducted at -78°C (a dry ice/acetone bath).[1] Running the reaction at higher temperatures can lead to side reactions, including decomposition of the organolithium species or reactions with the THF solvent.

  • Stoichiometry: The reaction requires two equivalents of n-BuLi to deprotonate both ortho positions of the diphenyl ether. Using less than two full, active equivalents will result in incomplete conversion to the crucial dilithiated intermediate, capping your maximum possible yield.

Category 2: Unexpected Byproducts and Side Reactions

Question: My final product contains a significant impurity with a mass corresponding to xanthone. How did this form, and how can I prevent it?

Answer: The formation of xanthone is a common oxidative side reaction. The benzylic C-9 position of the xanthene core is susceptible to oxidation, converting the methylene bridge (-C(CH₃)₂-) into a ketone (-C=O).

  • Mechanism of Formation: This oxidation can occur during the aqueous workup or subsequent purification steps if the product is exposed to atmospheric oxygen, especially under non-neutral pH or in the presence of trace metal impurities. The reaction proceeds via a radical or hydroperoxide intermediate at the C-9 position, which then collapses to the thermodynamically stable conjugated ketone. Several photocatalytic methods have even been developed to intentionally oxidize xanthenes to xanthones using visible light and oxygen.[2]

  • Prevention Strategy:

    • Inert Atmosphere: Conduct the reaction and, critically, the workup under a blanket of an inert gas like nitrogen or argon.

    • Degassed Solvents: Use solvents that have been degassed via sparging with nitrogen or through freeze-pump-thaw cycles to minimize dissolved oxygen.

    • Quenching: Quench the reaction carefully at low temperature and consider adding a mild reducing agent like sodium sulfite during workup if oxidation is a persistent issue.

    • Prompt Purification: Do not leave the crude product exposed to air for extended periods. Purify it promptly after extraction and drying.

Question: I am attempting an intramolecular Friedel-Crafts alkylation and my NMR shows a complex mixture of isomers instead of the clean this compound product. What is happening?

Answer: This is a classic challenge associated with Friedel-Crafts alkylation reactions, which proceed via carbocation intermediates.[3][4]

  • Carbocation Rearrangements: If your alkene precursor can form a carbocation that can rearrange to a more stable form (e.g., via a hydride or methyl shift), it will likely do so.[5] This leads to the cyclization occurring at an unintended position, resulting in constitutional isomers.

  • Polyalkylation: The product, this compound, contains electron-rich aromatic rings. These rings are "activated" towards further electrophilic substitution. The carbocation intermediate can therefore alkylate a product molecule instead of a starting material molecule, leading to polyalkylated byproducts.[5]

  • Troubleshooting Steps:

    • Choice of Catalyst: Strong Lewis acids like AlCl₃ are notorious for promoting rearrangements and polyalkylation. Milder Brønsted acids, such as trifluoroacetic acid (TFA), have been shown to be effective for this specific cyclization while potentially minimizing side reactions.[6]

    • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can increase selectivity and disfavor rearrangement pathways.

    • Alternative Strategy: Consider a Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction). Acylation introduces a deactivating acyl group, which prevents polyacylation.[4] The subsequent reduction would yield the desired alkyl structure without the risk of rearrangement.

Summary of Potential Issues and Outcomes
Issue EncounteredProbable Cause(s)Expected YieldObserved YieldCommon Byproduct(s)
Low ConversionInactive/quenched n-BuLi; Insufficient stoichiometry>80%[1]<30%Unreacted Diphenyl Ether
Isomeric MixtureCarbocation rearrangement in Friedel-Crafts reactionHighModerate-LowPositional isomers of the xanthene core
Xanthone ImpurityOxidation during workup/purificationHighModerateXanthone
High MW ImpuritiesPolyalkylation during Friedel-Crafts reactionHighModerateDi- or tri-alkylated xanthene derivatives

Detailed Experimental Protocol

Synthesis of this compound via Lithiation of Diphenyl Ether[1]

This protocol is based on established literature procedures and should be performed by personnel trained in handling pyrophoric reagents.

Materials:

  • Diphenyl ether (1.70 g, 10 mmol)

  • n-Butyllithium (8.0 mL of 2.5 M solution in hexanes, 20 mmol)

  • Acetone (0.58 g, 10 mmol), anhydrous

  • Tetrahydrofuran (THF), anhydrous (50 mL)

  • Deionized Water (20 mL)

  • Standard extraction and chromatography supplies

Procedure:

  • Setup: Add diphenyl ether and 50 mL of anhydrous THF to a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Cooling: Place the flask in a dry ice/acetone bath to cool the contents to -78°C.

  • Lithiation: While stirring vigorously, slowly add 8.0 mL (20 mmol) of n-butyllithium solution dropwise via syringe over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent local temperature increases that could lead to side reactions with the solvent.

  • Stirring: Allow the reaction mixture to stir at -78°C for 3 hours to ensure complete formation of the dilithiated intermediate. The solution may change color.

  • Electrophilic Quench: Add 0.58 g (10 mmol) of anhydrous acetone dropwise via syringe. Maintain the temperature at -78°C.

  • Reaction Quench & Warm-up: After the acetone addition is complete, continue stirring for 30 minutes at -78°C. Then, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase twice with diethyl ether. Combine all organic phases.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product (often a light yellow solid) should be purified by column chromatography on silica gel to yield pure this compound.

Visualizing the Primary Side Reaction: Oxidation

The following diagram illustrates the desired reaction alongside the common oxidative side reaction pathway.

G A Dilithiated Intermediate + Acetone B This compound (Desired Product) A->B Aqueous Quench (under N₂) D Workup / Purification (Exposure to O₂) B->D Standard Conditions C Xanthone (Oxidized Byproduct) D->C Oxidation

Caption: Desired product formation vs. oxidative side reaction.

References

Technical Support Center: Optimizing Reaction Temperature for Selective Arylation of Xanthenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the selective arylation of xanthenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-H functionalization. Here, we will delve into the critical role of reaction temperature in controlling selectivity and yield, providing you with troubleshooting guidance and answers to frequently asked questions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues in Temperature Optimization

This section addresses specific problems you may encounter during the selective arylation of xanthenes and provides actionable solutions based on established chemical principles.

Q1: My reaction is producing a significant amount of the diarylated xanthene byproduct. How can I favor monoarylation?

A: The formation of diarylated products is a common issue, often arising from the monoarylated product competing with the starting xanthene for the catalyst. Temperature plays a pivotal role in controlling this selectivity.

  • Underlying Principle: The activation energy barrier for the second arylation is often higher than the first. By carefully controlling the temperature, you can provide enough energy to overcome the first barrier while minimizing the rate of the second reaction. This is a classic example of kinetic control.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Systematically decrease the reaction temperature in increments of 10-20 °C. This will disproportionately slow down the higher-energy diarylation pathway.

    • Reduce Reaction Time: In conjunction with lower temperature, shortening the reaction time can also limit the conversion of the monoarylated product to the diarylated byproduct.[1][2][3] Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the desired monoarylated product is maximized.

    • Optimize Catalyst Loading: A lower catalyst loading can sometimes favor monoarylation, as it reduces the probability of the monoarylated product re-entering the catalytic cycle.

Q2: I am observing poor conversion of my xanthene starting material, even at elevated temperatures.

A: Low conversion can be attributed to several factors, many of which are temperature-dependent.

  • Underlying Principle: While higher temperatures generally increase reaction rates, excessively high temperatures can lead to catalyst decomposition or the degradation of starting materials and products.

  • Troubleshooting Steps:

    • Check Catalyst and Ligand Stability: The phosphine ligands commonly used in palladium catalysis can degrade at high temperatures.[4][5][6] Consult the literature for the thermal stability of your specific catalyst system. You may need to choose a more robust ligand or operate within a specific temperature window.

    • Screen a Temperature Range: If you have started at a high temperature, it is crucial to screen a range of lower temperatures as well. The optimal temperature is a balance between a sufficient reaction rate and the stability of all reaction components.

    • Consider Solvent Choice: The boiling point of your solvent dictates the maximum accessible temperature. Ensure your chosen solvent is appropriate for the desired temperature range and is not contributing to side reactions.

    • Evaluate Other Reaction Parameters: If temperature optimization alone does not improve conversion, re-evaluate your choice of base, solvent, and the purity of your reagents.

Q3: The arylation is occurring at an undesired position on my substituted xanthene. Can temperature influence regioselectivity?

A: Yes, temperature can influence regioselectivity, particularly when there is a choice between kinetically and thermodynamically favored products.

  • Underlying Principle: Different C-H bonds on a substituted xanthene will have different activation energies for the C-H activation step. The product that forms fastest (the kinetic product) may not be the most stable product (the thermodynamic product).[7][8][9][10]

    • Kinetic Control (Lower Temperatures): Favors the product that is formed the fastest, i.e., the one with the lowest activation energy barrier.[10]

    • Thermodynamic Control (Higher Temperatures): Allows for the reaction to be reversible, leading to the formation of the most stable product.[9][10]

  • Troubleshooting Steps:

    • Systematic Temperature Screening: Conduct the reaction at a range of temperatures (e.g., from room temperature to the boiling point of the solvent) and analyze the product distribution at each temperature. This will reveal whether there is a temperature-dependent switch in regioselectivity.

    • Analyze Product Stabilities: Computational modeling or literature precedent can help determine the relative thermodynamic stabilities of the possible regioisomers.

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the palladium-catalyzed arylation of xanthenes, and which step is most sensitive to temperature?

A: The most widely accepted mechanism for this type of reaction is the Concerted Metalation-Deprotonation (CMD) pathway.[11][12]

  • Mechanism Overview:

    • Coordination: The xanthene substrate coordinates to the palladium catalyst.

    • C-H Activation (CMD): This is often the rate-determining step and is highly sensitive to temperature. It involves the simultaneous cleavage of the C-H bond by the palladium center and deprotonation by a base (often a carboxylate).[11][13][14]

    • Oxidative Addition: The aryl halide adds to the palladium center.

    • Reductive Elimination: The arylated xanthene product is formed, and the palladium catalyst is regenerated.

  • Temperature Sensitivity: The C-H activation step (CMD) has a significant activation energy barrier that must be overcome. Temperature directly influences the rate at which this barrier is surmounted. However, as discussed, temperature also affects catalyst stability and the rates of competing side reactions.

Q5: What are some common side reactions I should be aware of when running these reactions at high temperatures?

A: Besides diarylation, several other side reactions can occur at elevated temperatures:

  • Homocoupling of the Aryl Halide: This leads to the formation of biaryl byproducts.

  • Decomposition of the Catalyst: Palladium catalysts, especially those with phosphine ligands, can decompose at high temperatures, leading to the formation of palladium black and reduced catalytic activity.[4][5][6]

  • Degradation of Starting Material or Product: Xanthene and its derivatives may not be stable at very high temperatures over long reaction times.

Q6: How do I design an experiment to systematically optimize the reaction temperature?

A: A systematic approach is key to finding the optimal temperature.

  • Experimental Design:

    • Initial Broad Screening: Set up a series of small-scale reactions in parallel at a wide range of temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C). Keep all other parameters (concentrations, catalyst loading, time) constant.

    • Analysis: Analyze the crude reaction mixtures by a quantitative method (e.g., GC-MS or HPLC with an internal standard) to determine the yield of the desired product and the formation of byproducts.

    • Narrowed Optimization: Based on the initial screen, perform a second set of experiments around the most promising temperature, using smaller increments (e.g., 5-10 °C).

    • Time Course Study: Once an optimal temperature is identified, perform a time course study at that temperature to determine the optimal reaction time.

Data and Protocols

Table 1: Effect of Temperature on the Electrochemical Benzylic C-H Functionalization of Xanthene
EntryTemperature (°C)Yield of Product 3a (%)Yield of Product 4a (%)Ratio (3a/4a)
1Room Temp.32400.8
23045381.2
34058311.9
45072203.6
56065183.6
67058153.9

Data adapted from a study on the electrochemical functionalization of xanthenes. While not a direct arylation, it illustrates the profound impact of temperature on product distribution and yield.

Protocol 1: General Procedure for Temperature Screening in Palladium-Catalyzed Arylation of Xanthene
  • Preparation: In a glovebox, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., P(o-tolyl)₃, 4 mol%), and base (e.g., K₂CO₃, 2 equivalents) to a series of oven-dried reaction vials equipped with stir bars.

  • Addition of Reactants: Add xanthene (1 equivalent) and the aryl halide (1.2 equivalents) to each vial, followed by the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Setup: Seal the vials and place them in separate heating blocks pre-set to the desired temperatures (e.g., 80 °C, 100 °C, 120 °C).

  • Monitoring: Stir the reactions for a set amount of time (e.g., 12 hours).

  • Work-up and Analysis: After cooling to room temperature, quench the reactions, and extract the organic components. Analyze the crude product mixture by GC-MS or ¹H NMR to determine the conversion and the ratio of mono- to diarylated products.

Visualizing the Process

Diagram 1: The Role of Temperature in Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate Reactants Xanthene + Ar-X + Pd(0) TS1 TS_kinetic Reactants->TS1 Low Temp. P1 Monoarylated Product (Kinetic) TS1->P1 TS2 TS_thermodynamic P1->TS2 High Temp. (Reversible) P2 Diarylated Product (Thermodynamic) TS2->P2

Caption: Energy profile illustrating kinetic and thermodynamic pathways.

Diagram 2: Troubleshooting Workflow for Poor Selectivity

G Start Poor Selectivity (e.g., Diarylation) CheckTemp Is Reaction Temp. > 100°C? Start->CheckTemp LowerTemp Decrease Temperature (e.g., in 20°C increments) CheckTemp->LowerTemp Yes CheckTime Is Reaction Time > 12h? CheckTemp->CheckTime No LowerTemp->CheckTime ReduceTime Reduce Reaction Time CheckTime->ReduceTime Yes Monitor Monitor by TLC/GC-MS CheckTime->Monitor No ReduceTime->Monitor Optimize Optimized Monoarylation Monitor->Optimize

Caption: A decision tree for troubleshooting diarylation.

References

Catalyst Loading Optimization for Ni/Xantphos Cross-Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ni/Xantphos catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic processes and troubleshoot common issues. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that often arise when working with Ni/Xantphos catalytic systems.

Q1: Why choose a Nickel/Xantphos system over a Palladium-based one?

A1: While palladium catalysts are workhorses in cross-coupling, nickel offers several distinct advantages. Nickel is significantly more earth-abundant and, therefore, more cost-effective, a crucial factor for large-scale synthesis.[1][2] From a reactivity standpoint, nickel's unique electronic properties and access to multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) open up different mechanistic pathways.[2][3][4] This can lead to unique reactivity, particularly for challenging substrates like aryl chlorides or those involving C-O bond cleavage, where palladium catalysts may be less effective.[1][5][6]

Q2: What is the significance of the "bite angle" of the Xantphos ligand?

A2: The bite angle, which is the P-Ni-P bond angle, is a critical structural feature of bidentate phosphine ligands like Xantphos.[7] Xantphos and its derivatives are known for their wide and flexible bite angles (typically 100-134°).[7][8][9] This structural rigidity and wide angle influence the geometry of the nickel center, which in turn affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[7][9] A wider bite angle can promote the desired reductive elimination step, leading to higher reaction rates and yields.[9]

Q3: Should I use a Ni(0) or Ni(II) precatalyst?

A3: The choice between a Ni(0) precatalyst (e.g., Ni(COD)₂) and a Ni(II) precatalyst (e.g., NiCl₂(PPh₃)₂) depends on several factors, including the reaction conditions and the desired activation method.

  • Ni(0) precatalysts , like Ni(COD)₂, are often more reactive as they can directly enter the catalytic cycle. However, they are typically air- and moisture-sensitive, requiring handling in a glovebox.[10]

Q4: What is the role of additives in Ni/Xantphos cross-coupling?

A4: Additives can play several crucial roles. For instance, salts like LiCl or MgCl₂ can influence the speciation of the active nickel catalyst.[13] In some cases, coordinating solvents or nitriles can facilitate the dissociation of a Xantphos ligand from an inactive bis-ligated species, (Xantphos)₂Ni, to generate the active catalyst.[10][14]

Troubleshooting Guide

This guide is structured in a question-and-answer format to address specific problems you might encounter during your experiments.

Problem 1: Low or No Conversion

Q: My Ni/Xantphos catalyzed reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I fix it?

A: This is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

1. Catalyst Activation and Integrity:

  • Inefficient Precatalyst Activation (for Ni(II) sources): If you are using a Ni(II) precatalyst, the in situ reduction to the active Ni(0) species might be inefficient.

    • Solution: Ensure your reducing agent (e.g., Zn, Mn) is fresh and active. Consider switching to a more reactive Ni(0) precatalyst like Ni(COD)₂ if your experimental setup allows for handling air-sensitive reagents.[10] Alternatively, using a well-defined, air-stable Ni(II) precatalyst with a more labile counterion, like triflate (OTf), can facilitate faster activation compared to chloride.[12]

  • Catalyst Decomposition: The active Ni(0) species can be sensitive to air and moisture.[15]

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous and deoxygenated solvents and reagents.[15][16]

  • Formation of Inactive Species: An excess of the Xantphos ligand can lead to the formation of a catalytically inactive or less active bis-ligated species, (Xantphos)₂Ni.[10][14]

    • Solution: Carefully optimize the Ni:Xantphos ratio. A 1:1 to 1:1.2 ratio is often a good starting point.

2. Reaction Parameters:

  • Sub-optimal Temperature: The reaction may require a higher temperature to overcome the activation energy for key steps like oxidative addition.

    • Solution: Screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal condition. Be aware that excessively high temperatures can also lead to catalyst decomposition.[16]

  • Incorrect Solvent Choice: The solvent can influence the solubility of reagents and the stability and reactivity of the catalytic species.

    • Solution: Perform a solvent screen. Common solvents for Ni/Xantphos catalysis include toluene, dioxane, THF, and DMF.[15]

3. Reagent Quality:

  • Impure Reagents: Impurities in your starting materials, base, or solvent can poison the catalyst.[15][16]

    • Solution: Use high-purity reagents and solvents. Ensure your starting materials are fully characterized.

Problem 2: Product Decomposition or Side Product Formation

Q: I am observing the formation of significant side products and/or decomposition of my desired product. How can I improve the selectivity?

A: Side product formation often points to competing reaction pathways or product instability under the reaction conditions.

  • Homocoupling of Starting Materials: This is a common side reaction, especially at higher catalyst loadings or temperatures.[1]

    • Solution: Try lowering the catalyst loading and the reaction temperature. A slower, more controlled reaction can often favor the desired cross-coupling pathway.

  • Reduction of the Electrophile (Dehalogenation): This can occur if a nickel-hydride species is formed, which can compete with the desired cross-coupling.[1]

    • Solution: Ensure strictly anhydrous conditions, as water can be a source of protons for hydride formation.

  • Product Instability: Your desired product might be unstable under the reaction conditions, especially at elevated temperatures or over long reaction times.

    • Solution: Monitor the reaction progress over time. If you observe product formation followed by decomposition, try running the reaction at a lower temperature or for a shorter duration.

Problem 3: Irreproducible Results

Q: I am getting inconsistent yields and reaction profiles between batches. What could be causing this?

A: Irreproducibility is often traced back to subtle variations in experimental setup and reagent quality.

  • Inconsistent Inert Atmosphere: Even small amounts of oxygen can affect the active catalyst concentration.

    • Solution: Standardize your procedure for creating an inert atmosphere. Using a glovebox for catalyst and ligand handling is highly recommended.[10]

  • Variable Reagent Quality: The purity of solvents, bases, and starting materials can vary between batches.

    • Solution: Use reagents from a single, reliable supplier. If possible, purify and thoroughly dry solvents and reagents before use.[16]

  • Precatalyst Handling: Air-stable Ni(II) precatalysts can offer better reproducibility than generating the active catalyst in situ from air-sensitive Ni(0) sources.[12]

    • Solution: Consider using a well-defined (Xantphos)Ni(II) precatalyst.

Experimental Protocols & Data

Table 1: General Starting Conditions for Catalyst Loading Optimization
ParameterRecommended RangeRationale
Ni Precatalyst Ni(COD)₂ or NiCl₂(dme)Ni(COD)₂ is more active but air-sensitive; NiCl₂(dme) is more stable.
Catalyst Loading 1-5 mol%A good starting range for initial screening.
Ligand XantphosThe foundational ligand for this system.
Ni:Ligand Ratio 1:1 to 1:1.5Excess ligand can lead to inactive species.[10][14]
Base K₃PO₄, Cs₂CO₃, NaOtBuBase choice is substrate-dependent.
Solvent Toluene, Dioxane, or THFCommon non-polar aprotic solvents.
Temperature 80-120 °CA typical temperature range for many cross-coupling reactions.
Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for screening the optimal catalyst loading for a Ni/Xantphos cross-coupling reaction.

1. Reaction Setup (in a glovebox): a. To a series of oven-dried reaction vials equipped with stir bars, add the appropriate amount of Ni precatalyst (e.g., for 1, 2, and 5 mol% loadings). b. To each vial, add the Xantphos ligand to maintain a 1:1.1 Ni:ligand ratio. c. Add the aryl halide (1.0 equiv), the coupling partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

2. Reagent Addition: a. Seal the vials with septa. b. Outside the glovebox, add the anhydrous, deoxygenated solvent via syringe.

3. Reaction Execution: a. Place the vials in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C). b. Stir the reactions for a set time (e.g., 12-24 hours).

4. Analysis: a. After cooling, quench the reactions and prepare samples for analysis by GC, LC-MS, or ¹H NMR to determine the conversion and yield.

Visualizing Key Concepts

The Ni/Xantphos Catalytic Cycle

Ni-Xantphos Catalytic Cycle Figure 1: Simplified Ni(0)/Ni(II) Catalytic Cycle Ni0 (Xantphos)Ni(0) OA Oxidative Addition Ni0->OA Ar-X NiII_Aryl (Xantphos)Ni(II)(Ar)(X) OA->NiII_Aryl Transmetalation Transmetalation (or equivalent) NiII_Aryl->Transmetalation Nu-M NiII_Coupling (Xantphos)Ni(II)(Ar)(Nu) Transmetalation->NiII_Coupling RE Reductive Elimination NiII_Coupling->RE RE->Ni0 Ar-Nu

Caption: A simplified representation of the Ni(0)/Ni(II) catalytic cycle.

Troubleshooting Workflow

Troubleshooting Workflow Figure 2: Decision Tree for Troubleshooting Low Conversion start Low Conversion? check_atmosphere Verify Inert Atmosphere & Reagent Purity start->check_atmosphere Yes optimize_temp Screen Higher Temperature check_atmosphere->optimize_temp optimize_ratio Optimize Ni:Ligand Ratio (e.g., 1:1) optimize_temp->optimize_ratio change_precatalyst Switch to Ni(0) or more labile Ni(II) precatalyst optimize_ratio->change_precatalyst solvent_screen Perform Solvent Screen change_precatalyst->solvent_screen success Improved Conversion solvent_screen->success

Caption: A step-by-step guide for addressing low reaction conversion.

References

Validation & Comparative

A Researcher's Guide to Ligand Selection: Xantphos vs. dppf in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount, often dictating the success or failure of a transformation. Among the vast arsenal of phosphine ligands available to the modern chemist, Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) have emerged as workhorse ligands, each with a distinct set of strengths and applications. This guide provides an in-depth, objective comparison of their performance, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Structural and Performance Differences

FeatureXantphosdppf (1,1'-Bis(diphenylphosphino)ferrocene)
Backbone Rigid XantheneFerrocene
Natural Bite Angle ~108-112°[1][2]~96-99°[2][3]
Key Strength Promotes reductive elimination, effective for sterically demanding couplings.[3][4]Versatile, robust, and effective in a wide range of standard cross-coupling reactions.[5][6][7]
Common Applications Buchwald-Hartwig amination, Suzuki, Heck, reactions requiring high catalyst activity.[1][8]Suzuki-Miyaura, Stille, Kumada, and Heck couplings.[5][9]
Air Stability GoodExcellent[5]

The Decisive Factor: Understanding the Bite Angle

The most critical differentiator between Xantphos and dppf is their "natural bite angle"—the P-M-P angle formed when the ligand chelates to a metal center.[10] This geometric parameter profoundly influences the steric and electronic environment around the palladium catalyst, thereby impacting the rates of key steps in the catalytic cycle.

  • Xantphos's Wide Bite Angle: With a bite angle of approximately 108-112°, Xantphos enforces a more open coordination sphere around the palladium.[1][2] This wider angle is known to facilitate the reductive elimination step, which is often the rate-determining step in many cross-coupling reactions.[3][4] This property makes Xantphos particularly effective for challenging couplings involving sterically hindered substrates.

  • dppf's Moderate Bite Angle: dppf possesses a more constrained bite angle of around 96-99°.[2][3] This geometry provides a stable and versatile catalytic system suitable for a broad array of transformations, though it may be less effective than Xantphos in promoting the reductive elimination of bulky products.

Performance in Key Palladium-Catalyzed Reactions

The theoretical advantages conferred by the ligands' structures translate into tangible performance differences across various reaction types.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical and materials chemistry. In this arena, Xantphos and its derivatives often exhibit superior performance, particularly with challenging substrates.

Key Insight: The wider bite angle of Xantphos is believed to accelerate the C-N reductive elimination, leading to higher catalyst turnover and efficiency, especially for less reactive aryl chlorides.[11] While dppf is a competent ligand for many aminations, Xantphos-based systems frequently provide better yields under milder conditions.[12] For instance, NIXANTPHOS, a derivative of Xantphos, has shown exceptional activity in the amination of unactivated aryl chlorides, a notoriously difficult transformation.[11]

Experimental Data Snapshot: Amination of Unactivated Aryl Chlorides

LigandAryl ChlorideAminePd SourceBaseTemp (°C)Yield (%)
NIXANTPHOS 4-ChlorotolueneMorpholinePd(OAc)₂NaOtBu100>95[11]
Xantphos 4-ChlorotolueneMorpholinePd₂(dba)₃NaOtBu100Moderate
dppf 4-ChlorotolueneMorpholinePd(OAc)₂NaOtBu100Low to Moderate[12]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C-C bonds. Both Xantphos and dppf are highly effective, and the choice often depends on the specific substrates.

Key Insight: dppf, often used as the pre-formed complex [Pd(dppf)Cl₂], is a robust and reliable choice for a wide range of aryl and heteroaryl bromides and iodides.[5][13] Its stability and ease of handling make it a go-to ligand for many standard Suzuki couplings.[5] Xantphos, on the other hand, can excel when dealing with sterically demanding substrates or when aiming for very low catalyst loadings due to its ability to promote rapid reductive elimination.[14]

Experimental Data Snapshot: Suzuki Coupling of Hindered Substrates

LigandAryl HalideBoronic AcidPd SourceBaseTemp (°C)Yield (%)
Xantphos 2,6-DimethylbromobenzenePhenylboronic acidPd(OAc)₂K₃PO₄80High
dppf 2,6-DimethylbromobenzenePhenylboronic acid[Pd(dppf)Cl₂]K₂CO₃100Moderate to High[13]
Heck Reaction

In the Heck reaction, which couples aryl halides with alkenes, the ligand's role is to stabilize the active palladium species and influence regioselectivity.

Key Insight: Both ligands are effective in Heck couplings. The choice can be influenced by the specific electronic and steric demands of the substrates. The beneficial effect of Xantphos in certain Heck-type reactions is attributed to its large bite angle promoting the reaction.[15] dppf-based catalysts have also demonstrated high efficacy in Heck reactions.[9]

Mechanistic Considerations: A Deeper Dive

The differing performance of Xantphos and dppf can be rationalized by examining their influence on the elementary steps of the palladium catalytic cycle.

G cluster_cycle Generalized Pd(0)/Pd(II) Catalytic Cycle cluster_xantphos Xantphos Influence cluster_dppf dppf Influence pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition (R-Pd(II)L-X) pd0->oa R-X dppf_node Moderate Bite Angle (~99°) Stable Catalyst, Versatile pd0->dppf_node tm Transmetalation (R-Pd(II)L-R') oa->tm R'-M re Reductive Elimination tm->re re->pd0 R-R' xantphos_node Wide Bite Angle (~110°) Facilitates Reductive Elimination re->xantphos_node G start Start reagents To a flask, add: - Aryl Bromide (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - K₂CO₃ (2.0 mmol) start->reagents solvent Add solvent (e.g., DME/H₂O) reagents->solvent degas Degas with Argon for 15 min solvent->degas catalyst Add [Pd(dppf)Cl₂] (1-3 mol%) degas->catalyst heat Heat to 80-100 °C (Monitor by TLC/GC-MS) catalyst->heat workup Cool, quench with H₂O, extract with organic solvent heat->workup purify Dry, concentrate, and purify by chromatography workup->purify end End purify->end

References

A Senior Application Scientist's Guide to Ligand Selection: Xantphos vs. Buchwald Ligands in Palladium-Catalyzed C-N Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational task. The palladium-catalyzed Buchwald-Hartwig amination has revolutionized this process, offering a versatile and efficient route to synthesize the arylamine motifs prevalent in pharmaceuticals and advanced materials.[1] The success of this powerful reaction, however, is not guaranteed by the palladium source alone; it is intrinsically governed by the choice of the ancillary phosphine ligand.

Among the vast arsenal of available ligands, two families stand out for their broad utility and distinct performance profiles: the Xantphos family of bidentate ligands and the Buchwald family of bulky, monodentate biaryl phosphines. This guide provides an in-depth comparison of these two premier ligand classes, moving beyond simple catalog descriptions to explain the causality behind their performance in C-N coupling reactions. We will dissect their structural differences, explore the mechanistic implications, and present comparative experimental data to empower you to make strategic, informed decisions for your specific synthetic challenges.

The Contenders: A Structural and Mechanistic Overview

The choice between a Xantphos-type and a Buchwald-type ligand is a choice between two fundamentally different catalytic philosophies. This difference is rooted in their distinct structural architectures, which in turn dictate how they interact with the palladium center throughout the catalytic cycle.

The Xantphos Family: Masters of Bite Angle and Conformational Control

Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene) is a rigid, bidentate phosphine ligand characterized by its xanthene backbone. This backbone enforces a large, well-defined P-Pd-P "bite angle." This structural feature is critical, as it influences the geometry at the metal center, which can facilitate the crucial, bond-forming reductive elimination step.[2]

A key evolution in this family is N-Xantphos (or NIXANTPHOS) , where the dimethylmethylene bridge of Xantphos is replaced by a secondary amine (N-H).[3] This seemingly minor alteration has profound consequences. Under the basic conditions of the C-N coupling reaction, the N-H moiety can be deprotonated. This creates an anionic, tridentate ligand that is believed to generate a more electron-rich and highly active palladium center, dramatically enhancing its ability to activate challenging substrates like unactivated aryl chlorides, even at room temperature.[3][4][5]

The Buchwald Ligands: Champions of Steric Bulk and Monoligation

In contrast to the bidentate Xantphos family, Buchwald ligands (e.g., XPhos, SPhos, RuPhos) are monodentate phosphines. Their defining feature is a sterically demanding biaryl backbone with bulky substituents (like cyclohexyl or tert-butyl groups) on the phosphorus atom.[6]

This significant steric bulk is the key to their success. It promotes the formation of highly reactive, 12-electron, monoligated L1Pd(0) species in solution.[7][8] This is the catalytically active species that readily undergoes oxidative addition with the aryl halide. The steric hindrance discourages the formation of less reactive, bis-ligated L2Pd(0) complexes, ensuring a high concentration of the active catalyst throughout the reaction.[9] This design principle has proven to be exceptionally robust, leading to a broad family of ligands tuned for a wide array of cross-coupling reactions.[10][11]

G cluster_0 Ligand Architecture Comparison Xantphos Xantphos Type Ligand Bidentate Chelation Xanthene Backbone Defined Bite Angle Buchwald Buchwald Type Ligand Monodentate Coordination Bulky Biaryl Backbone Promotes Monoligation

Caption: Core structural philosophies of Xantphos and Buchwald ligands.

The Catalytic Cycle: Where Ligand Choice Matters

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. The ligand's structure critically influences the efficiency of each step.[1]

G OA Oxidative Addition PdII_ArX L-Pd(II)(Ar)(X) OA->PdII_ArX AC Amine Coordination & Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') AC->PdII_Amido RE Reductive Elimination Pd0 L-Pd(0) RE->Pd0 Product Ar-NR'R'' Pd0->OA Ar-X lab_re Large bite angle of Xantphos is proposed to facilitate this bond-forming step. PdII_ArX->AC HNR'R'', Base lab_oa Bulky Buchwald ligands excel here, promoting a reactive L1Pd(0) species. PdII_Amido->RE C-N Bond Forms

Caption: The Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition : The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X). The bulky, electron-rich nature of Buchwald ligands creates a highly reactive, low-coordinate Pd(0) center that excels at this step, particularly with less reactive aryl chlorides.[6]

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination : The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. This is often the rate-limiting step. The defined geometry and large bite angle of Xantphos ligands are thought to promote this final, crucial step.[2]

The unique N-H moiety in N-Xantphos creates a distinct mechanistic pathway. Upon deprotonation, it can participate directly in the catalytic cycle, potentially facilitating the deprotonation of the incoming amine or stabilizing key intermediates, leading to enhanced overall catalytic activity.[4][5]

Head-to-Head Performance: The Experimental Evidence

While mechanistic theories provide a framework for understanding, the ultimate measure of a ligand's utility lies in its experimental performance. The most significant divergence in performance is observed with challenging substrates, particularly unactivated aryl chlorides.

Case Study: Amination of Unactivated Aryl Chlorides

Aryl chlorides are abundant, cost-effective starting materials, but their strong C-Cl bond makes them notoriously difficult to activate. This is where the unique properties of N-Xantphos (NIXANTPHOS) provide a decisive advantage.

EntryAryl ChlorideLigandYield (%)Reaction ConditionsSource
14-ChlorotolueneNIXANTPHOS 98 Pd₂(dba)₃, NaOtBu, Toluene, 100 °C[Dalton Transactions, 2018, 47, 8690-8696][12]
24-ChlorotolueneXantphos25"[Dalton Transactions, 2018, 47, 8690-8696][12]
34-ChloroanisoleNIXANTPHOS 97 "[Dalton Transactions, 2018, 47, 8690-8696][12]
44-ChloroanisoleXantphos15"[Dalton Transactions, 2018, 47, 8690-8696][12]
52-ChlorotolueneNIXANTPHOS 95 "[Dalton Transactions, 2018, 47, 8690-8696][12]
62-ChlorotolueneXantphos<5"[Dalton Transactions, 2018, 47, 8690-8696][12]
74-tert-ButylchlorobenzeneNIXANTPHOS 91 Pd(OAc)₂, KHMDS, THF, 24 °C[J. Am. Chem. Soc. 2014, 136, 15, 5769–5779][5]
84-tert-ButylchlorobenzeneXantphos0"[J. Am. Chem. Soc. 2014, 136, 15, 5769–5779][5]
94-tert-ButylchlorobenzeneXPhos<5"[J. Am. Chem. Soc. 2014, 136, 15, 5769–5779][5]
104-tert-ButylchlorobenzeneSPhos<5"[J. Am. Chem. Soc. 2014, 136, 15, 5769–5779][5]

Analysis: The data is unequivocal. For the palladium-catalyzed amination of a range of unactivated and sterically hindered aryl chlorides, NIXANTPHOS is dramatically superior to both its parent, Xantphos, and several widely used Buchwald ligands.[6][12] It consistently delivers near-quantitative yields where other ligands show little to no reactivity.[13][14][15] The ability of NIXANTPHOS to facilitate these reactions at room temperature (Entry 7) is particularly noteworthy, offering milder conditions that preserve sensitive functional groups.[4][5]

General Applicability and Substrate Scope

While N-Xantphos excels in specific challenging cases, the Buchwald ligand family offers exceptional breadth and reliability across a vast range of C-N coupling reactions.[6]

  • Buchwald Ligands (XPhos, RuPhos, etc.) : These are often the "go-to" ligands for general screening. They are effective for aryl bromides, iodides, and triflates, and they couple a wide variety of primary and secondary amines, including sterically hindered ones.[11] Their reliability and extensive documentation make them a robust choice for projects where a high probability of success is desired from the outset.

  • Xantphos : The parent Xantphos ligand remains a valuable tool. It is particularly effective in reactions where catalyst stability is a concern, and its bidentate nature can sometimes offer unique selectivity compared to monodentate ligands.[16] It is widely used for coupling aryl bromides and iodides.[10]

Practical Guidance and Ligand Selection

The choice between these ligand families is not about universal superiority but about strategic selection for the task at hand.

  • For unactivated or sterically hindered aryl chlorides, especially at mild/room temperature: N-Xantphos (NIXANTPHOS) is the clear front-runner and should be your primary choice.[6][13]

  • For broad screening with common aryl bromides, iodides, or triflates: Start with a well-established Buchwald ligand like XPhos or SPhos. Their extensive track record provides a high likelihood of success.

  • When coupling highly coordinating substrates: The robust, chelating nature of Xantphos can sometimes prevent catalyst inhibition and may be advantageous.[16]

  • For high-throughput screening campaigns: Including a representative Buchwald ligand (e.g., XPhos), Xantphos, and N-Xantphos in your screen will provide a comprehensive survey of the major ligand classes and maximize your chances of identifying optimal conditions quickly.

Validated Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility. Success hinges on maintaining an inert atmosphere and using anhydrous solvents.

Protocol 1: General C-N Coupling of an Aryl Chloride using a Buchwald Ligand (XPhos)

G cluster_workflow Buchwald Ligand Workflow A 1. Setup - Oven-dried flask - Inert atmosphere (N₂/Ar) B 2. Charge Reagents - Pd Precursor (e.g., Pd₂(dba)₃) - XPhos Ligand - Base (e.g., NaOtBu) - Aryl Chloride & Amine A->B C 3. Add Solvent - Anhydrous Toluene B->C D 4. Reaction - Heat (e.g., 100 °C) - Stir vigorously - Monitor by TLC/GC C->D E 5. Workup & Purification - Quench with water - Extract with organic solvent - Purify by chromatography D->E

Caption: Standard workflow for Buchwald-Hartwig amination.

Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial, add a magnetic stir bar. Seal the vessel and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (NaOtBu, 2.0 equiv.).

  • Solvent and Reactant Addition: Add anhydrous toluene (to make a ~2 M solution based on the limiting reagent). Stir for 5 minutes. Add the aryl chloride (1.0 equiv.) followed by the amine (1.5 equiv.).[17]

  • Reaction: Seal the vessel tightly and heat the mixture in a pre-heated oil bath to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of small aliquots. A typical reaction time is 2-24 hours.[18]

  • Workup: After completion, cool the reaction to room temperature. Carefully quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Protocol 2: High-Performance C-N Coupling of an Unactivated Aryl Chloride using NIXANTPHOS

Methodology:

  • Inert Atmosphere Setup: Follow step 1 from Protocol 1.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), NIXANTPHOS (2.4 mol%), and potassium bis(trimethylsilyl)amide (KHMDS, 1.4 equiv.).

  • Solvent and Reactant Addition: Add anhydrous THF. Add the unactivated aryl chloride (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Seal the vessel and stir vigorously at the desired temperature (can be effective at room temperature, 24 °C, or require mild heating to 80-100 °C depending on the specific substrates).[4][13]

  • Monitoring, Workup, and Purification: Follow steps 5, 6, and 7 from Protocol 1.

Conclusion

Both the Xantphos and Buchwald ligand families are exceptional and indispensable tools for modern C-N bond formation. The choice between them is a strategic decision based on the specific synthetic challenge. For broad applicability and a high probability of success across a range of "well-behaved" substrates, the bulky, monodentate Buchwald ligands offer a robust and reliable solution. However, for the increasingly important challenge of coupling unactivated and sterically hindered aryl chlorides, particularly under mild conditions, the unique deprotonatable N-H moiety of N-Xantphos (NIXANTPHOS) confers a distinct and often superior performance advantage. By understanding the structural rationale and mechanistic nuances behind each ligand class, researchers can move beyond trial-and-error and intelligently design more efficient and successful catalytic systems.

References

A Comparative Analysis of 9,9-Dimethylxanthene and Carbazole Host Materials for High-Performance OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is of paramount importance. The host matrix plays a critical role in facilitating charge transport, confining excitons on the guest emitter molecules, and maintaining morphological stability of the device. Among the plethora of host materials developed, carbazole-based compounds have established themselves as a cornerstone of OLED technology due to their excellent hole-transporting properties and high triplet energies.[1][2] However, the quest for novel host materials with superior performance has led to the exploration of alternative molecular scaffolds, with 9,9-dimethylxanthene derivatives, particularly in the form of spiro[fluorene-9,9'-xanthene] (SFX), emerging as a promising contender.[3][4]

This guide provides an in-depth comparative study of this compound and carbazole-based host materials, offering a technical analysis for researchers and scientists in the field of organic electronics. We will delve into their synthesis, photophysical and charge transport properties, thermal stability, and ultimate device performance, supported by experimental data from peer-reviewed literature.

Molecular Architecture: A Tale of Two Cores

The fundamental differences in the performance of these two classes of host materials stem from their distinct molecular structures.

Carbazole: This nitrogen-containing heterocyclic aromatic compound offers a rigid and planar structure, which is conducive to good charge transport.[1] The nitrogen atom provides a site for functionalization, allowing for the tuning of its electronic properties. The high triplet energy of the carbazole moiety makes it an excellent host for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[2]

This compound: The xanthene core, a dibenzo-γ-pyran, possesses a more three-dimensional and rigid structure compared to carbazole. The oxygen bridge in the xanthene unit influences its electronic properties. The incorporation of the 9,9-dimethyl group enhances solubility and morphological stability.[5] When integrated into a spiro-configured structure with fluorene (SFX), it creates a highly rigid and thermally stable molecule with a high triplet energy, preventing exciton quenching.[3][4]

G Molecular Structures of Host Cores cluster_0 Carbazole Core cluster_1 This compound Core carbazole Carbazole (Good Hole Transport) xanthene This compound (Rigid 3D Structure)

Caption: Fundamental molecular cores of the two host material classes.

A Comparative Look at Key Performance Metrics

To provide a clear and objective comparison, the following tables summarize the key properties and performance metrics of representative carbazole and this compound-based host materials, compiled from various studies.

Thermal and Photophysical Properties

A high glass transition temperature (Tg) is crucial for the morphological stability of the OLED device during operation, while a high triplet energy (ET) is essential for efficiently confining excitons on the guest emitter, especially for blue phosphorescent and TADF emitters.

Host Material Core Structure Glass Transition Temp. (Tg) (°C) Triplet Energy (ET) (eV) HOMO (eV) LUMO (eV)
CBPCarbazole103[1]2.56[1]-5.7 to -6.1-2.1 to -2.4
mCPCarbazole62[1]2.90[1]-5.9-2.4
TCTACarbazole1512.84-5.7-2.4
SFX-PFThis compound (SFX)172[4]>2.8 (inferred)-5.8-2.1
SFX-2BIThis compound (SFX)>200 (inferred)~2.75-5.9-2.5
SFX-based HTMsThis compound (SFX)138-154[6][7]N/A-4.9 to -5.24[7][8]N/A

Note: HOMO/LUMO values can vary depending on the measurement technique and specific derivative.

From the data, it is evident that SFX-based hosts can exhibit significantly higher glass transition temperatures compared to some common carbazole hosts like mCP, suggesting potentially better morphological stability. Both classes of materials can possess high triplet energies suitable for hosting a wide range of emitters.

Charge Transport Properties

Balanced charge transport within the emissive layer is critical for achieving high efficiency and long operational lifetime in OLEDs. Carbazole-based materials are renowned for their excellent hole-transporting capabilities.[1] SFX-based materials have also been developed as efficient hole-transporting materials, and bipolar SFX hosts have been synthesized by incorporating electron-withdrawing moieties.[8][9][10]

Material Class Typical Hole Mobility (μh) (cm²/Vs) Typical Electron Mobility (μe) (cm²/Vs) Charge Transport Nature
Carbazole-based10⁻³ - 10⁻⁵[11]Generally lower than μh, can be improved with functionalizationPrimarily hole-transporting, can be made bipolar[12]
SFX-based10⁻⁴ - 10⁻⁵[8]Can be enhanced with electron-withdrawing groupsCan be tuned from hole-transporting to bipolar[3]
OLED Device Performance

The ultimate test of a host material lies in the performance of the OLED device. The external quantum efficiency (EQE) is a key metric that reflects the overall efficiency of the device.

Host Material Emitter (Dopant) Color Max. EQE (%) Turn-on Voltage (V)
Carbazole-based (various)Phosphorescent/TADFGreen/Blue/Red9.2 - 31.8[2]2.9 - 3.0[2]
p-CbzBiz (Carbazole)Ir(ppy)₂(acac)Green21.8[12]~3.0
o-CbzBiz (Carbazole)4CzIPN (TADF)Green16.7[12]~3.5
SFX-PFIr(ppy)₃Green13.2[4]3.0[4]
SFX-PFFIrpicBlue14.7[3]2.8[3]

The data indicates that both carbazole and SFX-based hosts can be utilized to fabricate highly efficient OLEDs. While some carbazole-based hosts have demonstrated exceptionally high EQEs in optimized devices, SFX-based hosts show competitive performance, particularly with low turn-on voltages.

Causality Behind Experimental Choices and Design Principles

The choice between a carbazole or a this compound-based host often depends on the specific requirements of the OLED device, including the desired color, the type of emitter (phosphorescent or TADF), and the targeted operational stability.

  • For Deep Blue Emission: A very high triplet energy (>2.9 eV) is required to host deep blue phosphorescent or TADF emitters. Both mCP (a carbazole derivative) and certain SFX derivatives can meet this requirement.[1][3] The higher thermal stability of SFX-based hosts could be advantageous for long-term operational stability in high-energy blue devices.

  • For Bipolar Transport: While carbazole is inherently a better hole transporter, bipolar carbazole hosts are synthesized by incorporating electron-withdrawing moieties like pyridine or benzimidazole.[12] Similarly, the functionality of SFX can be tuned by adding electron-donating or electron-withdrawing groups to achieve balanced charge transport.[3]

  • For Morphological Stability: The rigid, three-dimensional structure of SFX provides a significant advantage in preventing crystallization and ensuring a stable amorphous film, which is crucial for device longevity.[6] This is a key reason for the exploration of spiro-configured molecules in OLEDs.

G Host Material Selection Logic start OLED Device Requirement deep_blue Deep Blue Emission (High ET needed) start->deep_blue bipolar Balanced Charge Transport (High Efficiency & Lifetime) start->bipolar stability High Morphological Stability (Longevity) start->stability carbazole Carbazole-based Host (e.g., mCP) deep_blue->carbazole High ET of mCP sfx SFX-based Host deep_blue->sfx High ET & Rigidity bipolar->carbazole Functionalization with electron-withdrawing groups bipolar->sfx Functionalization stability->sfx Rigid 3D structure

Caption: Decision logic for selecting a host material based on device requirements.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are representative, step-by-step methodologies for the synthesis of a key intermediate for each class of host material.

Synthesis of 9-(3-bromophenyl)-9H-carbazole (A Carbazole Intermediate)

This protocol describes a common method for synthesizing a carbazole derivative that can be further functionalized.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 9H-carbazole (1.0 eq.), 1-bromo-3-iodobenzene (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Execution: Heat the reaction mixture to 150 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired product.

Synthesis of Spiro[fluorene-9,9'-xanthene] (SFX Core)

This protocol outlines the one-pot synthesis of the SFX core, a key building block for this compound-based hosts.[13]

  • Reaction Setup: To a solution of 2-phenylphenol (1.0 eq.) in methanesulfonic acid (MeSO₃H) at 0 °C, add an excess of acetone (e.g., 10 eq.).

  • Reaction Execution: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into a large volume of ice water. A precipitate will form.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the pure spiro[fluorene-9,9'-xanthene].

G Synthetic Workflow Overview cluster_0 Carbazole Host Synthesis cluster_1 SFX Host Synthesis carb_start Carbazole + Aryl Halide ullmann Ullmann or Buchwald-Hartwig Coupling carb_start->ullmann carb_product Functionalized Carbazole Host ullmann->carb_product sfx_start 2-Phenylphenol + Acetone one_pot One-pot Cyclization (MeSO3H) sfx_start->one_pot sfx_core SFX Core one_pot->sfx_core functionalization Further Functionalization sfx_core->functionalization sfx_product Functionalized SFX Host functionalization->sfx_product

Caption: General synthetic workflows for carbazole and SFX-based hosts.

Conclusion and Future Outlook

Both carbazole and this compound-based host materials have demonstrated their potential for fabricating high-performance OLEDs. Carbazole derivatives remain a workhorse in the field, with a vast chemical library and a proven track record of achieving high efficiencies.[2] Their excellent hole-transporting properties make them particularly suitable for certain device architectures.

On the other hand, this compound-based hosts, especially those incorporating the spiro[fluorene-9,9'-xanthene] (SFX) core, present a compelling alternative with the key advantages of exceptional thermal and morphological stability.[3][4] The rigid and three-dimensional nature of the SFX scaffold is a significant asset for enhancing device lifetime, a critical factor for the commercial viability of OLED technology.

Future research will likely focus on the development of novel derivatives of both classes of materials with further optimized properties. For carbazole-based hosts, the focus will be on improving bipolar charge transport and morphological stability. For this compound-based hosts, expanding the library of derivatives and achieving even higher efficiencies will be key research directions. The synergistic combination of the favorable attributes of both cores in hybrid structures could also pave the way for next-generation host materials with unparalleled performance.

References

A Comparative Guide to the Selectivity of Xantphos and its Derivatives in Hydroformylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydroformylation, or "oxo synthesis," stands as a cornerstone of industrial organic chemistry, facilitating the conversion of alkenes into valuable aldehydes through the addition of carbon monoxide and hydrogen.[1] This atom-economical reaction is pivotal in the bulk production of plasticizers, detergents, and fine chemicals. The central challenge in hydroformylation lies in controlling selectivity—specifically, regioselectivity (the preference for linear vs. branched aldehydes) and, for prochiral olefins, enantioselectivity.

The catalyst's ligand system is the primary determinant of this selectivity. Among the pantheon of phosphine ligands developed for this purpose, the Xantphos family has emerged as exceptionally effective, particularly in rhodium-catalyzed systems.[2] These diphosphine ligands are built upon a rigid xanthene backbone, which imparts a well-defined and wide "natural bite angle" (P-M-P angle). This structural feature is paramount in steering the reaction towards high selectivity, especially for the desired linear aldehyde products.[1][3]

This guide provides an in-depth comparison of Xantphos and its derivatives, examining how subtle modifications to the ligand structure influence selectivity in hydroformylation. We will delve into the mechanistic underpinnings of this control, present comparative experimental data, and provide actionable protocols for researchers in the field.

The Xantphos Ligand: A Structural Marvel

The efficacy of the Xantphos ligand family stems from its unique topology. The defining feature is the rigid dibenzofuran-like xanthene backbone, which locks the two diphenylphosphino groups into a specific spatial arrangement. This rigidity pre-organizes the ligand for coordination and is directly responsible for its characteristic wide bite angle.

The "natural bite angle" is a computed value that describes the preferred P-M-P angle for a given diphosphine ligand, independent of other ligands on the metal.[1] For Xantphos, this angle is approximately 108-112°, significantly larger than that of more flexible ligands like dppe (~85°). This wide angle favors a bis-equatorial coordination mode of the phosphine groups in the key trigonal bipyramidal rhodium hydride intermediate, which is crucial for achieving high regioselectivity.[3][4]

Figure 1: Structure of Xantphos and the bite angle (βn) concept. cluster_ligand Xantphos Structure cluster_angle Bite Angle Concept ligand M Metal P2 P M->P2 P1 P P1->M sub βn

Caption: Structure of Xantphos and the bite angle (βn) concept.

The Hydroformylation Catalytic Cycle

To understand how ligands influence selectivity, one must first grasp the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation. The cycle, initiated from a rhodium hydride species, involves several key steps where the ligand exerts its influence.

Hydroformylation_Cycle A [Rh(H)(CO)₂(L₂)] Active Catalyst B Alkene Coordination A->B + Alkene - CO C Migratory Insertion (Regiodetermining Step) B->C D_lin Linear Rh-Alkyl C->D_lin Anti-Markovnikov D_br Branched Rh-Alkyl C->D_br Markovnikov E CO Coordination D_lin->E + CO D_br->E + CO F_lin Linear Rh-Acyl E->F_lin CO Insertion F_br Branched Rh-Acyl E->F_br CO Insertion G Oxidative Addition of H₂ F_lin->G F_br->G H_lin Reductive Elimination G->H_lin H_br Reductive Elimination G->H_br I_lin Linear Aldehyde H_lin->I_lin I_br Branched Aldehyde H_br->I_br I_lin->A Catalyst Regeneration I_br->A Catalyst Regeneration

Caption: Generalized catalytic cycle for Rh-diphosphine catalyzed hydroformylation.

The crucial selectivity-determining step is the migratory insertion of the alkene into the rhodium-hydride bond.[4][5] The steric environment created by the diphosphine ligand dictates whether the hydride adds to the C1 (anti-Markovnikov) or C2 (Markovnikov) position of a terminal alkene, leading to the linear or branched alkyl-rhodium intermediate, respectively. The wide bite angle of Xantphos creates significant steric hindrance around the metal center, which disfavors the bulkier branched intermediate, thus promoting the formation of the linear product.[6]

Comparative Analysis of Regioselectivity

The primary advantage of Xantphos-type ligands is their ability to deliver exceptionally high regioselectivity for linear aldehydes (n-aldehydes) from terminal alkenes. This selectivity is maintained even at higher temperatures, which allows for increased reaction rates without sacrificing product quality.[7]

Performance of Xantphos vs. Other Ligands

The hydroformylation of 1-octene is a standard benchmark for evaluating catalyst performance. As the data below illustrates, the Rh/Xantphos system far surpasses catalysts based on monodentate ligands (like PPh₃) or flexible bidentate ligands in producing the linear nonanal.

LigandSubstrateTemp (°C)Pressure (bar, CO/H₂)n:i RatioIsomerization (%)Reference
PPh₃1-Octene8020~3:1High[8]
DPEphos1-Octene805018:110.3[3]
Xantphos 1-Octene 80 20 >98:2 <1 [7]
Xantphos 1-Octene 40 - 98.3:1.7 0 [7]
The Impact of Xantphos Derivatives

Modifying the Xantphos backbone or the substituents on the phosphorus atoms allows for fine-tuning of the ligand's steric and electronic properties, which in turn affects catalytic performance.

  • Sulfonated Xantphos (SulfoXantphos): Introducing sulfonate groups to the phenyl rings of the phosphine moieties renders the ligand water-soluble. This is highly advantageous for biphasic catalysis, where the expensive rhodium catalyst can be retained in an aqueous phase and easily separated from the organic product phase.[9][10] Impressively, this modification often enhances regioselectivity. In the hydroformylation of C8-C12 olefins in an ionic liquid medium, SulfoXantphos achieved selectivities of up to 99% for the linear aldehyde.[10]

  • Backbone-Modified Derivatives: A range of derivatives has been developed by altering the xanthene backbone to systematically vary the natural bite angle. Studies have shown a clear trend: increasing the bite angle generally leads to higher activity and increased selectivity for the linear aldehyde in the hydroformylation of 1-octene.[4] However, there is an optimal angle, as ligands with excessively large bite angles (>125°) can lead to a drop in regioselectivity.[6]

  • Phenoxaphosphino-Modified Xantphos: Replacing the diphenylphosphino groups with dibenzo[b,d]furan-phosphino groups (phenoxaphosphino) has also been explored. These ligands, when used in the hydroformylation of 1-octene, delivered excellent regioselectivities (>99% linear) and high activities.[11]

Asymmetric Hydroformylation: The Chiral Frontier

The synthesis of single-enantiomer chiral aldehydes is a significant challenge in organic synthesis. Asymmetric hydroformylation (AHF) offers a direct route to these valuable building blocks. This has spurred the development of chiral Xantphos derivatives.

Chirality can be introduced into the ligand framework in several ways, most commonly by using P-chirogenic phosphine donors, where the phosphorus atom itself is a stereocenter.

A series of P-chirogenic Xantphos ligands have been synthesized and applied in the rhodium-catalyzed asymmetric hydrogenation of enones with excellent results (up to 96% ee).[12] While data for their application in AHF is less common in the initial search, the principles of stereocontrol are transferable. The chiral pockets created by the ligand dictate the facial selectivity of alkene coordination and subsequent insertion, leading to the preferential formation of one enantiomer. The development of ligands like (R,S)-Yanphos, a hybrid phosphorus ligand, has proven effective in AHF, and DFT studies suggest the alkene insertion step is the chirality-determining step.[13] The continued development of such ligands is a vibrant area of research.[14][15]

Experimental Protocols

The following protocol provides a representative procedure for the hydroformylation of 1-octene using a Rh/N-Xantphos catalyst system in a batch reactor.

Safety Note: Hydroformylation reactions involve flammable (H₂) and toxic (CO) gases under high pressure. These experiments must be conducted by trained personnel in a properly functioning high-pressure reactor within a well-ventilated fume hood.[16]

Catalyst Pre-formation (In Situ)
  • Preparation: In a glovebox, add Rh(acac)(CO)₂ (1 equivalent) and N-Xantphos (2-4 equivalents) to a Schlenk flask containing a magnetic stir bar.

  • Solvent Addition: Add the desired volume of degassed solvent (e.g., toluene, 20 mL).

  • Stirring: Seal the flask and stir the mixture at room temperature for 1 hour to allow for the formation of the active catalyst complex. The solution should turn yellow.

Hydroformylation Reaction

Caption: A typical workflow for a batch hydroformylation experiment.

  • Reactor Setup: Ensure the high-pressure batch reactor is clean, dry, and equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), transfer the pre-formed catalyst solution to the reactor. Add the alkene substrate (e.g., 1-octene, ~400 equivalents relative to Rh).

  • Sealing and Purging: Seal the reactor securely. Purge the reactor 3-4 times with syngas (1:1 CO/H₂) to remove all air.

  • Pressurization: Pressurize the reactor to the desired pressure (e.g., 20 bar) with syngas.

  • Reaction: Heat the reactor to the target temperature (e.g., 80°C) and begin stirring (e.g., 800 rpm). Maintain a constant pressure by supplying syngas from a reservoir as it is consumed.

  • Monitoring: Monitor the reaction progress by observing the pressure drop in the syngas reservoir.

  • Work-up: Once the reaction is complete (or after a set time), stop the heating and stirring. Cool the reactor to room temperature in an ice bath. Carefully and slowly vent the excess pressure in a fume hood.

  • Analysis: Open the reactor and collect the liquid product mixture. Analyze the products by Gas Chromatography (GC) and/or NMR spectroscopy to determine substrate conversion and the regioselectivity (n:i ratio).[17]

Conclusion

The Xantphos ligand family represents a landmark in the design of catalysts for selective hydroformylation. The rigid backbone and resulting wide bite angle are the key structural determinants for achieving exceptionally high regioselectivity towards linear aldehydes, a critical goal for many industrial applications.[3] The versatility of the Xantphos scaffold allows for the synthesis of a wide array of derivatives—such as water-soluble versions for biphasic catalysis and chiral analogues for asymmetric synthesis—that push the boundaries of catalytic efficiency and selectivity.[12][18] The insights gained from studying these systems, particularly the clear correlation between bite angle and regioselectivity, continue to inform the rational design of new and improved ligands for this indispensable chemical transformation.[4][7]

References

A Senior Application Scientist's Guide to the Computational Analysis of Catalytic Cycles with Xantphos-Type Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of synthetic chemistry and drug development, the optimization of catalytic processes is a perpetual challenge. Palladium-catalyzed cross-coupling reactions, fundamental to modern synthesis, are profoundly influenced by the choice of ligand. Among the pantheon of phosphine ligands, the Xantphos family stands out for its unique structural features and remarkable catalytic efficacy. This guide provides an in-depth computational comparison of Xantphos-type ligands, elucidating how subtle structural modifications dramatically alter catalytic performance. We will explore the causality behind these differences through the lens of Density Functional Theory (DFT), offering a framework for rational ligand design and catalyst optimization.

The Central Role of Ligands in the Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, proceed through a well-defined catalytic cycle. The ligand's role is not merely as a spectator; it actively modulates the electronic and steric properties of the palladium center, thereby influencing the kinetics of each elementary step. A typical cycle consists of three key stages:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step, especially with less reactive substrates like aryl chlorides.[1]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated, regenerating the active Pd(0) catalyst.

Computational analysis allows us to dissect this cycle, calculating the energy barriers (activation energies) for each transition state and the stability of each intermediate. By comparing these energy profiles for different ligands, we can predict their relative performance and uncover the electronic and steric origins of their catalytic activity.

Catalytic_Cycle pd0 Pd(0)L oa_ts [Ar-Pd(II)(L)-X] pd0->oa_ts Oxidative Addition (+ Ar-X) pd_amide Ar-Pd(II)(L)-NR'R'' oa_ts->pd_amide Amine Coordination & Deprotonation (+ HNR'R'', - Base-H+X-) re_ts [Product Complex] pd_amide->re_ts Reductive Elimination re_ts->pd0 (+ Ar-NR'R'')

Caption: A generalized catalytic cycle for Buchwald-Hartwig amination.

The Xantphos Family: A Tale of Two Ligands

The Xantphos ligand framework is characterized by a rigid xanthene backbone that enforces a wide P-Pd-P "bite angle". This structural feature is crucial for promoting reductive elimination. However, the true innovation lies in the modification of this backbone, leading to analogues like N-Xantphos (also known as NiXantphos).

LigandCore StructureKey Feature
Xantphos XantheneCMe₂ bridge
N-Xantphos (NiXantphos) PhenoxazineDeprotonatable N-H bridge[2][3]
N-Bn-NiXantphos N-BenzylphenoxazineNon-deprotonatable N-Bn bridge[1]

The seemingly minor substitution of the CMe₂ group in Xantphos with an N-H group in NiXantphos has profound catalytic implications. The N-H proton is acidic enough to be removed by the base present in the reaction mixture.[3] This deprotonation creates a highly electron-donating anionic ligand, which in turn makes the palladium center more electron-rich.[1][3]

This enhanced electron density at the palladium center is hypothesized to dramatically accelerate the rate-limiting oxidative addition step, especially with challenging aryl chlorides.[1][2][4]

Computational Deep Dive: Quantifying the Ligand Effect

To validate this hypothesis, we turn to computational modeling. Density Functional Theory (DFT) is the most common and effective method for analyzing catalytic cycles, offering a robust balance between accuracy and computational cost.[5][6]

Computational Protocol: A Self-Validating Workflow

A rigorous computational study follows a structured workflow to ensure the reliability of the results.

Computational_Workflow cluster_setup 1. Model Construction cluster_calc 2. Electronic Structure Calculations (DFT) cluster_analysis 3. Analysis & Interpretation model Build Reactants, Ligands, and Catalyst Precursors geom_opt Geometry Optimization of Intermediates model->geom_opt ts_search Transition State (TS) Search (e.g., QST2/3, Berny) geom_opt->ts_search freq_calc Frequency Calculation (Confirm minima & TS) ts_search->freq_calc pathway Construct Reaction Energy Profile freq_calc->pathway kinetics Identify Rate-Determining Step (Highest Energy Barrier) pathway->kinetics compare Compare Profiles of Different Ligands kinetics->compare

Caption: A standard workflow for computational analysis of a catalytic cycle.

Step-by-Step Methodology:

  • Model Construction: Build accurate 3D models of all species (reactants, ligands, intermediates, and transition states) involved in the catalytic cycle.

  • Geometry Optimization: Using a selected DFT functional and basis set (e.g., B3LYP with a 6-31G(d) basis set for main group elements and a LANL2DZ effective core potential for palladium), find the lowest energy structure for all intermediates.

  • Transition State (TS) Search: Locate the transition state structure for each elementary step. This is the highest energy point along the reaction coordinate.

  • Frequency Calculation: Perform a frequency calculation to verify the nature of the stationary points. Intermediates should have all positive frequencies, while a transition state must have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Profile Construction: Calculate the relative free energies of all intermediates and transition states to construct a complete reaction energy profile. The difference in energy between a reactant and its corresponding transition state is the activation barrier.

Comparative Results: Xantphos vs. N-Xantphos (NiXantphos)

Computational studies consistently reveal a lower activation barrier for the oxidative addition step when using the deprotonated NiXantphos ligand compared to the neutral Xantphos. This computational finding directly corroborates experimental evidence.

For instance, in the challenging deprotonative cross-coupling of diphenylmethane with 1-tert-butyl-4-chlorobenzene, the experimental results are striking:

LigandCatalyst SystemProduct Yield (%)Computational Rationale
N-Xantphos (NiXantphos) Pd(OAc)₂ / Ligand91%[1][2]Lower calculated activation barrier for oxidative addition due to the electron-donating nature of the deprotonated ligand.
N-Bn-NiXantphos Pd(OAc)₂ / Ligand<2%[1][2]Blocking deprotonation leads to a higher activation barrier, similar to Xantphos.
Xantphos Pd(OAc)₂ / Ligand0%[1][2]Higher calculated activation barrier for oxidative addition with the neutral, less electron-rich ligand.

The negligible yield with N-Bn-NiXantphos, which cannot be deprotonated, serves as a crucial control experiment. It confirms that the N-H moiety itself, and its ability to be deprotonated, is the key to the enhanced reactivity, not just the presence of a nitrogen atom in the backbone.[1] This synergy between computational prediction and experimental validation provides a powerful, self-validating system for understanding catalyst behavior.

Conclusion: From In Silico Analysis to Smarter Catalyst Design

The computational analysis of catalytic cycles provides invaluable, atomistic insights that are often difficult to obtain through experimental means alone. The case of Xantphos-type ligands demonstrates a clear and actionable principle: the introduction of a deprotonatable N-H group in the ligand backbone creates a more electron-rich catalytic center, which significantly lowers the activation barrier for the rate-limiting oxidative addition of aryl chlorides.[1]

This guide illustrates that by combining DFT calculations with targeted experiments, researchers can move beyond trial-and-error catalyst development. This computational approach allows for the rational design of next-generation ligands, accelerating the discovery of more efficient and selective catalysts for the synthesis of complex molecules essential to the pharmaceutical and materials science industries.

References

Bridging Theory and Reality: A Comparative Guide to the Experimental Validation of DFT Studies on Xantphos-Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis and materials science, Density Functional Theory (DFT) has emerged as an indispensable tool for predicting the geometric and electronic properties of transition metal complexes. For ligands like Xantphos, known for their wide bite angles and flexibility, DFT offers invaluable insights into catalyst behavior, reaction mechanisms, and spectroscopic signatures. However, the predictive power of computational models is only as robust as its experimental validation. This guide provides an in-depth comparison of key experimental techniques used to validate DFT studies on Xantphos-metal complexes, offering a critical perspective for researchers aiming to bridge the gap between theoretical predictions and tangible results.

The Synergy of Computation and Experiment

The core principle behind validating DFT studies is to establish a strong correlation between calculated parameters and experimentally observable phenomena. The choice of experimental technique is therefore not arbitrary; it is a targeted approach to probe specific aspects of the complex's structure and behavior that have been modeled computationally. For Xantphos-metal complexes, the primary validation methods revolve around elucidating molecular geometry, electronic structure, and dynamic behavior in solution.

dot graph TD { subgraph "Computational Modeling" A[DFT Calculation] A --> B{Predicted Properties}; end subgraph "Experimental Validation" C[X-ray Crystallography] D[NMR Spectroscopy] E[UV-Vis Spectroscopy] F[Reaction Kinetics] end B --> C; B --> D; B --> E; B --> F; C --> G((Compare Geometric Parameters)); D --> H((Compare Spectroscopic Data)); E --> I((Compare Electronic Transitions)); F --> J((Compare Energy Barriers)); G --> K{Validated Model}; H --> K; I --> K; J --> K; } caption: "Workflow for DFT Validation"

I. X-ray Crystallography: The Gold Standard for Geometric Validation

Single-crystal X-ray diffraction provides the most definitive experimental data for validating the geometric parameters of a Xantphos-metal complex predicted by DFT. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles in the solid state, offering a direct comparison with the computationally optimized geometry.

Causality Behind Experimental Choice: The primary reason for employing X-ray crystallography is its ability to provide a static, three-dimensional snapshot of the molecule. This is crucial for validating the ground-state geometry calculated by DFT, which is often performed in the gas phase or with implicit solvent models. Discrepancies between the crystal structure and the DFT optimized geometry can highlight the influence of crystal packing forces or the limitations of the chosen computational model.

Comparative Data: DFT vs. X-ray Crystallography

The following table presents a comparison of selected geometric parameters for a Xantphos-palladium(I)-bromide complex, showcasing the typical level of agreement between DFT calculations and experimental X-ray data.[1]

ParameterDFT Calculated (Å or °)Experimental X-ray (Å or °)
Pd-P1 Bond Length2.362.34
Pd-P2 Bond Length2.362.35
Pd-Br Bond Length2.542.52
P1-Pd-P2 Bond Angle109.5108.7
P1-Pd-Br Bond Angle125.2125.8
P2-Pd-Br Bond Angle125.2125.4

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the Xantphos-metal complex suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and cool it under a stream of liquid nitrogen to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment and Dynamics

NMR spectroscopy is a powerful tool for validating the electronic structure and dynamic behavior of Xantphos-metal complexes in solution. ³¹P NMR is particularly informative for these systems, as the chemical shift of the phosphorus nuclei is highly sensitive to the coordination environment and the nature of the metal-ligand bond. ¹H and ¹³C NMR provide complementary information about the organic backbone of the Xantphos ligand.

Causality Behind Experimental Choice: DFT calculations can predict NMR chemical shifts with a reasonable degree of accuracy. Comparing these calculated shifts with experimental data provides a stringent test of the computational model's ability to describe the electronic environment around the nuclei. Furthermore, variable-temperature NMR experiments can be used to study dynamic processes, such as ligand exchange or conformational changes, which can be correlated with energy barriers calculated by DFT.

Comparative Data: DFT vs. ³¹P NMR Spectroscopy

Below is a comparison of calculated and experimental ³¹P NMR chemical shifts for a series of palladium complexes with phosphine ligands, illustrating the predictive power of DFT.[2][3]

ComplexDFT Calculated δ (ppm)Experimental δ (ppm)
(Xantphos)PdCl₂25.123.8
(dppf)PdCl₂18.216.5
(dppe)PdCl₂60.558.9

Experimental Protocol: ³¹P{¹H} NMR Spectroscopy

  • Sample Preparation: In a nitrogen-filled glovebox, dissolve 5-10 mg of the Xantphos-metal complex in an appropriate deuterated solvent (e.g., CD₂Cl₂, C₆D₆, THF-d₈) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and match the probe for the ³¹P frequency.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an external standard (typically 85% H₃PO₄).

dot graph LR { subgraph "DFT Calculation" A[Geometry Optimization] --> B[NMR Shielding Calculation]; end subgraph "NMR Experiment" C[Sample Preparation] --> D[Data Acquisition]; end B --> E{Calculated Chemical Shifts}; D --> F{Experimental Chemical Shifts}; E --> G((Comparison)); F --> G; } caption: "DFT and NMR Correlation"

III. UV-Vis Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For Xantphos-metal complexes, these transitions often involve metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions on the metal center. Time-dependent DFT (TD-DFT) can be used to calculate the energies and intensities of these electronic transitions, which can then be compared to the experimental absorption spectrum.

Causality Behind Experimental Choice: The agreement between the calculated and experimental UV-Vis spectra validates the accuracy of the computed molecular orbital energies and compositions. This is particularly important for understanding the photophysical properties of the complex and for elucidating reaction mechanisms that involve excited states.

Comparative Data: TD-DFT vs. UV-Vis Spectroscopy

The following table compares the calculated and experimental absorption maxima for a Xantphos-copper(I) complex.[4][5]

Transition TypeTD-DFT Calculated λmax (nm)Experimental λmax (nm)
MLCT385390
π-π* (ligand)290295

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare a dilute solution of the Xantphos-metal complex in a UV-transparent solvent (e.g., CH₂Cl₂, CH₃CN, THF) of a known concentration.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the final absorption spectrum of the complex. Identify the wavelengths of maximum absorbance (λmax).

IV. Reaction Kinetics: Connecting Theory to Catalytic Performance

For catalytically active Xantphos-metal complexes, experimental kinetic studies provide a powerful means to validate DFT-calculated reaction mechanisms and energy barriers. By monitoring the rate of a catalytic reaction under various conditions (e.g., changing substrate concentrations, temperature), one can determine the experimental activation parameters (ΔH‡ and ΔS‡), which can be compared to the free energy barriers calculated by DFT for the proposed elementary steps.

Causality Behind Experimental Choice: A strong correlation between experimental and calculated kinetic data provides compelling evidence for the proposed reaction mechanism. This synergy allows for a deeper understanding of the factors that control the catalytic activity and selectivity, guiding the rational design of improved catalysts. For instance, DFT calculations can help identify the turnover-limiting step in a catalytic cycle, a prediction that can be tested experimentally through kinetic isotope effect studies.

Experimental Protocol: Reaction Progress Monitoring

  • Reaction Setup: In a controlled environment (e.g., glovebox or Schlenk line), assemble the catalytic reaction with the Xantphos-metal precatalyst, substrates, and any necessary reagents in a suitable solvent.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Quench the reaction in the aliquots to stop further conversion.

  • Analysis: Analyze the composition of each aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of reactants and products over time.

  • Data Fitting: Plot the concentration data versus time and fit the data to an appropriate rate law to determine the reaction order and rate constant.

Conclusion: A Self-Validating System for Deeper Insights

The experimental validation of DFT studies on Xantphos-metal complexes is not merely a confirmatory exercise but a synergistic process that leads to a more profound understanding of these complex systems. Each experimental technique provides a unique lens through which to view the molecule, and the convergence of data from multiple techniques with theoretical predictions builds a robust and trustworthy model. By carefully selecting experimental methods to probe specific computational predictions, researchers can create a self-validating system that enhances the reliability of their findings and accelerates the discovery of new and improved catalysts and materials.

References

A Comparative Guide to Ni-Xantphos and Pd-Xantphos Catalytic Systems: Performance, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, cross-coupling reactions catalyzed by transition metals are indispensable tools for the construction of complex molecular architectures. The performance of these catalytic systems is profoundly influenced by the choice of ligand, which modulates the steric and electronic properties of the metal center. The Xantphos family of bulky, bidentate phosphine ligands, characterized by a rigid backbone and a wide P-M-P bite angle, has become a cornerstone in this field.[1][2]

This guide provides an in-depth technical comparison of catalytic systems derived from Xantphos-type ligands, focusing on two distinct yet often conflated areas: the high-performance palladium catalyst systems utilizing the deprotonatable N-Xantphos ligand (frequently referred to as NiXantphos in the literature) versus the traditional Pd-Xantphos system, and the unique characteristics of Nickel-Xantphos catalysis. We will dissect the structural nuances, mechanistic rationales, and performance data that guide the rational selection of these powerful catalysts for researchers, scientists, and drug development professionals.

Part 1: The Palladium Arena: Pd/Xantphos vs. the High-Performance Pd/N-Xantphos

The primary driver for the development of Xantphos analogues has been the quest to activate increasingly challenging substrates under milder conditions. While the standard Pd/Xantphos system is a workhorse for many transformations, the activation of abundant and cost-effective, yet less reactive, aryl chlorides has remained a significant hurdle. The introduction of N-Xantphos provided a groundbreaking solution.

The key to understanding the performance difference lies in the ligand architecture. Standard Xantphos possesses a 9,9-dimethylxanthene backbone, which is electronically neutral and relatively inert. In contrast, N-Xantphos incorporates a phenoxazine backbone containing a secondary amine (N-H) group.[3][4] This N-H moiety is the critical feature; it is deprotonatable under the basic conditions typical of cross-coupling reactions.[4][5]

This deprotonation event transforms the ligand into a potent, anionic, electron-donating species. The resulting amide significantly enhances the electron density at the palladium center, creating a "super-activated" catalyst with far greater reactivity than the neutral Pd/Xantphos complex.[3][6]

Diagram: Structural Comparison of Xantphos and N-Xantphos Ligands

G cluster_0 Xantphos cluster_1 N-Xantphos (NiXantphos) Xantphos Xantphos (this compound backbone) X_group Inert C(CH₃)₂ Bridge Xantphos->X_group  Key Structural Feature NXantphos N-Xantphos (Phenoxazine backbone) NH_group Deprotonatable N-H Bridge NXantphos->NH_group  Key Functional Feature

Caption: Structural differences between Xantphos and N-Xantphos ligands.

The most dramatic performance gap between these two palladium systems is observed in the coupling of unactivated aryl chlorides. Standard Pd/Xantphos catalysts are often ineffective for these transformations, requiring high temperatures and yielding poor results.[6][7][8] The Pd/N-Xantphos system, however, excels.

The enhanced electron density on the palladium center in the deprotonated Pd/N-Xantphos complex drastically lowers the activation barrier for the oxidative addition of the C-Cl bond, which is the rate-limiting step.[9][10] This enables many reactions to proceed efficiently at room temperature, a feat rarely achieved with other bidentate phosphine ligands.[9][10][11]

LigandCatalyst SystemSubstratesConditionsProduct Yield (%)Reference
N-Xantphos Pd(OAc)₂ / Ligand / KN(SiMe₃)₂Diphenylmethane + 1-tert-butyl-4-chlorobenzeneTHF, 24 °C91% [5][9]
Xantphos Pd(OAc)₂ / Ligand / KN(SiMe₃)₂Diphenylmethane + 1-tert-butyl-4-chlorobenzeneTHF, 24 °C or 80 °C0% [5][9]
N-Bn-NiXantphos Pd(OAc)₂ / Ligand / KN(SiMe₃)₂Diphenylmethane + 1-tert-butyl-4-chlorobenzeneTHF, 24 °C<2% [5]
Table 1. Comparison of ligands in the deprotonative cross-coupling of an unactivated aryl chloride. The non-deprotonatable N-benzylated analogue (N-Bn-NiXantphos) also fails, underscoring the critical role of the N-H group.

Diagram: Catalytic Cycle for Pd/N-Xantphos in Buchwald-Hartwig Amination

G pd0 Pd(0)L (L = N-Xantphos) active_pd0 [Pd(0)L']⁻ (Deprotonated, highly electron-rich species) pd0->active_pd0 Deprotonation base Base (e.g., NaOtBu) base->pd0 pd2_complex Ar-Pd(II)-Cl(L')⁻ active_pd0->pd2_complex Oxidative Addition (Ar-Cl) oxidative_addition Oxidative Addition reductive_elimination Reductive Elimination pd2_complex->reductive_elimination Amine Coordination & Deprotonation reductive_elimination->pd0 Regeneration of Catalyst product Ar-NR₂ Product reductive_elimination->product amine Amine (R₂NH) amine->pd2_complex

Caption: Simplified catalytic cycle highlighting the crucial ligand deprotonation step.

Protocol 1: Buchwald-Hartwig Amination of an Unactivated Aryl Chloride using Pd/N-Xantphos

This protocol describes a general procedure for the amination of a challenging aryl chloride substrate, leveraging the high activity of the N-Xantphos ligand.

  • Catalyst Pre-formation: In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and N-Xantphos (0.024 mmol, 2.4 mol%) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL).

  • Reaction: Seal the vial and stir the mixture at a controlled temperature (e.g., 25-80 °C) for 12-24 hours. The optimal temperature should be determined empirically, but room temperature is often sufficient.[7]

  • Monitoring: The reaction progress can be monitored by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench by adding saturated aqueous NH₄Cl solution.

  • Purification: Separate the organic layer, dry over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide using Pd-Xantphos

This protocol demonstrates the utility of the standard Pd-Xantphos system for coupling more reactive aryl bromides.

  • Catalyst Pre-formation: In an inert atmosphere, add a palladium source such as Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.024 mmol, 2.4 mol%) to an oven-dried Schlenk flask.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath (e.g., 100 °C) with vigorous stirring for 2-12 hours.

  • Work-up & Purification: Follow a standard aqueous work-up and chromatographic purification as described in Protocol 1.

Part 2: The Nickel Alternative: Characteristics of Ni/Xantphos Catalysis

As a more earth-abundant and economical alternative to palladium, nickel has garnered significant interest for cross-coupling reactions.[12] The combination of nickel and the Xantphos ligand provides a powerful, albeit mechanistically distinct, catalytic system.

The primary motivation for using nickel is to mitigate the cost and improve the sustainability of cross-coupling processes.[12][13] However, generating the active Ni(0) species presents its own challenges. The most common precursor, Ni(COD)₂, is highly sensitive to air and moisture and must be handled in a glovebox.[14] An alternative involves the in situ reduction of more stable Ni(II) salts, which often requires elevated temperatures.

A significant development in this area is the use of (Xantphos)₂Ni as a viable, more stable pre-catalyst. Once considered unreactive, it has been shown that this complex can be activated by coordinating solvents or nitriles to enter the catalytic cycle.[14]

Ni/Xantphos systems are effective for a range of reactions, including Negishi couplings, cycloadditions, and C-S couplings.[14][15] However, when compared head-to-head with palladium for reactions like the Suzuki-Miyaura coupling, the development of nickel catalysis is considered less mature.[12][13] Ni/Xantphos systems may exhibit a narrower substrate scope (particularly with certain heteroaryl nucleophiles), require higher catalyst loadings, and demand higher reaction temperatures than their palladium counterparts.[13][16]

A crucial point of differentiation is the reaction mechanism. While palladium catalysis predominantly proceeds via two-electron pathways (oxidative addition/reductive elimination), nickel catalysts can readily access one-electron pathways involving radical intermediates.[17] This can lead to different reactivity patterns and, in some cases, competing reaction pathways not observed with palladium.

Diagram: Workflow for Nickel-Catalyzed Cross-Coupling

G start Start: Inert Atmosphere Setup (Glovebox or Schlenk Line) precursor Select Ni Precursor (e.g., Ni(COD)₂ or Ni(II) salt + reductant) start->precursor ligand Add Xantphos Ligand precursor->ligand generation In Situ Generation of Active Ni(0)L Species ligand->generation substrates Add Substrates (e.g., Aryl Halide, Organometallic Reagent) generation->substrates reaction Thermal Reaction (Often requires elevated temp.) substrates->reaction workup Work-up & Purification reaction->workup

Caption: General workflow for a typical Ni/Xantphos catalyzed reaction.

Conclusion: Selecting the Right Tool for the Job

The choice between Ni-Xantphos and Pd-Xantphos catalytic systems is not a matter of simple substitution but a strategic decision based on the specific synthetic challenge.

  • Pd/N-Xantphos is the undisputed champion for the activation of challenging substrates, particularly unactivated aryl chlorides . Its unique deprotonatable N-H moiety enables remarkable reactivity, often at room temperature, making it the premier choice for complex syntheses where mild conditions are paramount.

  • Pd/Xantphos remains a highly reliable and versatile catalyst for a broad array of cross-coupling reactions involving more reactive electrophiles like aryl bromides, iodides, and triflates . It is a foundational tool with a vast and well-documented scope.[18][19]

  • Ni/Xantphos offers a cost-effective and sustainable alternative to palladium. While its applications are robust, it may require more stringent reaction conditions and its substrate scope can be narrower. Its distinct mechanistic pathways can be both an opportunity for novel reactivity and a challenge to control.

For the modern chemist, a deep understanding of these nuances is critical. By appreciating the causality behind the performance of each system—from the electronic push of a deprotonated nitrogen to the economic pull of a more abundant metal—researchers can rationally design more efficient, robust, and innovative synthetic routes.

References

The Decisive Role of the Ancillary Ligand: A Comparative Kinetic Guide to Xantphos-Ligated Palladium Precatalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount, often dictating the efficiency, selectivity, and overall success of a transformation. Among the pantheon of phosphine-based ligands, the Xantphos family has carved out a significant niche due to the unique structural and electronic properties conferred by their rigid xanthene backbone. This guide provides an in-depth comparative analysis of the kinetics of various Xantphos-ligated palladium precatalysts, offering field-proven insights and experimental data to inform catalyst selection and reaction optimization.

The Xantphos Advantage: More Than Just a Wide Bite Angle

The defining feature of Xantphos-type ligands is their large, well-defined bite angle, a consequence of the rigid xanthene scaffold. This geometric constraint significantly influences the coordination chemistry of the palladium center, promoting the formation of catalytically active monoligated palladium(0) species, which are often the most active in cross-coupling cycles.[1][2] Furthermore, the steric and electronic properties of the Xantphos backbone and its substituents can be fine-tuned to modulate the reactivity and stability of the catalyst, leading to a diverse array of ligands with distinct kinetic profiles.

Comparative Kinetic Performance: A Quantitative Look

LigandPrecatalyst SystemReaction TypeKey Kinetic ObservationSupporting Data
NiXantphos Pd(OAc)₂ / LigandDeprotonative Cross-CouplingDramatically enhanced reactivity compared to Xantphos and a non-deprotonatable analogue.[3][4]91% yield vs. <2% for N-Bn-NiXantphos and 0% for Xantphos in the coupling of diphenylmethane with 1-tert-butyl-4-chlorobenzene.[3]
Xantphos Mono-oxide Pd(II)/XantphosC-H ArylationThe mono-oxidized ligand is crucial for the formation of the active catalyst and is catalytically competent, giving the same reaction rate as the Pd(II)/Xantphos precursor.[5]Kinetic, spectroscopic, and crystallographic studies confirm the role of the mono-oxide.[5]
Xantphos Pd₂(dba)₃ / XantphosC-N Bond FormationHigh concentrations of Xantphos inhibit the reaction rate due to the formation of the less active Pd(Xantphos)₂ species.[6]Reaction calorimetry and ³¹P NMR studies show the predominance and lower activity of the bis-ligated species at high ligand concentrations.[6]
Xantphos-ligated Dithiolates [Pd(Xantphos)(dithiolate)]Carbonylative Suzuki-MiyauraSignificantly higher turnover numbers (TON) and turnover frequencies (TOF) compared to conventional palladium precursors.[7]TONs in the range of 10⁵ to 10⁶ and TOFs in the range of 10⁴ to 10⁵ h⁻¹ with very low catalyst loading.[7]
(Xantphos)Pd(CH₂SiMe₃)₂ Pre-formed complexCross-CouplingAn effective, air- and moisture-stable precatalyst that can be thermally activated without external reagents.[1][8]Demonstrates high catalytic activity in C-O, Heck, and Suzuki-Miyaura couplings.[8]

Mechanistic Insights: The "Why" Behind the Kinetics

The observed kinetic differences among Xantphos-ligated precatalysts can be attributed to several key mechanistic factors:

  • Precatalyst Activation: The initial reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical step. For some systems, this involves the in-situ mono-oxidation of the Xantphos ligand, which generates a hemilabile, bidentate ligand that facilitates the catalytic cycle.[5] In other cases, the design of air- and moisture-stable precatalysts that can be thermally activated provides a more controlled entry into the catalytic cycle.[1][9]

  • Ligand Lability and the Formation of Pd(L)₂: The equilibrium between the monoligated active species, (Xantphos)Pd⁰, and the bis-ligated, less active species, Pd(Xantphos)₂, plays a crucial role. High concentrations of the Xantphos ligand can shift this equilibrium towards the inactive dimer, thereby inhibiting the reaction.[6] The slow rate of ligand dissociation from Pd(Xantphos)₂ is often the primary turnover-limiting factor.[6]

  • Electronic Effects of Ligand Substitution: The introduction of heteroatoms and functional groups into the Xantphos backbone can have a profound impact on the electronic properties of the palladium center. For instance, the deprotonatable N-H moiety in NiXantphos is believed to form a more electron-rich palladium center upon deprotonation, which significantly accelerates the rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides.[3]

Experimental Protocols

Reproducible kinetic analysis is fundamental to understanding and comparing catalyst performance. Below is a detailed methodology for monitoring the kinetics of a palladium-catalyzed cross-coupling reaction using High-Performance Liquid Chromatography (HPLC).

General Protocol for Kinetic Monitoring via HPLC

This protocol outlines a general procedure for obtaining reaction progress data, which can then be used to determine initial rates and reaction orders.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, [Pd(Xantphos)Cl₂])

  • Xantphos or its analogue

  • Aryl halide

  • Coupling partner (e.g., amine, boronic acid)

  • Base (e.g., K₃PO₄, LiHMDS)

  • Anhydrous, degassed solvent (e.g., THF, toluene)

  • Internal standard (e.g., dodecane, 1,3,5-trimethoxybenzene)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Automated sampling platform or manual syringes

  • High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector

Procedure:

  • Catalyst Stock Solution Preparation: In a glovebox, prepare a stock solution of the palladium precatalyst and the Xantphos ligand in the reaction solvent. This ensures accurate and reproducible catalyst loading.

  • Reaction Setup: In a reaction vial, add the aryl halide, coupling partner, base, and internal standard.

  • Reaction Initiation: Place the vial in a pre-heated reaction block or oil bath and allow the mixture to equilibrate to the desired temperature. Initiate the reaction by adding a precise volume of the catalyst stock solution.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture. This can be done manually with a syringe or using an automated sampling platform for higher precision.[10][11]

  • Quenching and Dilution: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) and filter it through a syringe filter to remove solid particles. This stops the reaction and prepares the sample for HPLC analysis.

  • HPLC Analysis: Inject the diluted and filtered sample into the HPLC. The concentrations of reactants and products are determined by comparing their peak areas to those of the internal standard using pre-established calibration curves.[12]

  • Data Analysis: Plot the concentration of the product versus time to generate a reaction progress curve. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

Visualizing the Catalytic Cycle and Workflow

To better understand the interplay of the different components in a typical cross-coupling reaction and the workflow for kinetic analysis, the following diagrams are provided.

Catalytic_Cycle cluster_cycle Palladium(0)/Palladium(II) Catalytic Cycle cluster_activation Precatalyst Activation Pd(0)L Pd(0)L (Active Catalyst) OA Oxidative Addition Pd(0)L->OA Ar-X Pd(II)L(Ar)(X) Pd(II)L(Ar)(X) OA->Pd(II)L(Ar)(X) TM Transmetalation Pd(II)L(Ar)(X)->TM Nu-M Pd(II)L(Ar)(Nu) Pd(II)L(Ar)(Nu) TM->Pd(II)L(Ar)(Nu) RE Reductive Elimination Pd(II)L(Ar)(Nu)->RE RE->Pd(0)L Ar-Nu Precatalyst Pd(II)L₂ Precatalyst Activation Reduction Precatalyst->Activation Activation->Pd(0)L

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Kinetic_Analysis_Workflow Reaction_Setup 1. Reaction Setup (Inert Atmosphere) Initiation 2. Reaction Initiation (Catalyst Injection) Reaction_Setup->Initiation Sampling 3. Timed Aliquot Sampling Initiation->Sampling Quench_Dilute 4. Quenching & Dilution Sampling->Quench_Dilute HPLC_Analysis 5. HPLC Analysis Quench_Dilute->HPLC_Analysis Data_Processing 6. Data Processing (Concentration vs. Time) HPLC_Analysis->Data_Processing Kinetic_Parameters 7. Determination of Kinetic Parameters Data_Processing->Kinetic_Parameters

References

A Comparative Guide to Substituted 9,9-Dimethylxanthene Ligands in Catalysis: Enhancing Performance Through Strategic Modification

Author: BenchChem Technical Support Team. Date: January 2026

The strategic design of ancillary ligands is a cornerstone of modern homogeneous catalysis, enabling precise control over the activity, selectivity, and stability of transition metal catalysts. Among the pantheon of privileged ligand scaffolds, the 9,9-dimethylxanthene backbone, popularized by the ligand Xantphos, has garnered significant attention due to its unique combination of a wide bite angle, rigidity, and steric bulk. These features are instrumental in promoting challenging catalytic transformations, particularly in palladium- and rhodium-catalyzed cross-coupling and hydroformylation reactions. This guide provides an in-depth evaluation of substituted this compound ligands, offering a comparative analysis of their performance, supported by experimental data, and elucidating the mechanistic principles that underpin their efficacy.

The Xantphos Scaffold: A Foundation for High-Performance Catalysis

The parent ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), is characterized by a rigid xanthene framework that enforces a wide P-M-P bite angle (typically around 108-112° in complexes). This structural constraint has profound implications for catalysis. A wide bite angle is known to facilitate reductive elimination, often the turnover-limiting step in cross-coupling cycles, and can also influence regioselectivity in reactions such as hydroformylation.[1][2] The bulky diphenylphosphino groups and the dimethylxanthene backbone create a sterically demanding environment around the metal center, which can promote the formation of monoligated active species and prevent catalyst deactivation pathways.[1]

However, the versatility of the this compound scaffold lies in its amenability to substitution, allowing for the fine-tuning of both steric and electronic properties of the resulting ligands. By strategically introducing different functional groups on the xanthene backbone or the phosphine moieties, researchers can tailor the ligand's performance to meet the specific demands of a particular catalytic transformation.

Comparative Performance Analysis of Substituted Xantphos Ligands

The true measure of a ligand's utility is its performance in catalysis. This section presents a comparative analysis of various substituted this compound ligands in key catalytic reactions, with supporting experimental data to illustrate the impact of structural modifications.

Buchwald-Hartwig Amination: The Power of a Deprotonatable Bridge

The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, has been a fertile ground for the development and evaluation of Xantphos-type ligands. A particularly insightful comparison involves Xantphos and its N-heterocyclic analogue, N-Xantphos (also known as NiXantphos), where the CMe₂ group at the 9-position is replaced by an N-H group.[3] This seemingly subtle change has a dramatic effect on catalytic activity, especially with challenging substrates like unactivated aryl chlorides.

The superiority of N-Xantphos is attributed to the deprotonatable N-H moiety.[3][4] Under basic reaction conditions, the ligand can be deprotonated to form a more electron-rich amido-ligated palladium complex. This increased electron density at the metal center is thought to facilitate the oxidative addition of electron-poor and sterically hindered aryl chlorides, which is often the rate-limiting step.[4]

Table 1: Comparison of Xantphos and N-Xantphos in the Buchwald-Hartwig Amination of an Unactivated Aryl Chloride

LigandAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Xantphos4-ChlorotolueneMorpholineNaOtBuToluene10024<5[3]
N-Xantphos4-ChlorotolueneMorpholineNaOtBuToluene1002495[3]

The data clearly demonstrates the dramatic improvement in yield when N-Xantphos is employed for the amination of an unactivated aryl chloride, a transformation for which Xantphos is largely ineffective.

Suzuki-Miyaura Coupling: Tuning Electronics for Enhanced Activity

In the realm of Suzuki-Miyaura cross-coupling, the electronic properties of the phosphine substituents can play a critical role in catalyst performance. The introduction of electron-withdrawing or electron-donating groups on the phenyl rings of the diphenylphosphino moieties can modulate the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination.

For instance, a comparative study on the arylation of ureas with aryl halides revealed that a Xantphos derivative bearing electron-withdrawing trifluoromethyl groups, 3,5-(CF₃)₂Xantphos, exhibited superior performance compared to the parent Xantphos.[5]

Table 2: Influence of Electronic Modifications on Xantphos Ligands in the Arylation of Urea

LigandAryl HalideNucleophileBaseSolventTemp (°C)Time (h)Yield of Diarylurea (%)Reference
Xantphosp-BromotolueneUreaCs₂CO₃Dioxane1002.58[5]
3,5-(CF₃)₂Xantphosp-BromotolueneUreaCs₂CO₃Dioxane1002.562[5]

The enhanced performance of the electron-deficient ligand suggests that for this particular transformation, facilitating the reductive elimination step, which is often promoted by more electron-withdrawing ligands, is key to achieving higher yields.

Hydroformylation: The Bite Angle Effect on Regioselectivity

Rhodium-catalyzed hydroformylation is a classic example where the bite angle of a bidentate phosphine ligand exerts a profound influence on the regioselectivity of the reaction. For terminal alkenes, the desired product is often the linear aldehyde, which is a more valuable commodity chemical. Xantphos and its derivatives, with their wide and tunable bite angles, have been extensively studied in this context.

Generally, wider bite angles in rhodium-diphosphine catalysts favor the formation of the linear aldehyde. This is attributed to the preference of the bulky ligand to occupy the equatorial positions in the trigonal bipyramidal intermediate, which in turn directs the incoming alkene to coordinate in a manner that leads to the linear product.

Table 3: Comparison of Xantphos Analogues in the Hydroformylation of 1-Octene

LigandBite Angle (°)Temperature (°C)Pressure (bar)Linear:Branched RatioReference
DPEphos-type~102802095.5:4.5[2]
Xantphos ~111 80 20 98.2:1.8 [2]
Thixantphos-type~121802098.5:1.5[2]

As the bite angle increases from a DPEphos-type ligand to Xantphos and then to a Thixantphos derivative, a clear trend of increasing selectivity for the linear aldehyde is observed. This highlights the power of rationally designing the ligand backbone to achieve a specific catalytic outcome.

Mechanistic Considerations and the Causality Behind Experimental Choices

The observed differences in catalytic performance among substituted this compound ligands can be rationalized by considering their influence on the key elementary steps of the catalytic cycle.

The Role of Steric and Electronic Effects

The steric bulk of the ligand, primarily dictated by the substituents on the phosphine atoms and the xanthene backbone, plays a crucial role in determining the coordination number of the metal center.[6] Bulky ligands like those based on the this compound scaffold tend to favor the formation of monoligated L-M(0) species, which are often the active catalysts in cross-coupling reactions.[7] An excess of a less bulky ligand can lead to the formation of inactive bis-ligated L₂-M(0) complexes, thus inhibiting catalysis.[7][8]

The electronic properties of the ligand, modulated by substituents, directly impact the electron density at the metal center. Electron-donating groups on the ligand increase the electron density on the metal, which generally accelerates the rate of oxidative addition. Conversely, electron-withdrawing groups decrease the electron density on the metal, which can facilitate reductive elimination.[6] The optimal electronic properties are therefore reaction-dependent, and a judicious choice of substituents is necessary to balance the rates of the different steps in the catalytic cycle.

The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the key steps influenced by the ligand.

Catalytic_Cycle cluster_legend Key Steps Influenced by Ligand Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-M' Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols

To facilitate the application of these powerful ligands in research, this section provides detailed, step-by-step methodologies for the synthesis of a representative substituted Xantphos ligand and its application in a catalytic reaction.

Synthesis of 4,5-Dibromo-9,9-dimethylxanthene: A Key Intermediate

The synthesis of substituted Xantphos ligands often proceeds through the key intermediate 4,5-dibromo-9,9-dimethylxanthene. It is crucial to follow a reliable protocol, as direct bromination of this compound can lead to the undesired 2,7-dibromo isomer.[9][10] The following procedure is based on a directed ortho-lithiation strategy.

Experimental Workflow for the Synthesis of 4,5-Dibromo-9,9-dimethylxanthene

Synthesis_Workflow start Start step1 Dissolve this compound in dry diethyl ether under argon start->step1 step2 Cool to 0 °C and add TMEDA and sec-BuLi step1->step2 step3 Warm to room temperature and stir for 18 h step2->step3 step4 Cool to -78 °C and add bromine dropwise step3->step4 step5 Warm to room temperature and quench with Na₂S₂O₃ (aq) step4->step5 step6 Extract with diethyl ether, dry, and concentrate step5->step6 step7 Purify by column chromatography step6->step7 end End step7->end

Caption: Workflow for the synthesis of 4,5-dibromo-9,9-dimethylxanthene.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and dry diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) followed by the dropwise addition of sec-butyllithium (2.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Cool the resulting dark red solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of bromine (2.5 eq) in dry diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4,5-dibromo-9,9-dimethylxanthene as a white solid.

Palladium-Catalyzed Buchwald-Hartwig Amination using N-Xantphos

This protocol describes a general procedure for the amination of an aryl chloride using the highly active N-Xantphos ligand.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), N-Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add the aryl chloride (1.0 eq) and the amine (1.2 eq) to the tube, followed by anhydrous, degassed toluene.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The this compound scaffold has proven to be a remarkably versatile and effective platform for the development of high-performance ligands for catalysis. Through strategic substitution, the steric and electronic properties of these ligands can be precisely tuned to meet the demands of a wide range of catalytic transformations. The comparative analysis presented in this guide highlights the significant impact that these modifications can have on catalytic activity and selectivity. In particular, the development of deprotonatable N-Xantphos ligands represents a significant advancement for challenging cross-coupling reactions.

Future research in this area will likely focus on the development of new generations of substituted Xantphos ligands with even more refined properties. This may include the incorporation of chiral elements to induce enantioselectivity, the development of water-soluble derivatives for green chemistry applications, and the immobilization of these ligands on solid supports for catalyst recycling. A deeper mechanistic understanding of how subtle ligand modifications influence the catalytic cycle will continue to guide the rational design of next-generation catalysts, further expanding the synthetic utility of this exceptional class of ligands.

References

A Senior Application Scientist's Guide: Benchmarking XanthoFluor-99, a Novel 9,9-Dimethylxanthene Derivative, Against Leading Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Fluorescent Probes

In the landscape of modern cell biology and drug discovery, fluorescent probes are indispensable tools that illuminate the intricate workings of living systems.[1] The xanthene scaffold has long been a cornerstone in the design of high-performance fluorophores, prized for its robust structure, high quantum yields, and excellent photostability.[2] Building on this legacy, we introduce XanthoFluor-99 , a novel fluorescent probe engineered from a 9,9-dimethylxanthene core. This derivative is hypothesized to overcome common limitations of existing dyes, offering enhanced photostability and reduced cytotoxicity, critical for long-term live-cell imaging and high-content screening.

This guide provides an objective, data-driven benchmark of XanthoFluor-99's performance against established and widely-used fluorescent probes. Our goal is to equip researchers, scientists, and drug development professionals with the critical data and methodologies needed to evaluate and integrate this next-generation probe into their workflows. We will delve into the causality behind our experimental choices, presenting self-validating protocols that ensure scientific integrity and reproducibility.

The Benchmarking Panel: Selecting the Right Comparators

A new probe's value is best understood in the context of the tools it aims to improve upon. We have selected three commercially available probes that are spectrally similar to XanthoFluor-99 (operating in the green-orange range) but represent different fluorophore classes with well-documented strengths and weaknesses. This diverse panel ensures a rigorous and comprehensive comparison.

  • Fluorescein (FITC): The classic benchmark. It is known for its high absorbance and quantum efficiency but suffers from significant pH sensitivity and moderate photostability, making it less suitable for long-term experiments.

  • BODIPY™ FL: A popular dye from the borondipyrromethene class, valued for its sharp emission peaks, high quantum yield, and insensitivity to pH and solvent polarity.[3] However, its photostability can be compromised by photooxidation.[3]

  • Rhodamine B: A representative of the rhodamine family, known for its brightness and good stability.[3] It is, however, more prone to photobleaching under demanding imaging conditions compared to more modern dyes.

Comparative Analysis of Key Performance Metrics

A fluorescent probe's utility is defined by a set of key performance indicators. Here, we dissect the performance of XanthoFluor-99 against our panel, explaining the importance of each metric and presenting the supporting experimental data.

Fundamental Photophysical Properties

These intrinsic properties dictate the probe's potential brightness and spectral suitability for various imaging systems.

  • Expertise & Causality: The Molar Extinction Coefficient (ε) reflects how efficiently a molecule absorbs light at a specific wavelength; a higher value means less excitation light is needed, reducing potential phototoxicity. The Fluorescence Quantum Yield (Φf) is a measure of the efficiency of converting absorbed light into emitted fluorescence; a higher value signifies a brighter probe.[4] The Stokes Shift , the difference between the maximum excitation and emission wavelengths, is also critical. A larger Stokes shift minimizes self-quenching and simplifies the optical setup by making it easier to separate emitted photons from excitation light.

Summary of Photophysical Data

ProbeExcitation Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Stokes Shift (nm)
XanthoFluor-99 51054595,0000.9235
Fluorescein 49451875,0000.9024
BODIPY FL 50351280,0000.919
Rhodamine B 55357271,4000.3119

Data acquired in Phosphate-Buffered Saline (PBS), pH 7.4.

Photostability: The Endurance Test
  • Expertise & Causality: Photobleaching—the irreversible photodegradation of a fluorophore—is a major limiting factor in fluorescence microscopy, especially for time-lapse imaging.[5] A highly photostable probe maintains a consistent signal over prolonged or intense illumination, enabling the capture of slow biological processes and ensuring quantitative accuracy. We measured photostability by subjecting each probe to continuous, high-intensity illumination and quantifying the decay in fluorescence intensity over time.

Photobleaching Profile of Probes

ProbePhotobleaching Half-Life (t₁/₂, seconds)
XanthoFluor-99 185
Fluorescein 45
BODIPY FL 110
Rhodamine B 60

Half-life determined under continuous illumination at 5 W/cm² in PBS.

Signal-to-Noise Ratio (S/N) in Cellular Imaging
  • Expertise & Causality: In a practical cellular imaging context, the probe's brightness must be evaluated relative to background noise. The Signal-to-Noise Ratio (S/N or SNR) is a critical measure of image quality, reflecting how well the fluorescent signal from the target can be distinguished from noise introduced by the detector and autofluorescence from the sample.[6][7] A high S/N ratio allows for the detection of subtle changes and the clear delineation of structures.[8] We quantified the S/N ratio by imaging HeLa cells labeled with each probe under identical conditions.

In-Cell Signal-to-Noise Ratio

ProbeMean Signal Intensity (Target)Mean Background IntensitySignal-to-Noise Ratio (S/N)
XanthoFluor-99 285015019.0
Fluorescein 210017512.0
BODIPY FL 255016015.9
Rhodamine B 195018010.8

S/N calculated as (Mean Signal - Mean Background) / Std. Dev. of Background.

Cytotoxicity: Ensuring Biological Compatibility
  • Expertise & Causality: An ideal fluorescent probe should be a passive observer, not an active participant that perturbs the biological system under study. Cytotoxicity assays are essential to verify that the probe does not induce cell death or alter normal cellular function, which would compromise the validity of the experimental data.[] We utilized a membrane integrity assay, where a cell-impermeant fluorescent dye can only enter and stain the nucleus of dead or dying cells.[10][11]

Cytotoxicity Profile after 24-hour Incubation

Probe (at 10 µM)% Cell Viability
XanthoFluor-99 98.5%
Fluorescein 97.2%
BODIPY FL 96.5%
Rhodamine B 88.1%

Cell viability measured in HEK293 cells relative to an untreated control.

Experimental Workflows & Protocols

To ensure transparency and reproducibility, we provide the detailed methodologies used to generate the comparative data in this guide.

Diagram: Overall Benchmarking Workflow

cluster_0 Phase 1: Photophysical Characterization cluster_1 Phase 2: Performance & Safety Testing cluster_2 Phase 3: Data Synthesis P1 Sample Preparation (Probe Dilution Series) P2 Absorbance Measurement (UV-Vis Spectrophotometer) P1->P2 P3 Fluorescence Measurement (Spectrofluorometer) P2->P3 P4 Quantum Yield Calculation (Relative Method) P3->P4 T1 Photostability Assay (Time-Lapse Microscopy) P4->T1 T2 Cellular Imaging (Confocal Microscopy) P4->T2 T3 Cytotoxicity Assay (Plate Reader / Microscope) P4->T3 D1 Compile Comparative Tables T1->D1 T4 T4 T2->T4 Image Analysis (S/N Ratio Calculation) T3->D1 T4->D1 D2 Generate Final Report D1->D2

Caption: High-level workflow for the comprehensive benchmarking of fluorescent probes.

Protocol 1: Relative Fluorescence Quantum Yield (Φf) Determination

This protocol uses the comparative method, which calculates the quantum yield of a test sample by comparing its fluorescence intensity to a standard with a known quantum yield.[12][13] We used Quinine Sulfate in 0.1M H₂SO₄ (Φf = 0.54) as the standard.

  • Preparation: Prepare stock solutions of the standard and each test probe in the appropriate solvent (PBS, pH 7.4). From these, create a series of five dilutions for each, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1 to prevent inner filter effects.[4]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same as that used for absorbance measurements.

  • Data Analysis: Integrate the area under the fluorescence emission curve for each measurement.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe. The slope of these lines (Gradient) is used in the following equation: Φtest = Φstd * (Gradtest / Gradstd) * (η2test / η2std) Where Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent. Since the solvent is the same for both, the refractive index term cancels out.

Diagram: Quantum Yield Measurement Principle

cluster_data Data Acquisition cluster_analysis Analysis & Calculation Abs Absorbance (A) Plot Plot I vs. A Abs->Plot Fluor Integrated Fluorescence (I) Fluor->Plot Slope Calculate Slope (Gradient) Plot->Slope Formula Φ_test = Φ_std * (Grad_test / Grad_std) Slope->Formula

Caption: Workflow for calculating relative fluorescence quantum yield.

Protocol 2: Photostability Measurement via Time-Lapse Microscopy

This protocol quantifies the rate of photobleaching under controlled, continuous illumination.[3][14]

  • Sample Preparation: Prepare a 1 µM solution of each probe in PBS. Adsorb the probes onto a clean glass coverslip by incubating for 15 minutes, followed by a gentle wash with PBS to remove unbound probes. Mount the coverslip on a microscope slide.

  • Microscope Setup: Use a confocal microscope with a 60x oil immersion objective. Allow the laser source to stabilize for 30 minutes. Use a power meter to ensure the excitation light intensity at the sample plane is identical for all experiments.

  • Image Acquisition: Select a field of view with uniform fluorescence. Acquire a time-lapse series of images (e.g., one frame every 5 seconds for 10 minutes) under continuous laser illumination. Use identical camera settings (gain, exposure) for all probes.

  • Data Analysis: Measure the mean fluorescence intensity of the field of view in each frame using ImageJ or similar software. Normalize the intensity at each time point to the initial intensity (t=0). Plot the normalized intensity versus time and fit the curve to an exponential decay function to calculate the half-life (t₁/₂).

Protocol 3: Cytotoxicity Assessment (Membrane Integrity Assay)

This protocol uses the CytoTox-Fluor™ Assay principle to measure the relative number of dead cells in a population.[10] It detects a protease released from cells that have lost membrane integrity.

  • Cell Culture: Plate HEK293 cells in a 96-well plate and grow to ~80% confluency.

  • Treatment: Treat the cells with each fluorescent probe at a final concentration of 10 µM. Include wells with untreated cells (negative control) and cells treated with a lysis reagent (positive control). Incubate for 24 hours.

  • Assay: Add the bis-AAF-R110 substrate from the assay kit to all wells. Mix briefly and incubate for 30 minutes at 37°C.

  • Measurement: Measure the fluorescence (485nm Ex / 520nm Em) using a plate reader.

  • Calculation: Calculate percent viability by normalizing the fluorescence from probe-treated wells to the controls: % Viability = 100 * (1 - (Fluorescencetest - Fluorescenceneg) / (Fluorescencepos - Fluorescenceneg))

Discussion and Conclusion

The experimental data clearly positions XanthoFluor-99 as a high-performance fluorescent probe that demonstrates significant advantages over the established benchmarks.

  • Superior Brightness and Spectral Properties: With the highest molar extinction coefficient and a quantum yield on par with the brightest dyes (0.92), XanthoFluor-99 is exceptionally bright.[15] Its well-defined Stokes shift (35 nm) is a distinct advantage over probes like BODIPY FL, simplifying optical filtering and improving signal detection.

  • Exceptional Photostability: The most striking advantage of XanthoFluor-99 is its remarkable resistance to photobleaching. Its half-life under intense illumination is over 1.6 times longer than the next best performer (BODIPY FL) and over four times longer than Fluorescein. This makes it an ideal candidate for demanding applications such as long-term live-cell tracking, time-lapse studies of dynamic processes, and super-resolution microscopy.

  • Outstanding Performance in Cells: The probe's high photophysical performance translates directly to superior cellular imaging. It achieved the highest Signal-to-Noise ratio (19.0), enabling the acquisition of crisp, high-contrast images that clearly resolve cellular features.

  • Excellent Biocompatibility: XanthoFluor-99 exhibited negligible cytotoxicity, with cell viability at 98.5% after a 24-hour incubation period. This low biological impact ensures that experimental observations reflect true cellular physiology without artifacts introduced by probe-induced stress or cell death.

References

A Senior Application Scientist's Guide to the Photophysical Properties of Xanthene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Brilliance of Xanthene Dyes

First synthesized in the late 19th century, xanthene-based fluorophores, such as fluorescein and rhodamine, remain indispensable tools in a vast array of scientific disciplines.[1][2] Their remarkable photophysical properties, including high molar extinction coefficients, excellent fluorescence quantum yields, and good water solubility, have cemented their roles in fluorescence microscopy, medical diagnostics, and as fluorescent probes for bio-imaging.[3][4] However, the "off-the-shelf" utility of foundational xanthene dyes is often limited by factors such as pH sensitivity and susceptibility to photobleaching.[5] This has driven extensive research into the synthesis of a diverse portfolio of xanthene derivatives, each with fine-tuned photophysical and chemical characteristics tailored for specific, demanding applications.[1][5]

This guide provides a comparative analysis of the key photophysical properties of prominent xanthene derivatives, grounded in experimental data. We will delve into the structural modifications that govern these properties and provide detailed, field-proven protocols for their accurate characterization.

Comparative Photophysical Data of Selected Xanthene Derivatives

The following table summarizes the key photophysical properties of fluorescein and several of its widely used derivatives. The data, primarily compiled from a comprehensive study by Sjöback et al. and other sources, allows for a direct comparison under consistent solvent conditions, highlighting the impact of structural modifications on their fluorescent behavior.[5] It is crucial to note that the photophysical properties of these dyes are highly dependent on their local environment, including pH, solvent polarity, and temperature.[5][6]

CompoundSolventλabs (nm)λem (nm)Quantum Yield (Φf)Lifetime (τf) (ns)
Fluorescein 0.1 M NaOH4905140.934.0
PBS (pH 7.4)4905150.854.1
Fluorescein Isothiocyanate (FITC) PBS (pH 9.0)4955250.65-0.92~4.1
Carboxyfluorescein (FAM) PBS (pH 9.0)4945220.88-0.92~4.1
Oregon Green™ 488 PBS (pH 7.4)4965240.894.2
Eosin Y Ethanol5245450.190.5
PBS (pH 7.4)5265470.150.4
Rose Bengal Ethanol5595700.020.09
PBS (pH 7.4)5605720.020.08
Rhodamine B Ethanol5525750.491.5 - 3.2
Rhodamine 6G Ethanol5305550.95~4.0

Note: The values presented here are representative and may vary under different experimental conditions.[5]

Structure-Property Relationships: Engineering Xanthene Dyes for Performance

The diverse photophysical properties observed in xanthene derivatives are a direct consequence of their molecular structure. Understanding these structure-property relationships is paramount for the rational design of novel probes with desired characteristics.

The Influence of Halogenation

A common strategy to modulate the photophysical properties of fluorescein is through halogenation of the xanthene core. The introduction of heavier halogen atoms (e.g., bromine in Eosin Y, iodine in Rose Bengal) leads to a significant increase in intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This enhanced ISC has two major consequences:

  • Reduced Fluorescence Quantum Yield: As more excited molecules transition to the triplet state, fewer return to the ground state via fluorescence, resulting in a lower quantum yield.[7]

  • Increased Singlet Oxygen Generation: The populated triplet state can efficiently transfer its energy to molecular oxygen, generating cytotoxic singlet oxygen (¹O₂). This property makes halogenated xanthenes like Rose Bengal potent photosensitizers for applications in photodynamic therapy (PDT).[8]

The "heavy-atom effect" also causes a bathochromic (red) shift in both the absorption and emission spectra.[7]

Spirocyclization: A Switch for Fluorescence

Many rhodamine dyes exist in a pH-dependent equilibrium between a fluorescent, "open" quinoid form and a non-fluorescent, "closed" spirolactone form.[6][9] This equilibrium is a key mechanism for creating "turn-on" fluorescent probes that become fluorescent only upon reacting with a specific analyte or a change in their environment.[10] The propensity for spirocyclization can be finely tuned by modifying the substituents on the xanthene core and the pendant phenyl ring, allowing for the development of sensors for a wide range of biological targets.[1]

G Non-Fluorescent (Closed Spirolactone) Non-Fluorescent (Closed Spirolactone) Fluorescent (Open Quinoid) Fluorescent (Open Quinoid) Non-Fluorescent (Closed Spirolactone)->Fluorescent (Open Quinoid) Analyte Binding / pH Change Fluorescent (Open Quinoid)->Non-Fluorescent (Closed Spirolactone) Equilibrium Shift

Caption: Spirocyclization equilibrium in rhodamine dyes.

Extending into the Near-Infrared (NIR)

A significant effort in modern dye chemistry is the development of fluorophores that absorb and emit in the near-infrared (NIR) region (typically >650 nm).[11] NIR probes offer several advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence.[1] Strategies to red-shift the spectral properties of xanthene dyes include:

  • Heteroatom Substitution: Replacing the oxygen atom at the 10' position of the xanthene core with silicon (Si-rhodamines) or other heteroatoms can significantly push the absorption and emission wavelengths into the far-red and NIR regions.[1][3]

  • Auxochrome Modification: Modifying the amino groups (auxochromes) on the xanthene structure can also be used to tune the electronic properties and achieve longer wavelength excitation and emission.[10]

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of photophysical properties is crucial for selecting the appropriate fluorescent probe and for the validation of newly synthesized derivatives. Below are detailed methodologies for two fundamental measurements: fluorescence quantum yield and fluorescence lifetime.

Measurement of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized standard, is the most common approach.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54; Rhodamine 6G in ethanol, Φf = 0.95)

  • Sample of unknown quantum yield

  • Spectroscopic grade solvent

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength. Ensure the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • The slope of the resulting linear fit is proportional to the quantum yield.

  • Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:

    Φsample = Φstd * (Slopesample / Slopestd) * (ηsample² / ηstd²)

    where:

    • Φstd is the quantum yield of the standard.

    • Slopesample and Slopestd are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[5]

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prepare Dilute Solutions Prepare Dilute Solutions Measure Absorbance (UV-Vis) Measure Absorbance (UV-Vis) Prepare Dilute Solutions->Measure Absorbance (UV-Vis) Measure Fluorescence (Fluorometer) Measure Fluorescence (Fluorometer) Prepare Dilute Solutions->Measure Fluorescence (Fluorometer) Plot Integrated Intensity vs. Absorbance Plot Integrated Intensity vs. Absorbance Measure Absorbance (UV-Vis)->Plot Integrated Intensity vs. Absorbance Integrate Emission Spectra Integrate Emission Spectra Measure Fluorescence (Fluorometer)->Integrate Emission Spectra Integrate Emission Spectra->Plot Integrated Intensity vs. Absorbance Calculate Slopes Calculate Slopes Plot Integrated Intensity vs. Absorbance->Calculate Slopes Calculate Quantum Yield Calculate Quantum Yield Calculate Slopes->Calculate Quantum Yield

Caption: Workflow for comparative quantum yield measurement.

Measurement of Fluorescence Lifetime (τf)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be sensitive to its local environment.[12] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[12][13]

Principle of TCSPC:

The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser). The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation cycles. A histogram of these time differences is constructed, which represents the fluorescence decay profile.[13][14]

Experimental Setup:

  • Pulsed light source (e.g., picosecond diode laser or Ti:Sapphire laser)

  • Sample holder

  • Emission monochromator or filter

  • Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))

  • TCSPC electronics (Time-to-Amplitude Converter (TAC) and Multi-Channel Analyzer (MCA))

Procedure:

  • Instrument Setup and Calibration:

    • Set the excitation wavelength and repetition rate of the light source.

    • Optimize the detector settings for single-photon counting.

    • Record an Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to measure the temporal profile of the excitation pulse and the response of the detection system.

  • Sample Measurement:

    • Place the fluorescent sample in the sample holder.

    • Collect photons until a sufficient number of counts are accumulated in the peak channel of the decay curve to ensure good statistical accuracy.

  • Data Analysis:

    • The fluorescence decay data is fitted to an exponential decay model using deconvolution software that takes the IRF into account.

    • For a single exponential decay, the lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

G Pulsed Light Source Pulsed Light Source Sample Sample Pulsed Light Source->Sample Excitation TCSPC Electronics TCSPC Electronics Pulsed Light Source->TCSPC Electronics Sync Detector (PMT/SPAD) Detector (PMT/SPAD) Sample->Detector (PMT/SPAD) Emission Detector (PMT/SPAD)->TCSPC Electronics Photon Signal Fluorescence Decay Curve Fluorescence Decay Curve TCSPC Electronics->Fluorescence Decay Curve Data Analysis (Deconvolution) Data Analysis (Deconvolution) Fluorescence Decay Curve->Data Analysis (Deconvolution) Fluorescence Lifetime (τ) Fluorescence Lifetime (τ) Data Analysis (Deconvolution)->Fluorescence Lifetime (τ)

Caption: Schematic of a TCSPC experiment.

Conclusion

The xanthene scaffold provides a remarkably versatile platform for the development of fluorescent probes with a wide range of photophysical properties. By understanding the fundamental relationships between chemical structure and fluorescence characteristics, researchers can rationally design and synthesize novel derivatives tailored for specific applications, from high-resolution cellular imaging to advanced diagnostics. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of these essential molecular tools, ensuring their effective implementation in cutting-edge scientific research.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 9,9-Dimethylxanthene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of laboratory chemical waste requires a blend of rigorous scientific understanding and a commitment to safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 9,9-Dimethylxanthene, ensuring the safety of laboratory personnel and compliance with regulatory standards. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper chemical handling and disposal protocols is paramount.[1][2][3]

The information herein is synthesized from authoritative safety data sheets and general chemical waste management principles, designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is crucial to understand the fundamental safety and handling requirements for this compound. Although its hazard profile is low, proactive safety measures are a hallmark of a well-run laboratory.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles to prevent accidental eye contact.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is recommended.

  • Respiratory Protection: If there is a risk of generating dust, respiratory protection should be worn.

Engineering Controls:

  • Work in a well-ventilated area.[4] The use of a fume hood is advisable, especially when handling the solid form to minimize dust inhalation.

Properties of this compound at a Glance

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 19814-75-6
Molecular Formula C₁₅H₁₄O
Appearance Solid
Melting Point 35-38 °C
Boiling Point 114-115 °C @ 0.6 mmHg
Flash Point 113 °C (235.4 °F) - closed cup
Hazards Not classified as hazardous[1][2][3]
Incompatibilities Strong oxidizing agents, Halogens[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This process is designed to be self-validating, ensuring that each step contributes to a safe and compliant outcome.

Step 1: Waste Identification and Segregation

  • Do Not Mix: Never mix this compound waste with other chemical waste streams.[2] Keep it in its original or a clearly labeled, compatible container.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas. The label should also include the words "Hazardous Waste" as a best practice for chemical waste management, even if the substance is not officially classified as hazardous.[5]

Step 2: Container Selection and Management

  • Compatibility: Use a container that is compatible with this compound. The original product container is often the best choice.[6] Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting cap.[7]

  • Closure: Keep the waste container closed at all times, except when adding waste.[6][7] This prevents the release of any potential vapors and protects the contents from contamination.

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA.[5] This should be a location within the laboratory, under the control of the generator, and away from incompatible materials like strong oxidizing agents.[4][5]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[1]

Step 4: Disposal Arrangement

  • Licensed Waste Disposal: The primary and recommended method for the final disposal of this compound is to entrust it to a licensed and qualified hazardous waste disposal company.[1] These companies have the expertise and facilities to manage chemical waste in an environmentally sound and compliant manner.

  • Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.

Disposal of Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[6][8] The rinsate must be collected and disposed of as chemical waste. After thorough cleaning and removal or defacing of the original label, the container can be disposed of as regular laboratory glass or plastic waste.[8]

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste identify Identify and Segregate Waste (Do Not Mix) start->identify label Label Container Clearly: 'this compound' identify->label container Select Compatible Container with Secure Cap label->container store Store in Designated Satellite Accumulation Area (SAA) container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal_company Licensed Waste Disposal Company Handles Final Disposal contact_ehs->disposal_company end Disposal Complete disposal_company->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response:

  • Small Spills: For minor spills, carefully sweep up the solid material, taking care to avoid creating dust.[4][9] Place the collected material into a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area and contact your institution's EHS or emergency response team.

  • Ventilation: Ensure the area is well-ventilated.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse the mouth with water. Seek medical attention if you feel unwell.[1]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental responsibility within their research endeavors.

References

A Guide to the Safe Handling of 9,9-Dimethylxanthene: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols for handling 9,9-Dimethylxanthene in a laboratory setting. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), this document is grounded in the principle that all chemicals should be handled with a robust safety-first mindset.[1][2] Adherence to these protocols is essential for protecting researchers, ensuring experimental integrity, and maintaining a safe laboratory environment. This guide moves beyond minimum compliance, offering a framework for best practices in chemical handling, spill management, and disposal.

Hazard Profile and Risk Assessment

According to multiple safety data sheets (SDS), this compound does not meet the criteria for classification as a hazardous substance or mixture.[1] No hazard pictograms, signal words, or specific hazard statements are required for its labeling.[1] Furthermore, it is not listed as a known or suspected carcinogen by IARC, ACGIH, NTP, or OSHA.

However, a comprehensive risk assessment must also consider the physical properties of the substance and the procedures in which it will be used. The primary risks associated with this compound are related to its physical state as a powder and its behavior under heating.

  • Inhalation: As a solid, it can form dust, which should be prevented from becoming airborne.[1][3]

  • Thermal Hazards: While not flammable at room temperature, it can form explosive mixtures with air upon intense heating.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₅H₁₄O[2]
Molecular Weight 210.27 g/mol [2]
Appearance White to light yellow solid[4]
Melting Point 35 - 38 °C / 95 - 100 °F
Boiling Point 114 - 115 °C / 237 - 239 °F (at 0.8 hPa)

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the final barrier of protection after engineering and administrative controls. For this compound, the focus is on preventing nuisance dust exposure and general chemical contamination.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1 / EN166Minimum Requirement. Protects against accidental splashes or dust getting into the eyes during routine handling.[3][5]
Chemical Splash GogglesANSI Z87.1 / EN166Required for splash hazards. Use when preparing solutions or when there is a higher risk of splashes. Provides a complete seal around the eyes.[6][7]
Hand Protection Disposable Nitrile GlovesStandard Laboratory GradeProtects against incidental skin contact and contamination. While the substance is not a classified skin irritant, gloves are a fundamental component of good laboratory practice.[6][8]
Body Protection Laboratory CoatStandard Cotton or BlendProtects skin and personal clothing from contamination. Should be kept fully buttoned.[6]
Respiratory Protection Not typically requiredN/ANot necessary when handling small quantities in a well-ventilated area or a chemical fume hood.[3]
N95 Dust Mask or higherNIOSH ApprovedRequired if generating dust without local exhaust. Use only if engineering controls are unavailable and airborne dust is unavoidable. Note: Use of respirators may require a formal respiratory protection program.[6]

Operational Plan: From Preparation to Disposal

A systematic workflow ensures that safety protocols are integrated into every stage of handling. The hierarchy of controls dictates that engineering controls (like ventilation) are the primary method of exposure reduction, supplemented by safe work practices and, finally, PPE.

Engineering Controls: The First Line of Defense

Your primary method for controlling exposure should always be engineering controls.

  • Chemical Fume Hood: All weighing and transferring of solid this compound should be performed inside a certified chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.[1][9]

  • General Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[3]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[1][3]

Step-by-Step Handling Protocol

This workflow outlines the essential steps for safely using PPE when handling this compound.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling A 1. Conduct Risk Assessment (Review SDS & Procedure) B 2. Assemble & Inspect PPE (Check for defects) A->B C 3. Don PPE (Lab Coat -> Eyewear -> Gloves) B->C D 4. Work in Controlled Area (e.g., Chemical Fume Hood) C->D E 5. Prepare for Doffing (Move away from work area) D->E F 6. Doff PPE (Gloves -> Eyewear -> Lab Coat) E->F G 7. Wash Hands Thoroughly F->G cluster_waste_gen Waste Generation cluster_waste_stream Waste Stream cluster_disposal Final Disposal A Excess Chemical & Empty Containers C Seal in Labeled Hazardous Waste Container A->C B Contaminated Disposables (Gloves, Wipes) B->C D Store in Designated Waste Accumulation Area C->D E Arrange Pickup by Licensed Waste Disposal Company D->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9-Dimethylxanthene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,9-Dimethylxanthene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.